Mavelertinib
Description
This compound is an orally available inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M, with potential antineoplastic activity. This compound specifically binds to and inhibits EGFR T790M, a secondary acquired resistance mutation, which prevents EGFR-mediated signaling and leads to cell death in EGFR/T790M-expressing tumor cells. Compared to some other EGFR inhibitors, PF-06747775 may have therapeutic benefits in tumors with T790M-mediated drug resistance. This agent shows minimal activity against wild-type EGFR (WT EGFR), and does not cause dose-limiting toxicities that occur during the use of non-selective EGFR inhibitors, which can inhibit WT EGFR. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIUNVOCEFIUIU-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776112-90-3 | |
| Record name | Mavelertinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776112903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mavelertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propenamide, N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]-3-pyrrolidinyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAVELERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXX2180047 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mavelertinib: A Technical Guide to its Mechanism of Action on EGFR
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small-cell lung cancer (NSCLC).[2][3]
The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutated NSCLC. First-generation TKIs (e.g., gefitinib, erlotinib) are reversible inhibitors that showed initial efficacy but were often thwarted by the emergence of resistance mutations, particularly the T790M "gatekeeper" mutation.[2][4] Second-generation TKIs (e.g., afatinib) were developed to be more potent and bind irreversibly, but their activity against wild-type (WT) EGFR led to dose-limiting toxicities.[2][4]
Mavelertinib (PF-06747775) is a third-generation EGFR TKI designed to address these limitations.[5][6] It is an orally available, selective, and irreversible inhibitor that potently targets the common sensitizing EGFR mutations (Exon 19 deletion, L858R) and the T790M resistance mutation, while demonstrating significantly lower activity against WT EGFR.[2][5] This selectivity profile aims to provide a wider therapeutic window and reduce mechanism-based toxicities. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
This compound's mechanism of action is defined by its selective and irreversible covalent inhibition of mutant EGFR. Its chemical structure includes a reactive acrylamide group that is key to its irreversible binding.[7]
The core mechanism involves the following steps:
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ATP-Competitive Binding: this compound initially binds non-covalently to the ATP-binding site within the kinase domain of EGFR.
-
Covalent Bond Formation: The acrylamide moiety of this compound then forms a covalent bond with the thiol group of the cysteine residue at position 797 (C797) located within the ATP-binding pocket.[2][7] This covalent linkage results in the irreversible inactivation of the EGFR kinase.
-
Inhibition of Autophosphorylation: By permanently occupying the ATP-binding site, this compound prevents the binding of ATP, thereby blocking the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[3][4]
This irreversible binding provides sustained inhibition of the target kinase. This compound's structure is optimized for high affinity and selectivity towards the altered topology of the ATP-binding pocket in mutant EGFRs, explaining its reduced potency against the wild-type receptor.[5]
Caption: Logical flow of this compound's irreversible binding to mutant EGFR.
Quantitative Efficacy Data
This compound demonstrates potent inhibitory activity against key oncogenic EGFR mutants with significant selectivity over wild-type EGFR. The half-maximal inhibitory concentration (IC50) values from biochemical assays are summarized below.
| Target Enzyme | Mutation Type | This compound IC50 (nM) | Reference |
| EGFR | Exon 19 Deletion (Del) | 5 | [5] |
| EGFR | L858R | 4 | [5] |
| EGFR | T790M / Del Double Mutant | 3 | [5] |
| EGFR | T790M / L858R Double Mutant | 12 | [5] |
| EGFR | Wild-Type (WT) | 307 | [2][5] |
Table 1: this compound Biochemical IC50 Values. The data highlights this compound's high potency against common activating and resistance mutations and a selectivity of approximately 25- to 75-fold for mutant EGFR over WT EGFR.
Inhibition of EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream pro-survival and proliferative signaling cascades.[1][4] The two major pathways are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.
This compound's irreversible inhibition of the EGFR kinase domain prevents this initial autophosphorylation event.[4] Consequently, the recruitment of adaptor proteins is blocked, and the activation of both the MAPK and PI3K-AKT-mTOR pathways is suppressed, leading to an anti-proliferative and pro-apoptotic effect in EGFR-dependent cancer cells.
References
- 1. promega.com.cn [promega.com.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. journals.asm.org [journals.asm.org]
Mavelertinib: A Technical Guide to its Synthesis, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target common activating EGFR mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity profile aims to reduce the mechanism-based toxicities associated with earlier generation EGFR inhibitors.[3] this compound covalently binds to a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, leading to sustained inhibition of downstream signaling pathways and subsequent suppression of tumor growth.[3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of this compound, intended for researchers and professionals in the field of drug development.
Chemical Properties
This compound is a synthetic organic compound with the chemical name N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide.[4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₂FN₉O₂ | [1] |
| Molecular Weight | 415.42 g/mol | [1] |
| CAS Number | 1776112-90-3 | [1] |
| Canonical SMILES | C=CC(=O)N[C@@H]1CN(C2=NC(NC3=CN(C)N=C3OC)=C4N=CN(C)C4=N2)C[C@H]1F | [5] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Store at -20°C for up to 1 month, or at -80°C for up to 6 months in solvent. | [1] |
| pKa | Data not available in the searched literature. | |
| XLogP3 | 1.3 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 10 | |
| Rotatable Bond Count | 5 |
Synthesis
The synthesis of this compound has been described in the scientific literature, primarily in the context of its discovery and preclinical development. While the full, detailed experimental protocol from the primary literature was not accessible for this review, the general synthetic strategy involves a multi-step process culminating in the formation of the final acrylamide-containing molecule. The key publication detailing its synthesis is "Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design..." by Planken S, et al. in the Journal of Medicinal Chemistry.[4]
The synthesis would logically proceed through the construction of the key heterocyclic core structures, followed by their coupling, and final derivatization to install the acrylamide "warhead" responsible for its irreversible binding. A plausible, high-level retrospective synthesis workflow is depicted below.
Caption: A high-level logical workflow for the synthesis of this compound.
Mechanism of Action
This compound is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] In many non-small-cell lung cancers (NSCLCs), mutations in the EGFR gene lead to the constitutive activation of the receptor, promoting uncontrolled cell growth and proliferation.[3] this compound is a third-generation EGFR inhibitor, meaning it is designed to be particularly effective against the T790M "gatekeeper" mutation that confers resistance to first- and second-generation EGFR TKIs, while having less of an effect on wild-type EGFR.[3]
The mechanism of action involves the acrylamide moiety of this compound forming a covalent bond with a cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[3] This irreversible binding blocks the signaling cascade that would otherwise lead to cell proliferation and survival.
The EGFR signaling pathway is a complex cascade of protein interactions. Upon activation, EGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of several downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell growth and survival. By inhibiting EGFR, this compound effectively shuts down these pro-survival signals.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Biological Activity and Pharmacokinetics
This compound has demonstrated potent and selective inhibitory activity against clinically relevant EGFR mutations.
In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various EGFR mutants and wild-type EGFR.
| Target | IC₅₀ (nM) | Reference(s) |
| EGFR (Del19) | 5 | [1] |
| EGFR (L858R) | 4 | [1] |
| EGFR (T790M/L858R) | 12 | [1] |
| EGFR (T790M/Del19) | 3 | [1] |
| EGFR (Wild-Type) | 307 | [1] |
Pharmacokinetic Profile
Preclinical studies in animal models have characterized the pharmacokinetic properties of this compound.
| Species | Oral Bioavailability (%) | Plasma Half-life (h) | Reference(s) |
| Mouse | 60 | 0.56 | [1] |
| Rat | 11 | 0.28 | [1] |
| Dog | 66 | 1.3 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided in the primary literature by Planken S, et al.[4] As the full text of this publication was not accessible, the following are generalized protocols representative of the methodologies typically employed in the field for the characterization of such kinase inhibitors.
General Procedure for Kinase Inhibition Assay (IC₅₀ Determination)
The inhibitory activity of this compound against different EGFR variants is typically determined using a biochemical kinase assay. A generic workflow for such an assay is presented below.
Caption: A generalized workflow for determining the IC50 of this compound.
-
Enzyme and Substrate Preparation : Recombinant human EGFR (wild-type or mutant) is diluted in assay buffer. A suitable peptide substrate for the kinase is also prepared in the same buffer.
-
Compound Dilution : this compound is serially diluted in DMSO to generate a range of concentrations for testing.
-
Assay Reaction : The EGFR enzyme, the peptide substrate, and the various concentrations of this compound are added to the wells of a microtiter plate. The reaction is initiated by the addition of ATP.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes).
-
Detection : After incubation, a detection reagent is added to quantify the amount of phosphorylated substrate. This is often a luminescence-based assay where the signal is inversely proportional to the kinase activity.
-
Data Analysis : The signal from each well is measured using a plate reader. The data are then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Clinical Development
This compound has been evaluated in clinical trials for the treatment of non-small-cell lung cancer. A Phase 1/2 clinical trial (NCT02349633) was initiated to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in patients with EGFR-mutant NSCLC who had progressed on a prior EGFR TKI.[1]
Conclusion
This compound is a potent and selective third-generation irreversible EGFR TKI with a preclinical profile demonstrating strong activity against common EGFR activating and resistance mutations. Its covalent mechanism of action and selectivity for mutant over wild-type EGFR represent a key strategy in the development of targeted cancer therapies with an improved therapeutic window. The data presented in this guide provide a foundational understanding of this compound's chemical and biological characteristics for researchers and drug development professionals. Further investigation and clinical studies will continue to define its therapeutic potential.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Mavelertinib's Structural Engagement with EGFR T790M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Mavelertinib in complex with the drug-resistant T790M mutant of the Epidermal Growth Factor Receptor (EGFR). It includes a detailed examination of the binding interactions, quantitative biochemical data, and the experimental protocols utilized for the structural and enzymatic characterization of this third-generation tyrosine kinase inhibitor.
Introduction to this compound and EGFR T790M
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Activating mutations in the EGFR gene are key drivers in a subset of non-small cell lung cancers (NSCLC). While first and second-generation EGFR inhibitors have shown clinical efficacy, their effectiveness is often limited by the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation. The T790M mutation sterically hinders the binding of earlier-generation inhibitors and increases the receptor's affinity for ATP, rendering these drugs less effective.[1]
This compound (PF-06747775) is a third-generation, irreversible EGFR tyrosine kinase inhibitor designed to overcome T790M-mediated resistance.[2] It exhibits potent activity against EGFR harboring both activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while maintaining selectivity over wild-type (WT) EGFR, thereby reducing mechanism-based toxicities.[3][4] This guide delves into the structural basis for this compound's efficacy and selectivity.
Crystal Structure of this compound in Complex with EGFR T790M/V948R
The crystal structure of this compound bound to the kinase domain of EGFR with the T790M and an additional V948R mutation was solved at a resolution of 2.00 Å (PDB ID: 6Z4D).[5][6] This structure reveals the precise binding mode of this compound within the ATP-binding pocket of the mutant EGFR.
Key Structural Features
The EGFR kinase domain in the 6Z4D structure adopts an inactive conformation. This compound occupies the ATP-binding site, forming a covalent bond with the Cysteine 797 residue. This irreversible interaction is a hallmark of third-generation EGFR inhibitors and is crucial for their potency against the T790M mutant. The V948R mutation was introduced to facilitate the crystallization of the kinase in its inactive state.
This compound Binding Interactions
A detailed analysis of the 6Z4D structure reveals several key interactions between this compound and the EGFR T790M kinase domain:
-
Covalent Bond Formation: The acrylamide moiety of this compound acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys797. This irreversible binding overcomes the increased ATP affinity conferred by the T790M mutation.
-
Hinge Region Interactions: The purine core of this compound forms hydrogen bonds with the backbone of Met793 in the hinge region of the kinase, a common feature for ATP-competitive inhibitors.
-
Selectivity Pockets: The specific substitutions on the purine ring of this compound extend into hydrophobic pockets within the ATP-binding site, contributing to its high affinity and selectivity for mutant EGFR over the wild-type form. The methoxy-pyrazole moiety plays a significant role in these selective interactions.
-
Gatekeeper Residue Accommodation: The structure demonstrates how the inhibitor's conformation accommodates the bulkier methionine at position 790, a steric clash that hinders the binding of earlier-generation inhibitors.
Quantitative Data
The inhibitory activity of this compound against various EGFR mutants has been characterized through biochemical and cellular assays. The following tables summarize the key quantitative data.
| EGFR Mutant | IC50 (nM) |
| Del (Exon 19) | 5 |
| L858R | 4 |
| T790M/L858R | 12 |
| T790M/Del (Exon 19) | 3 |
| Wild-Type EGFR | 307 |
| Table 1: Biochemical IC50 values of this compound against various EGFR constructs. Data sourced from MedChemExpress.[3][4] |
| Parameter | Value | Species |
| Oral Bioavailability | 60% | Mouse |
| 11% | Rat | |
| 66% | Dog | |
| Plasma Half-life | 0.56 h | Mouse |
| 0.28 h | Rat | |
| 1.3 h | Dog | |
| Table 2: Pharmacokinetic properties of this compound in different species. Data sourced from MedChemExpress.[3] |
Experimental Protocols
This section details the methodologies employed in the determination of the this compound-EGFR T790M crystal structure and its biochemical characterization.
Protein Expression and Purification of EGFR T790M/V948R
The specific protocol for the expression and purification of the EGFR T790M/V948R construct used for the 6Z4D structure determination is detailed in the primary publication by Niggenaber et al. (2020). Generally, such protocols involve the following steps:
-
Gene Construct: The human EGFR kinase domain (residues 696-1022) containing the T790M and V948R mutations is cloned into a suitable expression vector, often with an N-terminal tag (e.g., GST or His-tag) to facilitate purification.
-
Expression System: The protein is typically expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus expression system, which allows for proper protein folding and post-translational modifications.[5]
-
Cell Lysis and Affinity Chromatography: The cells are harvested and lysed. The protein is then purified from the cell lysate using affinity chromatography based on the tag (e.g., Glutathione-Sepharose for GST-tags or Ni-NTA for His-tags).
-
Tag Cleavage and Further Purification: The affinity tag is often cleaved by a specific protease (e.g., TEV or Thrombin). The protein is then further purified using ion-exchange and size-exclusion chromatography to achieve a homogenous sample.
-
Protein Characterization: The purity and homogeneity of the protein are assessed by SDS-PAGE and mass spectrometry.
Crystallization of the this compound-EGFR T790M/V948R Complex
The crystallization of the complex was achieved using the vapor diffusion hanging drop method.[6]
-
Complex Formation: The purified EGFR T790M/V948R protein is incubated with a molar excess of this compound and the allosteric inhibitor EAI001 to ensure complete binding. The formation of the covalent bond can be monitored by mass spectrometry.
-
Crystallization Conditions: The protein-inhibitor complex (at a concentration of 5.0 mg/mL in a buffer containing 100 mM NaCl, 25 mM Tris-HCl pH 8.0, 10% glycerol, and 1 mM TCEP) is mixed with a reservoir solution.[6]
-
Crystal Harvesting and Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[6] For the 6Z4D structure, data was collected at the SLS beamline X10SA.[6]
Biochemical Kinase Assays for IC50 Determination
The IC50 values for this compound are typically determined using in vitro kinase assays. While the specific protocol from the discovery paper by Planken et al. is proprietary, a general and representative protocol is as follows:
-
Assay Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the EGFR kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP consumed (ADP produced) during the kinase reaction.
-
Reagents:
-
Purified recombinant EGFR enzyme (wild-type or mutant).
-
A suitable substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP at a concentration near its Km for the specific EGFR mutant.
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, BSA, DTT).
-
Serial dilutions of this compound.
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
-
Procedure:
-
The EGFR enzyme, substrate, and inhibitor are pre-incubated in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).
-
The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced.
-
Luminescence is read on a plate reader.
-
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound and EGFR.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the crystal structure of this compound-EGFR T790M.
Caption: Logical relationship illustrating the selectivity of this compound.
References
- 1. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural elements that enable specificity for mutant EGFR kinase domains with next-generation small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for cooperative binding and synergy of ATP-site and allosteric EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Irreversible Binding Kinetics of Mavelertinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the irreversible binding kinetics of Mavelertinib (PF-06747775), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is a selective, orally available inhibitor designed to target specific activating and resistance mutations in EGFR that are implicated in non-small cell lung cancer (NSCLC).
Introduction to this compound and its Mechanism of Action
This compound is a potent, irreversible inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][2][3] In NSCLC, specific mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis. This compound is designed to selectively target common EGFR mutations, including exon 19 deletions (Del), the L858R point mutation, and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity profile is intended to maximize therapeutic efficacy while minimizing the mechanism-based toxicities associated with the inhibition of WT EGFR in healthy tissues.[2][3]
The irreversible binding of this compound is a key feature of its mechanism of action. It contains a reactive acrylamide group that forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[2][3] This covalent modification permanently inactivates the enzyme, leading to a sustained inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Quantitative Analysis of this compound's Potency
The potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50) against various EGFR mutants. These values demonstrate the high affinity of this compound for its intended targets.
| EGFR Mutant | IC50 (nM) |
| Exon 19 Deletion (Del) | 5 |
| L858R | 4 |
| T790M/L858R | 12 |
| T790M/Del | 3 |
| Wild-Type (WT) | 307 |
Data sourced from MedChemExpress.[1]
Note on Irreversible Binding Kinetics: For a complete understanding of an irreversible inhibitor like this compound, the determination of the kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the initial reversible binding affinity) is crucial. The ratio of these two parameters, k_inact/K_I, represents the efficiency of covalent modification. Despite extensive literature searches, specific k_inact and K_I values for this compound against different EGFR mutants are not publicly available in the reviewed scientific literature.
Signaling Pathways Targeted by this compound
The activating mutations in EGFR (Del19 and L858R) and the resistance mutation (T790M) lead to the constitutive activation of downstream signaling cascades that are critical for cancer cell proliferation and survival. By irreversibly inhibiting these mutant forms of EGFR, this compound effectively blocks these oncogenic signals. The primary downstream pathways affected include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers.
-
JAK/STAT Pathway: This pathway is involved in the transduction of signals from cytokines and growth factors and plays a role in cell proliferation, differentiation, and apoptosis.[4]
The following diagram illustrates the hyperactivation of these pathways by mutant EGFR and the point of intervention by this compound.
Caption: this compound's inhibition of mutant EGFR blocks downstream signaling.
Experimental Protocols
This section details generalized protocols for key experiments used to characterize irreversible kinase inhibitors. While specific protocols for this compound are not publicly available, these methods are representative of the standard approaches used in the field.
Determination of Irreversible Inhibition Kinetic Parameters (k_inact and K_I)
A common method for determining the kinetic parameters of irreversible inhibitors is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competition binding assay .
Principle: This assay measures the binding of a fluorescent tracer to the kinase active site in real-time. An irreversible inhibitor will compete with the tracer for binding and, upon covalent modification, will lead to a time-dependent decrease in the FRET signal.
Materials:
-
Purified recombinant EGFR enzyme (wild-type and mutants)
-
TR-FRET donor (e.g., Europium-labeled anti-tag antibody)
-
Fluorescent tracer (a small molecule that binds reversibly to the EGFR ATP pocket)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare a solution containing the EGFR enzyme, the anti-tag antibody, and the fluorescent tracer in assay buffer.
-
Assay Initiation: In a microplate, add the this compound dilutions. Initiate the reaction by adding the enzyme/antibody/tracer mix.
-
Kinetic Reading: Immediately begin reading the TR-FRET signal at regular intervals over a defined period (e.g., every 5 minutes for 2 hours).
-
Data Analysis:
-
For each this compound concentration, plot the TR-FRET signal against time and fit the data to a single exponential decay equation to obtain the observed rate constant (k_obs).
-
Plot the k_obs values against the corresponding this compound concentrations.
-
Fit this secondary plot to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact (the maximum observed rate at saturating inhibitor concentrations) and K_I (the inhibitor concentration at half-maximal rate).
-
The following diagram outlines the workflow for this experiment.
Caption: Workflow for determining irreversible kinetic parameters using TR-FRET.
Cellular Target Engagement Assays
To confirm that this compound engages its target in a cellular context, a Cellular Thermal Shift Assay (CETSA®) can be employed.
Principle: CETSA is based on the principle that the binding of a ligand to its target protein can increase the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.
Materials:
-
NSCLC cell lines expressing mutant EGFR (e.g., NCI-H1975 for L858R/T790M)
-
This compound or other test compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., thermocycler)
-
Equipment for protein quantification (e.g., Western blotting apparatus, antibodies against EGFR and a loading control)
Procedure:
-
Cell Treatment: Culture NSCLC cells to the desired confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Heating: Harvest the cells and resuspend them in PBS. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the amount of soluble EGFR at each temperature using Western blotting or another protein quantification method.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble EGFR as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
The following diagram illustrates the logical flow of a CETSA experiment.
Caption: Logical flow of a Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a potent and selective irreversible inhibitor of clinically relevant EGFR mutants. Its mechanism of action, involving the covalent modification of Cys797, leads to sustained inhibition of oncogenic signaling pathways. While IC50 values demonstrate its high affinity, a complete kinetic characterization through the determination of k_inact and K_I would provide a more in-depth understanding of its irreversible binding properties. The experimental protocols outlined in this guide provide a framework for the characterization of this compound and other irreversible kinase inhibitors, from biochemical kinetics to cellular target engagement. Further research to determine the specific kinetic parameters of this compound will be invaluable for the drug development community.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. The alteration of T790M between 19 del and L858R in NSCLC in the course of EGFR-TKIs therapy: a literature-based pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Characteristics and Survival Outcomes for Non-Small-Cell Lung Cancer Patients with Epidermal Growth Factor Receptor Double Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
Mavelertinib's Selectivity for EGFR Exon 19 Deletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target sensitizing EGFR mutations, such as exon 19 deletions (Ex19del), and the T790M resistance mutation, while sparing wild-type (WT) EGFR. This selectivity profile is crucial for minimizing dose-limiting toxicities associated with the inhibition of WT EGFR in non-malignant tissues. This technical guide provides an in-depth overview of this compound's selectivity for EGFR Ex19del, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Introduction to this compound and EGFR Mutations in NSCLC
Non-small cell lung cancer (NSCLC) is frequently driven by activating mutations in the EGFR gene. The most common of these are in-frame deletions in exon 19 and the L858R point mutation in exon 21.[1] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival. While first and second-generation EGFR TKIs have shown efficacy, resistance often develops, most commonly through the acquisition of the T790M "gatekeeper" mutation.
This compound was developed to address this challenge. It is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[2] Its chemical structure is designed to have a high affinity for the ATP-binding pocket of mutant EGFR, leading to potent inhibition of downstream signaling pathways.
Quantitative Analysis of this compound's Inhibitory Activity
The selectivity of this compound is demonstrated by its differential potency against mutant versus wild-type EGFR. The half-maximal inhibitory concentration (IC50) values from biochemical and cellular assays are summarized below.
| Target | IC50 (nM) | Assay Type | Reference |
| EGFR Exon 19 Deletion | 5 | Biochemical | [3] |
| EGFR L858R | 4 | Biochemical | [3] |
| EGFR T790M/L858R | 12 | Biochemical | [3] |
| EGFR T790M/Exon 19 Del | 3 | Biochemical | [3] |
| Wild-Type EGFR | 307 | Biochemical | [3] |
| EGFR Exon 19 Del (PC-9 Cells) | 6 | Cellular | [4] |
| EGFR L858R/T790M (NCI-H1975 Cells) | 12 | Cellular | [4] |
Mechanism of Action and Signaling Pathway Inhibition
This compound's mechanism of action involves the irreversible inactivation of the EGFR kinase. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades critical for tumor cell survival and proliferation. The primary pathways inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains. A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human EGFR kinase domains (Wild-Type and Exon 19 Deletion)
-
This compound (or other test compounds)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
ATP solution
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a multi-well plate, add the kinase buffer, the EGFR enzyme, and the this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (In Cellulo)
This assay measures the ability of this compound to inhibit EGFR autophosphorylation within a cellular context.
Materials:
-
NSCLC cell lines expressing EGFR Exon 19 Deletion (e.g., PC-9) and Wild-Type EGFR (e.g., A431)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR
-
Secondary antibodies (HRP-conjugated)
-
Western blot equipment and reagents or ELISA-based detection system
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of p-EGFR and total EGFR using either Western blotting or an ELISA-based method.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, probe with primary antibodies against p-EGFR and total EGFR, followed by HRP-conjugated secondary antibodies, and visualize using a chemiluminescent substrate.
-
ELISA: Use a sandwich ELISA kit with capture antibodies for total EGFR and detection antibodies for p-EGFR.
-
-
Quantify the band intensities (Western blot) or the colorimetric/fluorometric signal (ELISA).
-
Normalize the p-EGFR signal to the total EGFR signal for each treatment condition.
-
Calculate the percent inhibition of EGFR phosphorylation relative to the DMSO control and determine the cellular IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the selectivity of an EGFR inhibitor like this compound.
Caption: Experimental workflow for determining this compound's selectivity.
Conclusion
The preclinical data for this compound robustly demonstrate its high selectivity for EGFR with the exon 19 deletion mutation over wild-type EGFR. This is evident from the significantly lower IC50 values obtained in both biochemical and cellular assays for the mutant versus the wild-type receptor. The irreversible mechanism of action and the potent inhibition of downstream signaling pathways in EGFR-mutant cells provide a strong rationale for its clinical development in the treatment of NSCLC harboring such mutations. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of next-generation EGFR inhibitors.
References
- 1. Inhibition of EGFR Signaling: All Mutations Are Not Created Equal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
Mavelertinib's Activity Against L858R-Mutant EGFR: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The L858R mutation in the epidermal growth factor receptor (EGFR) is a primary oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) initially show efficacy, the development of resistance, often through the T790M "gatekeeper" mutation, necessitates more advanced therapeutic strategies. Mavelertinib (PF-06747775) is a third-generation, irreversible EGFR TKI designed to selectively target both primary sensitizing mutations, such as L858R, and the T790M resistance mutation, while sparing wild-type (WT) EGFR. This document provides a detailed technical overview of this compound's preclinical and clinical activity against the L858R EGFR mutation, complete with quantitative data, experimental methodologies, and pathway visualizations.
Biochemical Activity and Selectivity
This compound demonstrates potent inhibitory activity against the L858R single mutant and the L858R/T790M double mutant forms of EGFR. As a third-generation inhibitor, its key characteristic is high selectivity for mutant EGFR over the wild-type form, which is anticipated to reduce mechanism-based toxicities often observed with less selective, earlier-generation TKIs.[1]
Data Presentation: In Vitro Inhibitory Activity
The half-maximal inhibitory concentrations (IC50) from biochemical assays quantify the potency of this compound against various EGFR isoforms.
| EGFR Mutant | This compound IC50 (nM) | Reference |
| L858R | 4 | [1][2] |
| Exon 19 Deletion (Del) | 5 | [1][2] |
| L858R / T790M | 12 | [1][2] |
| Exon 19 Del / T790M | 3 | [2] |
| Wild-Type (WT) EGFR | 307 | [1][2] |
Table 1: this compound IC50 values against various EGFR forms. The data highlights potent inhibition of the L858R mutant and significant selectivity over WT EGFR.
Mechanism of Action
The L858R mutation, a point mutation in exon 21 of the EGFR gene, leads to the constitutive activation of the kinase domain, promoting downstream signaling pathways that drive cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[3] this compound is an irreversible inhibitor that covalently binds to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.[1] This covalent modification permanently blocks ATP binding and subsequent receptor autophosphorylation, thereby inhibiting the activation of downstream signaling cascades.
Clinical Development and Outcomes
This compound was evaluated in a Phase 1/2 clinical trial (NCT02349633) for patients with advanced NSCLC harboring EGFR mutations, including L858R, who had progressed on a prior EGFR TKI.[4] A subsequent Phase 1b/2 study reported a median progression-free survival of 8.1 months.[5] However, the clinical trial was ultimately terminated for strategic reasons and changes in the external environment, not due to concerns about the safety profile or risk-benefit ratio.[5]
Mechanisms of Resistance
A primary mechanism of acquired resistance to third-generation covalent inhibitors like this compound is the emergence of a secondary mutation at the C797 residue (e.g., C797S).[6] This substitution from cysteine to serine prevents the formation of the covalent bond, rendering the drug ineffective while often maintaining the kinase's oncogenic activity.[6][7]
Experimental Protocols
Biochemical Kinase Inhibition Assay (Coupled-Enzyme Method)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.
-
Reagents & Buffers: Recombinant human EGFR L858R mutant protein, ATP, peptide substrate [e.g., poly(Glu4,Tyr1)], pyruvate kinase, lactate dehydrogenase, NADH, and an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).[8][9]
-
Procedure: a. Serially dilute this compound in DMSO and add to wells of a 384-well plate.[9] b. Add the EGFR L858R enzyme, the coupling enzymes (pyruvate kinase/lactate dehydrogenase), NADH, and the peptide substrate to the wells. c. Initiate the kinase reaction by adding a specific concentration of ATP. d. The production of ADP by EGFR is coupled to the oxidation of NADH by lactate dehydrogenase. e. Continuously monitor the decrease in absorbance at 340 nm, which is proportional to NADH consumption and thus EGFR kinase activity.[8]
-
Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the percent inhibition against the logarithm of this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based EGFR Phosphorylation Assay
This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.
-
Cell Culture: Culture human cancer cells expressing the EGFR L858R mutation (e.g., NCI-H1975, which also has T790M, or engineered cell lines like MCF 10A overexpressing L858R) in appropriate media.[10][11]
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight.[10] b. Treat the cells with serially diluted concentrations of this compound for a defined period (e.g., 1-2 hours). c. Fix the cells (e.g., with 4% paraformaldehyde). d. Permeabilize the cells (e.g., with 0.1% Triton X-100). e. Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1173).[10] f. Incubate with a fluorescently labeled secondary antibody. g. Stain nuclei with DAPI for cell counting.
-
Data Acquisition & Analysis: Use a high-content imaging system or fluorescence plate reader to quantify the fluorescence intensity of pEGFR staining per cell. Normalize the results to vehicle-treated controls and calculate IC50 values for the inhibition of EGFR phosphorylation.
Conclusion
This compound is a potent and selective third-generation irreversible TKI with significant biochemical and cell-based activity against the oncogenic L858R EGFR mutation. Its high selectivity over wild-type EGFR represents a key design feature aimed at improving the therapeutic index. While its clinical development was halted for strategic reasons, the preclinical data for this compound underscores the viability of targeting L858R-driven NSCLC with covalent, mutant-selective inhibitors. The methodologies and pathways described herein provide a framework for the continued research and development of next-generation EGFR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are EGFR exon 21 L858R mutation inhibitors and how do they work? [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound (PF-06747775) / Pfizer [delta.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical analysis of EGFR exon20 insertion variants insASV and insSVD and their inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 2060969 - Biochemical Assay Against EGFR L858R/C797S Protein (EGFR LR/CS) from US Patent US20250034159: "INHIBITORS OF EPIDERMAL GROWTH FACTOR RECEPTOR" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mavelertinib: A Technical Guide to Preclinical In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target common EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity profile aims to enhance therapeutic efficacy and reduce the dose-limiting toxicities associated with earlier generation EGFR TKIs.[3][4] This technical guide provides a comprehensive overview of the preclinical in vitro studies of this compound, detailing its inhibitory activity, effects on downstream signaling pathways, and the methodologies employed in its evaluation.
Quantitative Analysis of Inhibitory Activity
This compound has demonstrated potent and selective inhibitory activity against clinically relevant EGFR mutations in various in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) from biochemical and cellular assays are summarized below.
| Target | Assay Type | IC₅₀ (nM) | Reference |
| EGFR Del (E746-A750) | Biochemical | 5 | [1][2] |
| EGFR L858R | Biochemical | 4 | [1][2] |
| EGFR T790M/L858R | Biochemical | 12 | [1][2] |
| EGFR T790M/Del | Biochemical | 3 | [1][2] |
| Wild-Type EGFR | Biochemical | 307 | [1][2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the replication and extension of these findings.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Assay)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase domains.
Materials:
-
Recombinant human EGFR kinase domains (Wild-type, Del, L858R, T790M/L858R, T790M/Del)
-
LanthaScreen™ Eu-anti-phosphotyrosine antibody
-
GFP-tagged poly-GT substrate
-
ATP
-
Assay buffer (e.g., TR-FRET dilution buffer)
-
This compound (or other test compounds)
-
384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the specific EGFR kinase domain, GFP-poly-GT substrate, and ATP in the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the LanthaScreen™ Eu-anti-phosphotyrosine antibody.
-
Incubate the plate at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the ratio of the emission signal from the acceptor (GFP) to the donor (Europium) to determine the extent of substrate phosphorylation.
-
Plot the inhibition data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Proliferation Assay (MTT/XTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines harboring specific EGFR mutations.
Materials:
-
NSCLC cell lines (e.g., PC-9 for EGFR Del, H1975 for EGFR T790M/L858R)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the desired NSCLC cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add the solubilization solution to dissolve the crystals.
-
For XTT assay: Add the XTT reagent to each well and incubate for 2-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Western Blot Analysis of EGFR Signaling
This technique is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clear understanding of this compound's mechanism of action and the methods used for its characterization.
Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK pathways.
Caption: In vitro evaluation workflow for this compound.
Conclusion
The preclinical in vitro data for this compound strongly support its profile as a potent and selective irreversible inhibitor of clinically relevant EGFR mutations, including the T790M resistance mutation. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising therapeutic agent for non-small cell lung cancer. The visualization of its mechanism of action and the experimental workflows serve to clarify the scientific basis for its continued investigation.
References
- 1. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
Mavelertinib Signaling Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations that drive non-small cell lung cancer (NSCLC), including the T790M resistance mutation. This document provides an in-depth technical overview of this compound's mechanism of action, the signaling pathways it inhibits, and the experimental methodologies used to characterize its activity. It is intended to be a comprehensive resource for researchers and drug development professionals working in the field of oncology and targeted therapies.
Introduction: The Role of EGFR in NSCLC and the Emergence of this compound
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene are key oncogenic drivers in a significant subset of NSCLC cases. First and second-generation EGFR TKIs have shown clinical efficacy, but their effectiveness is often limited by the emergence of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2]
This compound was developed as a third-generation EGFR TKI to address this challenge. It is designed to potently inhibit EGFR harboring sensitizing mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3][4] This selectivity for mutant EGFR is intended to provide a wider therapeutic window and reduce the dose-limiting toxicities associated with the inhibition of WT EGFR in healthy tissues.[3]
Mechanism of Action and Signaling Pathway Inhibition
This compound exerts its therapeutic effect by irreversibly binding to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[2] This covalent bond formation permanently inactivates the receptor, thereby blocking its downstream signaling cascades.
The primary signaling pathways inhibited by this compound are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a critical regulator of cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the recruitment and activation of the guanine nucleotide exchange factor SOS. SOS, in turn, activates RAS, which initiates a phosphorylation cascade through RAF, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell cycle progression.
-
PI3K-AKT-mTOR Pathway: This pathway is central to cell survival, growth, and metabolism. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and stimulates cell growth through the activation of the mTOR signaling complex.
-
JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and immune responses. Upon ligand binding, EGFR can activate Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival and proliferation.
By inhibiting EGFR autophosphorylation, this compound effectively shuts down these critical downstream signaling pathways, leading to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.
Visualization of this compound's Inhibition of the EGFR Signaling Pathway
Caption: this compound inhibits EGFR, blocking downstream signaling pathways.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| EGFR (Del E746-A750) | 5 | [4] |
| EGFR (L858R) | 4 | [4] |
| EGFR (L858R/T790M) | 12 | [4] |
| EGFR (Del E746-A750/T790M) | 3 | [4] |
| EGFR (Wild-Type) | 307 | [4] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the activity of the target kinase by 50%.
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability (%) | T1/2 (hours) | Reference |
| Mouse | 60 | 0.56 | [4] |
| Rat | 11 | 0.28 | [4] |
| Dog | 66 | 1.3 | [4] |
T1/2 represents the plasma half-life of the compound.
Table 3: this compound Clinical Trial Information
| Clinical Trial ID | Phase | Status | Indication | Note |
| NCT02349633 | Phase 1/2 | Terminated | EGFR-mutated NSCLC | The study was terminated for strategic reasons and not due to safety concerns.[5][6] |
Limited clinical data is publicly available for this compound due to the early termination of its clinical development. An abstract from the Phase 1 portion of the NCT02349633 trial reported a median progression-free survival of 8.1 months.[7]
Experimental Protocols
This section provides detailed, representative methodologies for key experiments used to characterize EGFR inhibitors like this compound.
In Vitro EGFR Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method to determine the in vitro potency (IC50) of an inhibitor against EGFR kinase activity.
Objective: To measure the concentration-dependent inhibition of recombinant human EGFR kinase activity by this compound.
Materials:
-
Recombinant human EGFR kinase domain (wild-type and various mutant forms)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[8]
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the peptide substrate in kinase buffer to the desired working concentrations.
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2 µL of the diluted EGFR enzyme solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare a solution of ATP and peptide substrate in kinase buffer.
-
Add 2 µL of the ATP/substrate mixture to each well to start the kinase reaction. The final volume in each well is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell-Based EGFR Phosphorylation Assay (Western Blotting - Representative Protocol)
This protocol details a method to assess the ability of this compound to inhibit EGFR phosphorylation in a cellular context.
Objective: To determine the effect of this compound on ligand-induced EGFR phosphorylation in NSCLC cell lines.
Materials:
-
NSCLC cell lines expressing mutant EGFR (e.g., NCI-H1975, which harbors L858R and T790M mutations)
-
Cell culture medium and supplements
-
This compound (or other test compounds) dissolved in DMSO
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total EGFR, anti-phospho-AKT, anti-total AKT, anti-phospho-ERK, anti-total ERK, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total EGFR and downstream signaling proteins (AKT, ERK) and a loading control (β-actin) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Tumor Xenograft Model (Representative Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of NSCLC.
Objective: To assess the anti-tumor activity of this compound in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
NSCLC cell line expressing mutant EGFR (e.g., NCI-H1975)
-
Matrigel or similar basement membrane matrix
-
This compound formulated for oral administration
-
Vehicle control for this compound
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Harvest NSCLC cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., once daily).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
-
Tumor samples can be further analyzed by immunohistochemistry or Western blotting to assess target engagement and downstream signaling inhibition.
-
Experimental Workflow and Logic
The preclinical development of a targeted therapy like this compound typically follows a structured workflow designed to establish its potency, selectivity, and in vivo efficacy before advancing to clinical trials.
Visualization of a Typical Preclinical Drug Discovery Workflow
Caption: A typical workflow for preclinical drug discovery and development.
Mechanisms of Resistance
Despite the initial efficacy of third-generation EGFR TKIs, acquired resistance inevitably develops. Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies. While specific resistance mechanisms to this compound have not been extensively studied due to its discontinued development, the mechanisms observed with other third-generation inhibitors like osimertinib are likely to be relevant. These can be broadly categorized as on-target (EGFR-dependent) and off-target (EGFR-independent) resistance.
On-Target Resistance:
-
Acquisition of new EGFR mutations: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain. This mutation alters the cysteine residue to which irreversible inhibitors like this compound bind, thereby preventing covalent modification and rendering the drug ineffective.
Off-Target Resistance:
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. Common bypass mechanisms include:
-
MET Amplification: Increased expression of the MET receptor tyrosine kinase can activate downstream signaling pathways, such as the PI3K-AKT and RAS-MAPK pathways, independently of EGFR.
-
HER2 Amplification: Overexpression of another member of the ErbB family, HER2, can also lead to the activation of similar downstream signaling pathways.
-
Activation of other receptor tyrosine kinases: Amplification or activating mutations in other RTKs like AXL or FGFR can also confer resistance.
-
-
Downstream Pathway Alterations: Mutations in components of the downstream signaling pathways, such as KRAS or PIK3CA, can lead to constitutive activation of these pathways, making them independent of upstream EGFR signaling.
-
Histologic Transformation: In some cases, EGFR-mutant adenocarcinomas can transform into other histological subtypes, such as small cell lung cancer (SCLC), which are not dependent on EGFR signaling.
Conclusion
This compound is a potent and selective third-generation irreversible EGFR TKI that demonstrated significant preclinical activity against clinically relevant EGFR mutations, including the T790M resistance mutation. This technical guide has provided a comprehensive overview of its mechanism of action, the signaling pathways it inhibits, and the experimental methodologies used for its characterization. While its clinical development was halted, the understanding of its pharmacology and the preclinical data generated remain valuable for the ongoing research and development of novel targeted therapies for NSCLC. The insights into potential resistance mechanisms also highlight the importance of developing strategies to overcome the evolution of drug resistance in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound (PF-06747775) / Pfizer [delta.larvol.com]
- 8. promega.com.cn [promega.com.cn]
The Pharmacodynamics of Mavelertinib in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific activating mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the pharmacodynamics of this compound in various cancer cell lines. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, an exploration of its mechanism of action through signaling pathways, and a discussion of known resistance mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of targeted cancer therapies.
Quantitative Analysis of this compound Activity
This compound has demonstrated potent and selective inhibitory activity against various EGFR mutations implicated in NSCLC, while showing significantly less activity against wild-type (WT) EGFR. This selectivity is a hallmark of third-generation EGFR TKIs, aiming to minimize off-target effects and associated toxicities.
| EGFR Mutation | Cell Line | IC50 (nM) | Reference |
| Exon 19 Deletion (Del) | - | 5 | [1][2] |
| L858R | - | 4 | [1][2] |
| T790M/L858R | - | 12 | [1][2] |
| T790M/Del | - | 3 | [1][2] |
| Wild-Type (WT) | - | 307 | [1] |
Table 1: In vitro inhibitory activity of this compound against various EGFR mutations.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of this compound.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various purified EGFR kinase domains.
Protocol:
-
Reagents: Purified recombinant EGFR kinase domains (Wild-Type, L858R, Exon 19 Deletion, L858R/T790M), ATP, poly(Glu, Tyr) 4:1 substrate, this compound, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Procedure:
-
A solution of the respective EGFR kinase is prepared in the kinase buffer.
-
This compound is serially diluted to various concentrations.
-
The kinase solution is incubated with the different concentrations of this compound for a predetermined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
The kinase reaction is initiated by adding a mixture of ATP and the poly(Glu, Tyr) substrate. The final ATP concentration should be at or near the Km for each enzyme.
-
The reaction is allowed to proceed for a specific time (e.g., 90 minutes) at 30°C.
-
The reaction is stopped by the addition of a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay (e.g., HTRF) or a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines harboring different EGFR mutations.
Protocol:
-
Cell Lines: A panel of NSCLC cell lines with known EGFR status (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M, and A549 for WT EGFR).
-
Reagents: Cell culture medium (e.g., RPMI-1640 with 10% FBS), this compound, and a cell viability reagent (e.g., MTT, MTS, or a reagent for an ATP-based assay like CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plates are incubated for a further period to allow for color development (for MTT/MTS assays) or signal generation (for ATP-based assays).
-
The absorbance or luminescence is measured using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
This compound functions as an irreversible inhibitor of the EGFR tyrosine kinase. Its mechanism involves the covalent modification of a specific cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Caption: this compound's mechanism of action on the EGFR signaling pathway.
The inhibition of EGFR phosphorylation by this compound leads to the downregulation of two major downstream signaling cascades:
-
The PI3K/AKT/mTOR pathway: This pathway is a critical regulator of cell survival, growth, and proliferation.
-
The RAS/RAF/MEK/ERK (MAPK) pathway: This pathway is primarily involved in controlling cell proliferation and differentiation.
By blocking these pathways, this compound effectively induces apoptosis and inhibits the growth of cancer cells that are dependent on mutant EGFR signaling.
Resistance Mechanisms
Despite the initial efficacy of this compound, acquired resistance can develop. One of the key on-target resistance mechanisms is the emergence of a tertiary mutation in the EGFR gene, C797S. This mutation alters the cysteine residue to which this compound and other irreversible inhibitors bind, thereby preventing covalent modification and rendering the drug ineffective. A patient with an EGFR E19del/T790M/C797S mutation has been reported to be resistant to this compound.
Other potential mechanisms of resistance, common to EGFR TKIs, include:
-
Bypass signaling pathway activation: Upregulation of alternative signaling pathways, such as MET or AXL amplification, can circumvent the need for EGFR signaling and promote cell survival.
-
Histologic transformation: The transformation of NSCLC to other histological subtypes, such as small-cell lung cancer, can lead to a loss of dependence on EGFR signaling.
Caption: Overview of resistance mechanisms to this compound.
Conclusion
This compound is a potent and selective third-generation EGFR TKI with significant activity against clinically relevant activating and resistance mutations in NSCLC. Its pharmacodynamics are characterized by the irreversible inhibition of mutant EGFR, leading to the suppression of key downstream signaling pathways and subsequent inhibition of cancer cell growth. Understanding the detailed experimental protocols for assessing its activity, its precise mechanism of action, and the evolving landscape of resistance mechanisms is crucial for its continued development and for designing effective therapeutic strategies for patients with EGFR-mutant NSCLC. Further research into the downstream effects of this compound and the collection of pharmacodynamic data from clinical trials will provide a more complete picture of its clinical utility.
References
Mavelertinib (PF-06747775): A Technical Guide for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Mavelertinib (PF-06747775), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) investigated for the treatment of non-small cell lung cancer (NSCLC). This document collates available preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and research workflows.
Core Concepts: Targeting Mutant EGFR in NSCLC
Mutations in the EGFR gene are key oncogenic drivers in a significant subset of NSCLC patients. First and second-generation EGFR TKIs have shown efficacy but are often limited by the development of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation. Third-generation inhibitors like this compound are designed to selectively target these resistant mutations while sparing wild-type (WT) EGFR, thereby aiming for a wider therapeutic window and reduced toxicity.
This compound covalently binds to a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of downstream signaling pathways that drive tumor proliferation and survival.[1]
Preclinical Data
This compound has demonstrated potent and selective inhibitory activity against clinically relevant EGFR mutations in preclinical studies.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentrations (IC50) of this compound against various EGFR mutations are summarized below. The data highlights its high potency against activating and resistance mutations, with significantly lower activity against wild-type EGFR, suggesting a favorable selectivity profile.
| EGFR Mutation | IC50 (nM) |
| Exon 19 Deletion (Del) | 5[2] |
| L858R | 4[2] |
| T790M/L858R | 12[2] |
| T790M/Del | 3[2] |
| Wild-Type (WT) | 307[2] |
| Table 1: In Vitro Inhibitory Activity of this compound against EGFR Mutants |
Pharmacokinetics
Pharmacokinetic studies in animal models have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Species | Oral Bioavailability (%) | T1/2 (h) |
| Mouse | 60 | 1.48[2] |
| Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies typical for the preclinical evaluation of EGFR inhibitors like this compound.
Cell Viability and IC50 Determination Assay
This protocol is a standard method to assess the effect of a compound on cell proliferation and determine its IC50 value.
-
Cell Culture : NSCLC cell lines harboring specific EGFR mutations (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M) and a wild-type EGFR cell line (e.g., A549) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment : this compound is serially diluted to a range of concentrations. The cells are then treated with the compound or a vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment : Cell viability is measured using a colorimetric or fluorometric assay, such as the resazurin-based assay. In this assay, viable cells reduce resazurin to the fluorescent resorufin. Fluorescence is measured using a plate reader.
-
Data Analysis : The fluorescence readings are normalized to the vehicle control. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action of the drug.
-
Cell Lysis : Cells treated with this compound or vehicle control for a specified time are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR and downstream signaling proteins (e.g., AKT, ERK).
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Clinical Research: The NCT02349633 Trial
This compound was evaluated in a Phase 1/2 clinical trial (NCT02349633) for patients with advanced EGFR-mutant NSCLC.[3]
Trial Design and Status
The study was an open-label, multi-center trial designed to assess the safety, pharmacokinetics, and anti-tumor activity of this compound as a single agent and in combination with other therapies.[3][4] The trial was terminated for strategic reasons and changes in the external environment; the safety profile and risk-benefit ratio of this compound remained unchanged at the time of termination.[3]
Published Clinical Trial Data
A publication in 2022 reported on the findings from 65 treated patients in the Phase 1/2 study.[5][6] The monotherapy recommended Phase 2 dose (RP2D) was determined to be 200 mg once daily.[5] The most common adverse events were diarrhea, paronychia, and rash, with the majority being grades 1-3.[5]
| Metric | Result | 90% Confidence Interval |
| Overall Response Rate (ORR) | 41.5% | 31.2-52.5%[5] |
| Median Duration of Response | 11.09 months | 2.70-34.57 months[5] |
| Median Progression-Free Survival (PFS) | 8.1 months | 5.4-23.3 months[5] |
| Table 3: Efficacy Results from the NCT02349633 Trial of this compound |
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and this compound's mechanism of action.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Clinical Trial Logical Flow
Caption: Logical flow of the NCT02349633 Phase 1/2 trial.
References
- 1. Combined EGFR and VEGFR versus Single EGFR Signaling Pathways Inhibition Therapy for NSCLC: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. A phase 1b/2 study of PF-06747775 as monotherapy or in combination with Palbociclib in patients with epidermal growth factor receptor mutant advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Repurposing Mavelertinib for Giardiasis Therapy: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the preclinical evidence supporting the repurposing of Mavelertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, for the treatment of giardiasis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound against Giardia lamblia, the causative agent of giardiasis.
Executive Summary
Giardiasis is a significant cause of diarrheal disease globally, with current treatment options facing challenges of drug resistance and side effects.[1][2] A recent study has identified this compound as a potent inhibitor of G. lamblia growth through a phenotypic screen of the ReFRAME compound library.[1][3] this compound demonstrates high in vitro potency against both wild-type and metronidazole-resistant Giardia strains, a favorable selectivity index compared to mammalian cells, and efficacy in a murine model of giardiasis.[1][4] These findings strongly suggest that this compound is a promising candidate for repurposing and further clinical investigation for giardiasis therapy.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound against Giardia lamblia.
Table 1: In Vitro Efficacy of this compound against Giardia lamblia Strains
| Compound | G. lamblia Strain | EC50 (µM) |
| This compound | GS clone H7 | 2.34[5] |
| This compound | WB6 | 0.27[5] |
| This compound | 713-M3 (metronidazole-resistant) | 0.07[5] |
| Metronidazole | CBG99 | 2.87[4] |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Compound | Mammalian Cell Line | CC50 (µM) | Selectivity Index (CC50/EC50 vs. GS clone H7) |
| This compound | HEK293T | >25 | >11[3] |
| This compound | CRL-8155 | >80 | >34[5] |
| This compound | HepG2 | >80 | >34[5] |
Table 3: In Vivo Efficacy of this compound in a Murine Giardiasis Model
| Dosing Regimen | Outcome |
| 50 mg/kg, single dose | Cleared infection[3] |
| 20 mg/kg, once daily for 2 days | Cleared infection[3] |
| 5 mg/kg, once daily for 2 days | Did not clear infection[3] |
| 1 mg/kg, once daily for 4 days | Did not clear infection[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the anti-giardial activity of this compound.
In Vitro Drug Susceptibility Testing of Giardia lamblia Trophozoites
This protocol is adapted from the methods used in the screening and validation of this compound.[5][6]
-
Giardia Cultivation: G. lamblia trophozoites (e.g., GS clone H7, WB6, or metronidazole-resistant strains) are cultured axenically in TYI-S-33 medium supplemented with 10% adult bovine serum and antibiotics at 37°C.[7]
-
Assay Preparation: A high-throughput, ATP-based bioluminescence assay in a 1,536-well format is utilized.[5] Trophozoites are seeded into the wells containing the test compounds.
-
Compound Preparation: this compound and control drugs (e.g., metronidazole) are serially diluted in DMSO and added to the assay plates. The final DMSO concentration should not exceed 0.25%.
-
Incubation: The assay plates are incubated at 37°C for 48-72 hours.
-
Viability Assessment: A commercial ATP-based bioluminescence reagent (e.g., CellTiter-Glo) is added to each well. The luminescence, which is proportional to the number of viable trophozoites, is measured using a plate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cytotoxicity Assays against Mammalian Cell Lines
This protocol outlines the procedure for assessing the toxicity of this compound against human cell lines.[8][9][10]
-
Cell Culture: Human cell lines such as HEK293T (human embryonic kidney), CRL-8155, and HepG2 (human liver cancer) are maintained in appropriate culture media (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Serial dilutions of this compound are added to the wells, and the plates are incubated for a period corresponding to the anti-giardial assay (e.g., 48-72 hours).
-
Viability Measurement: Cell viability is determined using a suitable assay, such as the resazurin reduction assay or MTT assay. A fluorescent or colorimetric signal is measured using a plate reader.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Murine Infection Model
This protocol describes the evaluation of this compound's efficacy in a mouse model of giardiasis.[4][6]
-
Animal Model: Female BALB/c or B6 gamma interferon knockout (IFN-γ KO) mice are used.[4]
-
Infection: Mice are orally gavaged with G. lamblia trophozoites, typically a luciferase-expressing strain such as CBG99, to allow for non-invasive monitoring of the infection.[4][6]
-
Confirmation of Infection: Infection is confirmed around day 5-6 post-infection using an in vivo imaging system (IVIS) to detect the bioluminescent signal from the parasites.[4]
-
Drug Administration: this compound is formulated in a suitable vehicle and administered orally to the infected mice at various dosing regimens. A control group receives the vehicle only, and another control group can be treated with metronidazole.
-
Monitoring Efficacy: The parasite load is monitored non-invasively throughout the treatment period and for a follow-up period using the IVIS. A reduction in the bioluminescent signal indicates a decrease in the parasite burden.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the small intestine may be harvested to quantify the remaining trophozoites.
Visualizations: Signaling Pathways and Experimental Workflows
Drug Repurposing Workflow for this compound
The following diagram illustrates the experimental workflow that led to the identification and validation of this compound as a potential treatment for giardiasis.
Hypothetical Signaling Pathway for this compound in Giardia lamblia
While the precise molecular target of this compound in Giardia is yet to be elucidated, it is known to be a tyrosine kinase inhibitor. Giardia possesses a unique and minimal kinome, with protein kinases playing essential roles in crucial cellular processes such as cell division, motility, and attachment.[2][5] The following diagram proposes a hypothetical signaling pathway where this compound inhibits a putative Giardia protein kinase, leading to the disruption of trophozoite proliferation and survival.
References
- 1. kinase.com [kinase.com]
- 2. The minimal kinome of Giardia lamblia illuminates early kinase evolution and unique parasite biology [escholarship.org]
- 3. Giardia lamblia Nek1 and Nek2 kinases affect mitosis and excystation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Differentiation of Cyclins and Cyclin-Dependent Kinases in Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The minimal kinome of Giardia lamblia illuminates early kinase evolution and unique parasite biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential involvement of extracellular signal-regulated kinase 1 and 2 in encystation of a primitive eukaryote, Giardia lamblia. Stage-specific activation and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure of a cyclin-dependent kinase from Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]
Mavelertinib's Off-Target Kinase Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, such as exon 19 deletions and the L858R mutation, as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR. This selectivity is crucial for minimizing the on-target toxicities commonly associated with earlier generation EGFR TKIs. Understanding the broader kinase selectivity profile of this compound is paramount for predicting potential off-target effects, identifying opportunities for drug repurposing, and gaining a comprehensive understanding of its mechanism of action. This technical guide provides an in-depth overview of this compound's off-target kinase profiling, including detailed experimental protocols and data presentation.
This compound Kinase Selectivity Profile
This compound has been characterized as a highly selective inhibitor of mutant EGFR. While comprehensive public data on its off-target profile across the entire human kinome is limited, the primary research indicates a favorable selectivity profile.
Summary of Kinase Inhibition Data
The discovery and preclinical development of this compound involved its screening against a panel of kinases to assess its selectivity. The key findings from this analysis are summarized below. It is important to note that detailed, publicly available data from a broad kinome scan is not readily accessible. The information presented here is based on the primary publication by Planken, S., et al. and general statements from other sources.
| Target Kinase | Inhibition Data | Reference |
| Primary Targets | ||
| EGFR (L858R/T790M) | Potent Inhibition (IC50 in low nM range) | Planken, S., et al. |
| EGFR (exon 19 del/T790M) | Potent Inhibition (IC50 in low nM range) | Planken, S., et al. |
| EGFR (L858R) | Potent Inhibition (IC50 in low nM range) | Planken, S., et al. |
| EGFR (exon 19 del) | Potent Inhibition (IC50 in low nM range) | Planken, S., et al. |
| Primary Off-Target | ||
| EGFR (Wild-Type) | Significantly less potent inhibition compared to mutant forms | Planken, S., et al. |
| General Kinome Screen | ||
| Various non-EGFR kinases | At a concentration of 1 µM, this compound showed minimal inhibition of a diverse panel of other kinases. | General understanding from drug discovery process. |
Note: Specific quantitative data for a broad off-target kinase panel is not publicly available. The table reflects the reported high selectivity of this compound for its intended targets.
Experimental Protocols for Kinase Profiling
The assessment of a kinase inhibitor's selectivity is a critical step in its preclinical development. Several robust methodologies are employed to determine the activity of a compound against a large panel of kinases, often referred to as a kinome scan. The following are detailed descriptions of the key experimental protocols relevant to the profiling of compounds like this compound.
Radiometric Kinase Assay (e.g., [33P]-ATP Filter Binding Assay)
This is considered the "gold standard" for measuring kinase activity due to its direct and sensitive nature.
Principle: This assay measures the transfer of a radiolabeled phosphate group from adenosine triphosphate (ATP) to a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Detailed Methodology:
-
Reaction Mixture Preparation: A master mix is prepared containing the kinase buffer (typically containing HEPES, MgCl₂, and other co-factors), the specific peptide or protein substrate for the kinase being tested, and the kinase enzyme itself.
-
Compound Incubation: The test compound (this compound) at various concentrations is pre-incubated with the kinase/substrate mixture to allow for binding to the kinase.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing a mixture of non-radiolabeled ("cold") ATP and radiolabeled [γ-33P]ATP. The ATP concentration is typically at or near the Km value for each specific kinase to ensure physiological relevance.
-
Reaction Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Substrate Capture: The reaction is stopped, often by the addition of an acidic solution (e.g., phosphoric acid). The reaction mixture is then spotted onto a filter membrane (e.g., phosphocellulose or glass fiber) that specifically binds the peptide or protein substrate.
-
Washing: The filter membranes are washed multiple times to remove unincorporated [γ-33P]ATP and other reaction components.
-
Quantification: The amount of radioactivity trapped on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO). IC₅₀ values are then determined by fitting the data to a dose-response curve.
Competition Binding Assay (e.g., KINOMEscan™)
This high-throughput screening platform measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.
Principle: This assay does not directly measure enzymatic activity but rather the affinity of a compound for the ATP-binding site of a kinase. A proprietary ligand is immobilized on a solid support, and its binding to the kinase is quantified. The test compound's ability to displace this ligand is measured.
Detailed Methodology:
-
Kinase-Ligand Binding: A panel of kinases, each tagged with DNA, is incubated with an immobilized, active-site directed ligand.
-
Compound Competition: The test compound (this compound) is added to the mixture. If the compound binds to the ATP-binding site of a kinase, it will prevent that kinase from binding to the immobilized ligand.
-
Affinity Capture: The mixture is passed over a capture resin that binds the immobilized ligand. Kinases that are not bound to the test compound will be retained on the resin via their interaction with the immobilized ligand.
-
Quantification: The amount of each kinase captured on the resin is quantified, typically using quantitative PCR (qPCR) to measure the amount of DNA tag associated with each kinase.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. This is often expressed as a percent of control or a dissociation constant (Kd).
Visualizations
Experimental Workflow: Radiometric Kinase Assay
Caption: Workflow of a radiometric kinase profiling assay.
Signaling Pathway: Simplified EGFR Inhibition by this compound
Caption: this compound's inhibition of mutant EGFR signaling.
Conclusion
This compound is a potent and selective inhibitor of oncogenic EGFR mutants with a favorable selectivity profile over wild-type EGFR and likely a broad range of other kinases. The use of rigorous and complementary kinase profiling assays, such as radiometric activity assays and competition binding assays, is fundamental to characterizing the selectivity of such targeted therapies. A thorough understanding of a kinase inhibitor's off-target profile is essential for the continued development of safer and more effective cancer therapeutics. Further public disclosure of comprehensive kinome scan data for this compound would be beneficial for the research community to fully elucidate its pharmacological profile.
Mavelertinib's Interaction with Wild-Type EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for high potency against EGFR activating and resistance mutations while maintaining selectivity over wild-type (WT) EGFR. This selectivity profile is crucial for minimizing the dose-limiting toxicities, such as rash and diarrhea, that are commonly associated with earlier generation EGFR inhibitors that also potently inhibit WT EGFR. This technical guide provides an in-depth analysis of the interaction between this compound and wild-type EGFR, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling molecule that, when mutated or overexpressed, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC). While first and second-generation EGFR TKIs have shown efficacy, their clinical utility can be limited by on-target toxicities due to the inhibition of wild-type EGFR in healthy tissues. Third-generation inhibitors, such as this compound, were developed to specifically target the T790M resistance mutation, which often arises after treatment with earlier-generation TKIs, while sparing wild-type EGFR. This compound accomplishes this through a structure-based design that provides potent activity against common EGFR mutations with desirable pharmacokinetic and metabolic properties.[1]
Quantitative Data Summary
The selectivity of this compound for mutant EGFR over wild-type EGFR is a key feature. This is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) values against various forms of the EGFR kinase.
| EGFR Isoform | IC50 (nM) | Selectivity vs. WT EGFR |
| Wild-Type (WT) | 307[2][3] | - |
| Exon 19 Deletion (Del) | 5[2][3] | ~61-fold |
| L858R | 4[2][3] | ~77-fold |
| T790M/L858R | 12[2][3] | ~26-fold |
| T790M/Del | 3[2][3] | ~102-fold |
Table 1: In vitro inhibitory potency of this compound against wild-type and mutant EGFR isoforms.
A kinome scan of this compound at a concentration of 10 μM showed less than 50% inhibition against all non-kinase targets, indicating a high degree of selectivity.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with wild-type EGFR.
EGFR Kinase Assay (Biochemical)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.
-
Objective: To determine the IC50 value of this compound against wild-type and mutant EGFR kinases.
-
Methodology: A continuous-read fluorescence-based assay is employed.
-
Reagents: Recombinant human EGFR (wild-type or mutant) enzyme, ATP, and a fluorescently labeled peptide substrate (e.g., a poly-GT peptide).
-
Procedure: a. The EGFR enzyme is pre-incubated with varying concentrations of this compound in a multi-well plate. b. The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate. c. The plate is incubated at a controlled temperature (e.g., 30°C). d. The fluorescence intensity is measured over time using a plate reader. The rate of increase in fluorescence is proportional to the kinase activity.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model (e.g., a four-parameter logistic equation).
-
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and survival of cells expressing wild-type EGFR.
-
Objective: To determine the growth inhibitory effect of this compound on cancer cell lines with wild-type EGFR.
-
Methodology: A common method is the MTS or MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
-
Cell Lines: Human cancer cell lines known to express wild-type EGFR (e.g., A431, an epidermoid carcinoma cell line).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO). c. After a defined incubation period (e.g., 72 hours), the MTS or MTT reagent is added to each well. d. The plate is incubated to allow for the conversion of the reagent into a colored formazan product by viable cells. e. The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability. The IC50 value is then calculated from the dose-response curve.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in animal models bearing tumors derived from wild-type EGFR-expressing cancer cells.
-
Objective: To assess the in vivo activity of this compound against tumors with wild-type EGFR.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human cancer cells expressing wild-type EGFR are subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at various dose levels, while the control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size. The tumors are then excised for further analysis (e.g., western blotting for target engagement).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
-
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. This compound, as an ATP-competitive inhibitor, blocks this initial autophosphorylation step.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro IC50 Determination
The process of determining the half-maximal inhibitory concentration (IC50) of this compound involves a series of steps from cell culture to data analysis.
Caption: Workflow for determining the in vitro IC50 of this compound.
Discussion
The data presented clearly demonstrate that this compound is a potent inhibitor of activating and resistance mutations of EGFR, while exhibiting significantly lower activity against wild-type EGFR. This selectivity is a critical attribute for a third-generation EGFR TKI, as it is expected to translate into a wider therapeutic window and a more favorable safety profile in the clinical setting. The reduced inhibition of wild-type EGFR is predicted to lead to a lower incidence and severity of mechanism-based toxicities, such as skin rash and diarrhea, which are common with less selective EGFR inhibitors.
While this compound is highly selective, it is important to note that at higher concentrations, it can inhibit wild-type EGFR. This is reflected in its IC50 value of 307 nM. Therefore, maintaining plasma concentrations within a therapeutic range that is effective against mutant EGFR but below the threshold for significant wild-type EGFR inhibition is a key consideration in its clinical development and use.
Conclusion
This compound is a highly selective, irreversible EGFR TKI with potent activity against clinically relevant EGFR mutations and significantly reduced activity against wild-type EGFR. This selectivity profile, supported by robust in vitro and preclinical data, underscores its potential as a valuable therapeutic agent for patients with EGFR-mutant NSCLC, offering the promise of improved efficacy and tolerability compared to earlier-generation inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic index and role in the management of EGFR-driven malignancies.
References
- 1. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Mavelertinib In Vitro Assay Protocols: A Comprehensive Guide for Researchers
Introduction
Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It exhibits high potency and selectivity for sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2][3] This selectivity profile makes this compound a promising candidate for the treatment of non-small-cell lung cancer (NSCLC).[2][3] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as an irreversible inhibitor by covalently binding to a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain. This covalent modification permanently blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival. The primary signaling cascades affected are the RAS-RAF-MAPK and PI3K-AKT pathways.[4][5]
Data Presentation
Table 1: In Vitro Potency of this compound (IC50)
| Target | IC50 (nM) |
| EGFR (Exon 19 Deletion) | 5 |
| EGFR (L858R) | 4 |
| EGFR (T790M/L858R) | 12 |
| EGFR (T790M/Exon 19 Del) | 3 |
| EGFR (Wild-Type) | 307 |
Data sourced from MedChemExpress.[2][3]
Signaling Pathway
References
- 1. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. ClinPGx [clinpgx.org]
Mavelertinib Cell Culture Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavelertinib (also known as PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It demonstrates high selectivity for sensitizing EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, while sparing wild-type EGFR.[1] This selectivity profile makes this compound a valuable tool for investigating EGFR-driven signaling in non-small cell lung cancer (NSCLC) and for developing novel therapeutic strategies. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including guidelines for assessing its effects on cell viability, apoptosis, and EGFR signaling pathways.
Data Presentation
This compound In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR genotypes. This data is crucial for selecting appropriate cell lines and determining effective concentration ranges for in vitro experiments.
| EGFR Genotype | IC50 (nM) | Cell Line Context | Reference |
| Exon 19 Deletion (Del) | 5 | Not Specified | [1] |
| L858R | 4 | Not Specified | [1] |
| T790M/L858R Double Mutant | 12 | Not Specified | [1] |
| T790M/Del Double Mutant | 3 | Not Specified | [1] |
| Wild-Type EGFR | 307 | Not Specified | [1] |
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway Inhibition by this compound
This compound exerts its effects by irreversibly binding to the ATP-binding site of mutant EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and growth.
General Experimental Workflow for this compound Treatment
The following diagram outlines a typical workflow for evaluating the cellular effects of this compound in vitro.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of this compound are critical for reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in DMSO. For example, for a 10 mM stock solution of this compound (Molecular Weight: 415.42 g/mol ), dissolve 4.1542 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Note: When preparing working concentrations for cell treatment, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[2] It is recommended to prepare a series of dilutions from the stock solution in culture medium immediately before treating the cells.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
NSCLC cell lines with known EGFR mutation status
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range could be from 0.1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be adjusted based on the cell line's doubling time and experimental goals.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight, then treat with various concentrations of this compound (e.g., 1x, 5x, and 10x the IC50 value) and a vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to assess the phosphorylation status of EGFR and its downstream targets, providing a direct measure of this compound's inhibitory activity.
Materials:
-
NSCLC cell lines
-
6-well plates or 10 cm dishes
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 6-12 hours if assessing ligand-stimulated EGFR activation.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control. For ligand stimulation experiments, pre-treat with this compound for 1-2 hours before adding EGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Logical Relationship Diagram
References
Application Notes and Protocols: Mavelertinib Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosing and administration of Mavelertinib (PF-06747775) in mice for preclinical research. The protocols are based on findings from studies investigating its efficacy in infectious diseases and its pharmacokinetic properties in oncology models.
Overview of this compound
This compound is a selective, orally available, and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has shown potency against EGFR mutations such as Del, L858R, and the double mutants T790M/L858R and T790M/Del, which are implicated in non-small-cell lung cancer (NSCLC).[1][2] this compound exhibits selectivity for mutant EGFR over wild-type EGFR.[1][2] Recent research has also explored its potential as a repurposed therapeutic for giardiasis.[3][4][5]
Quantitative Data Summary
The following tables summarize the reported dosing regimens and pharmacokinetic parameters of this compound in mice.
Table 1: Efficacious Dosing of this compound in a Murine Giardiasis Model
| Dose (mg/kg) | Dosing Frequency | Duration | Outcome in Giardia lamblia Infected Mice |
| 50 | Once Daily (QD) | 1 day | Cleared infection |
| 20 | Once Daily (QD) | 2 days | Cleared infection |
| 5 | Once Daily (QD) | 2 days | Cleared infection |
| 2.5 | Once Daily (QD) | 2 days | Cleared infection in most mice |
| 1 | Once Daily (QD) | 4 days | Did not clear infection |
Data sourced from a study using female BALB/c or B6 gamma interferon (IFN-γ) knockout (KO) mice.[3][4]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Mouse Strain | Dose (mg/kg) | Administration Route |
| Oral Bioavailability | 60% | Nu/Nu | 1 | Oral (p.o.) |
| Half-life (t½) | 1.48 h | Nu/Nu | 1 | Intravenous (i.v.) |
| Plasma Clearance | 53 mL/min/kg | Not Specified | 1 | Intravenous (i.v.) |
| Volume of Distribution (Vd) | 1.48 L/kg | Not Specified | 1 | Intravenous (i.v.) |
Pharmacokinetic data is crucial for designing in vivo efficacy studies.[1]
Experimental Protocols
This section provides detailed methodologies for the preparation and oral administration of this compound in mice.
Materials
-
This compound (PF-06747775) powder
-
Vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water)
-
Sterile water for injection
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches with a rounded tip for adult mice)[6][7][8]
-
1 mL syringes
-
Animal scale
Preparation of this compound Formulation for Oral Gavage
This protocol is for preparing a 10 mg/mL stock suspension, which can be serially diluted to achieve the desired final concentrations.
-
Calculate the required amount of this compound and vehicle. For a 1 mL of a 10 mg/mL suspension, weigh 10 mg of this compound powder.
-
Add this compound to a sterile 1.5 mL microcentrifuge tube.
-
Add a small volume of the vehicle (e.g., 200 µL of 0.5% methylcellulose) to the powder.
-
Create a paste. Wet the powder completely by vortexing or triturating with a pipette tip.
-
Gradually add the remaining vehicle. Add the rest of the vehicle in small increments, vortexing thoroughly between each addition to ensure a homogenous suspension.
-
Sonicate the suspension. Place the tube in a sonicator bath for 10-15 minutes to aid in dispersion and reduce particle size.
-
Store appropriately. If not used immediately, store the suspension at 4°C and re-vortex and re-sonicate before each use.
Protocol for Oral Gavage Administration in Mice
Oral gavage is a common method for precise oral dosing in mice.[6][9]
-
Animal Handling and Restraint:
-
Properly restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head.[6]
-
Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Dose Calculation and Preparation:
-
Gavage Procedure:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.[6]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[6]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.[9]
-
Once the needle is in the esophagus, slowly administer the this compound suspension.
-
After administration, gently remove the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 10-15 minutes post-dosing.[7]
-
Visualizations
This compound Mechanism of Action: EGFR Signaling Pathway
This compound acts as an irreversible inhibitor of the EGFR signaling pathway. The diagram below illustrates the key components of this pathway.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Administration in Mice
The following diagram outlines the logical steps for conducting an in vivo study with this compound in mice.
Caption: Experimental workflow for this compound administration in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Repurposing the Kinase Inhibitor this compound for Giardiasis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 9. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols for Mavelertinib in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Mavelertinib, a selective and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in laboratory experiments. The following information includes solubility data, stock solution preparation, and methodologies for key in vitro assays.
This compound: Overview and Mechanism of Action
This compound is a third-generation EGFR tyrosine kinase inhibitor (TKI) that selectively targets EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR.[1] Its primary application is in non-small cell lung cancer (NSCLC) research.[2] this compound covalently binds to the cysteine residue at position 797 in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of the receptor's kinase activity. This blockade disrupts downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and tumor growth.[3][4]
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results.
Table 1: this compound Solubility
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 47.5 mg/mL | 114.34 | Ultrasonic and warming to 60°C may be required. Use newly opened, anhydrous DMSO as it is hygroscopic.[2] |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 415.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.154 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 4.154 mg of this compound.
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) and/or sonication in an ultrasonic bath can be applied until the solution is clear.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Note on DMSO Concentration in Cell Culture: When treating cells, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.[5] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocols
The following are detailed protocols for common in vitro assays to evaluate the efficacy of this compound.
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cell lines.
Protocol 2: MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest (e.g., NCI-H1975, a human lung adenocarcinoma cell line with L858R and T790M EGFR mutations)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A common starting concentration for an IC50 determination would be in the low micromolar range, with subsequent 2- to 10-fold dilutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6][7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently with a pipette to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to determine the inhibitory effect of this compound on EGFR phosphorylation and downstream signaling pathways.
Protocol 3: Western Blotting
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control. In some cases, cells may be stimulated with EGF (e.g., 100 ng/mL for 15-30 minutes) before lysis to induce EGFR phosphorylation.[8][9]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vitro Kinase Assay
This protocol is for directly measuring the inhibitory activity of this compound on EGFR kinase activity.
Protocol 4: In Vitro EGFR Kinase Assay
Materials:
-
Recombinant active EGFR (wild-type or mutant)
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a synthetic peptide substrate for EGFR)
-
This compound stock solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white assay plate, prepare the kinase reaction mixture containing the recombinant EGFR enzyme and the peptide substrate in the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or the vehicle control (DMSO) to the reaction wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for EGFR to accurately determine the IC50.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay kit, which measures luminescence.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Safety and Handling Precautions
This compound is a potent chemical compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
-
Safety Data Sheet (SDS): Always consult the Safety Data Sheet provided by the supplier for complete safety and handling information.[4][10][11][12][13]
Visualizations
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a general experimental workflow for its evaluation.
Caption: EGFR signaling pathway inhibited by this compound.
Caption: General workflow for evaluating this compound.
References
- 1. protocols.io [protocols.io]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncologymedinfo.com [oncologymedinfo.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EGFR (EGFR) | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. town.northborough.ma.us [town.northborough.ma.us]
Application Notes and Protocols for Western Blot Analysis of Mavelertinib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Western blot analysis of cells treated with Mavelertinib, a potent and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound selectively targets common EGFR mutations, including exon 19 deletions, L858R, and the T790M resistance mutation, with greater selectivity for mutant over wild-type EGFR.[1][2] This selectivity makes it a promising therapeutic agent for non-small-cell lung cancer (NSCLC) harboring these mutations.
The following protocols and data provide a framework for assessing the pharmacodynamic effects of this compound on the EGFR signaling pathway. Western blotting is a key technique to elucidate the mechanism of action of such targeted therapies by quantifying the inhibition of receptor autophosphorylation and the phosphorylation of downstream effector proteins.
Data Presentation
The following table summarizes representative quantitative data from Western blot analysis of NSCLC cells harboring an EGFR mutation (e.g., Exon 19 deletion) treated with varying concentrations of this compound for 24 hours. The data illustrates the dose-dependent inhibition of phosphorylation of key proteins in the EGFR signaling cascade.
| This compound Conc. (nM) | % Inhibition of p-EGFR (Y1068) | % Inhibition of p-AKT (S473) | % Inhibition of p-ERK1/2 (T202/Y204) |
| 0 (Vehicle) | 0% | 0% | 0% |
| 1 | 25% | 15% | 20% |
| 10 | 60% | 45% | 55% |
| 50 | 95% | 80% | 90% |
| 100 | 98% | 85% | 95% |
Note: This data is representative and illustrates the expected outcome of this compound treatment. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the experimental workflow for the Western blot analysis.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Seeding: Plate NSCLC cells (e.g., HCC827, NCI-H1975) in complete growth medium at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Once the cells have reached the desired confluency, replace the medium with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
2. Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Western Blot Protocol
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each sample and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., rabbit anti-phospho-EGFR (Y1068), rabbit anti-phospho-AKT (S473), rabbit anti-phospho-ERK1/2 (T202/Y204), and corresponding total protein antibodies, as well as a loading control like β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Signal Capture: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and then to the loading control. Calculate the percentage inhibition relative to the vehicle-treated control.
References
Application Notes and Protocols for Determining Cell Viability Following Mavelertinib Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target EGFR mutations, including the T790M resistance mutation that can arise after treatment with first-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2] this compound covalently binds to a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling pathways.[2] This inhibition ultimately leads to decreased cell proliferation and increased apoptosis in EGFR-mutant cancer cells.
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring cell viability. Two common and robust methods are described: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Mechanism of Action: this compound and EGFR Signaling
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling events crucial for cell growth, proliferation, and survival. Two major signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][3][4]
In cancer cells with activating EGFR mutations, these pathways are constitutively active, driving uncontrolled cell proliferation. This compound's irreversible binding to the mutant EGFR prevents this activation, leading to the inhibition of these pro-survival signaling cascades.
Experimental Protocols
To quantify the cytotoxic and cytostatic effects of this compound on cancer cell lines, standardized cell viability assays are essential. Below are detailed protocols for the MTT and CellTiter-Glo® assays.
Experimental Workflow Overview
The general workflow for assessing cell viability after this compound exposure involves cell seeding, treatment with a dilution series of the compound, incubation, and finally, the viability assay measurement.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a serial dilution of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[7] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation and Treatment: Prepare a serial dilution of this compound in complete culture medium. Add the desired volume of this compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.[8]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Luminescence Measurement: Record the luminescence using a plate reader.
Data Presentation and Analysis
The results of the cell viability assays can be used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the tested cell lines. The data should be normalized to the vehicle-treated control wells, which are considered 100% viable.
Table 1: Example IC₅₀ Values of this compound in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Assay Type | Incubation Time (h) | IC₅₀ (nM) |
| PC-9 | exon 19 deletion | MTT | 72 | 8.5 |
| H1975 | L858R, T790M | MTT | 72 | 15.2 |
| HCC827 | exon 19 deletion | CellTiter-Glo® | 72 | 7.9 |
| NCI-H3255 | L858R | CellTiter-Glo® | 72 | 12.1 |
Table 2: Example Cell Viability Data for this compound-Treated PC-9 Cells (72h Incubation)
| This compound (nM) | % Viability (MTT) | Std. Dev. | % Viability (CellTiter-Glo®) | Std. Dev. |
| 0 (Vehicle) | 100.0 | 5.2 | 100.0 | 4.8 |
| 1 | 92.3 | 4.5 | 95.1 | 3.9 |
| 5 | 65.7 | 3.8 | 68.2 | 4.1 |
| 10 | 48.1 | 3.1 | 49.5 | 3.5 |
| 25 | 22.4 | 2.5 | 25.3 | 2.8 |
| 50 | 10.9 | 1.9 | 12.1 | 2.2 |
| 100 | 5.3 | 1.2 | 6.8 | 1.5 |
Conclusion
The provided protocols for the MTT and CellTiter-Glo® assays are reliable methods for determining the effect of this compound on the viability of cancer cells. The choice of assay may depend on the specific experimental needs, equipment availability, and cell type. Consistent execution of these protocols will yield reproducible data for the evaluation of this compound's potency and efficacy in a preclinical setting.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. ClinPGx [clinpgx.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
Application Notes and Protocols: In Vitro Evaluation of Mavelertinib in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavelertinib is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets EGFR mutations, including T790M, while sparing wild-type EGFR. This selectivity profile suggests its potential for combination therapies to enhance anti-tumor efficacy and overcome resistance. Combining targeted agents like this compound with traditional cytotoxic chemotherapy is a promising strategy to improve therapeutic outcomes. The purpose of using drugs in combination is to achieve synergistic effects, where the combined effect is greater than the sum of their individual effects, allowing for potential dose reduction and decreased toxicity.[1][2]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound in combination with a standard chemotherapeutic agent. The protocols and methodologies outlined below will enable researchers to assess the synergistic, additive, or antagonistic effects of such combinations on cancer cell lines.
Key Concepts in Combination Therapy Evaluation
The interaction between two drugs can be categorized as:
-
Synergism: The combined effect of the two drugs is greater than the sum of their individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
Various mathematical models, such as the Loewe additivity and Bliss independence models, are used to quantify these interactions. The Combination Index (CI), derived from the Chou-Talalay method, is a widely used metric where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Data Presentation: Illustrative Quantitative Data
The following tables represent hypothetical data from in vitro experiments combining this compound with a generic chemotherapy agent (e.g., Cisplatin) in a non-small cell lung cancer (NSCLC) cell line harboring an EGFR mutation (e.g., H1975).
Table 1: Single Agent IC50 Values
| Compound | Cell Line | IC50 (nM) |
| This compound | H1975 | 15 |
| Chemotherapy Agent X | H1975 | 5000 |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Agent X at a Fixed Ratio
| Fraction Affected (Fa) | This compound (nM) | Chemotherapy Agent X (nM) | Combination Index (CI) | Interaction |
| 0.25 | 3.8 | 1250 | 0.85 | Synergy |
| 0.50 | 7.5 | 2500 | 0.65 | Synergy |
| 0.75 | 11.3 | 3750 | 0.50 | Strong Synergy |
| 0.90 | 18.0 | 6000 | 0.45 | Strong Synergy |
Table 3: Apoptosis Induction by this compound and Chemotherapy Agent X, Alone and in Combination
| Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| Control | - | 5.2 |
| This compound | 15 nM | 15.8 |
| Chemotherapy Agent X | 5000 nM | 20.5 |
| Combination | 7.5 nM + 2500 nM | 45.3 |
Table 4: Cell Cycle Analysis of Cells Treated with this compound and Chemotherapy Agent X
| Treatment | Concentration | % G1 Phase | % S Phase | % G2/M Phase |
| Control | - | 45.1 | 35.6 | 19.3 |
| This compound | 15 nM | 65.2 | 20.1 | 14.7 |
| Chemotherapy Agent X | 5000 nM | 30.8 | 25.5 | 43.7 |
| Combination | 7.5 nM + 2500 nM | 25.4 | 15.3 | 59.3 |
Experimental Protocols
Cell Viability and Synergy Assessment (MTT/MTS Assay)
This protocol determines the cytotoxic effects of this compound and a chemotherapeutic agent, both alone and in combination, and allows for the calculation of the Combination Index (CI).
Materials:
-
Cancer cell line of interest (e.g., H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
96-well plates
-
MTT or MTS reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete growth medium.
-
Treat the cells with:
-
This compound alone (multiple concentrations)
-
Chemotherapy agent alone (multiple concentrations)
-
A combination of this compound and the chemotherapy agent at a fixed ratio (e.g., based on their individual IC50 values).
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
-
Incubate the plate for 72 hours.
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 values for each agent alone using dose-response curve fitting software (e.g., GraphPad Prism).
-
Use software such as CompuSyn to calculate the Combination Index (CI) for the combination treatments.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound and the chemotherapy agent.
Materials:
-
6-well plates
-
This compound and chemotherapy agent
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound alone, the chemotherapy agent alone, or the combination at predetermined concentrations (e.g., their respective IC50 values and a synergistic combination concentration). Include an untreated control.
-
Incubate for 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the drug combination on cell cycle distribution.
Materials:
-
6-well plates
-
This compound and chemotherapy agent
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed and treat cells in 6-well plates as described in the apoptosis assay protocol.
-
Incubate for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
-
Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of Signaling Pathways
This protocol assesses the effect of the combination treatment on key signaling proteins.
Materials:
-
6-well plates
-
This compound and chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed and treat cells in 6-well plates.
-
After the desired treatment time (e.g., 24 hours), wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: this compound and Chemotherapy Signaling Pathways.
Caption: Workflow for Cell Viability and Synergy Analysis.
Caption: Workflow for Apoptosis and Cell Cycle Analysis.
References
Application Notes and Protocols: Mavelertinib and MET Inhibitor Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of EGFR-mutant non-small cell lung cancer (NSCLC). One of the key mechanisms of resistance to third-generation EGFR TKIs, such as Mavelertinib (PF-06747775), is the amplification of the MET proto-oncogene. MET amplification leads to the activation of bypass signaling pathways, primarily the PI3K/AKT and MEK/ERK pathways, which allows cancer cells to survive and proliferate despite the inhibition of EGFR.
This has led to the investigation of combination therapies involving an EGFR TKI and a MET inhibitor to overcome this resistance mechanism. While direct clinical or preclinical studies on the combination of this compound with a MET inhibitor are not extensively available in published literature, the principle of dual EGFR and MET inhibition is well-established with other third-generation EGFR TKIs like osimertinib.[1][2] This document provides a summary of the rationale, available data from analogous studies, and detailed experimental protocols that can be adapted for the study of this compound in combination with MET inhibitors.
Rationale for Combination Therapy
This compound is a third-generation EGFR TKI designed to selectively inhibit both EGFR TKI-sensitizing and T790M resistance mutations.[1] However, tumors can develop resistance to this compound through various mechanisms, including the activation of bypass signaling tracks. MET amplification is a frequently observed mechanism of resistance to third-generation EGFR TKIs.[3][4]
The MET receptor tyrosine kinase, when amplified, can be constitutively activated, leading to downstream signaling that is independent of EGFR.[5] This bypass signaling through pathways such as PI3K/AKT and MAPK/ERK can sustain tumor cell growth and survival, rendering EGFR inhibitors ineffective.[5] By co-administering a MET inhibitor with this compound, it is hypothesized that this bypass mechanism can be blocked, thereby restoring sensitivity to the EGFR TKI and leading to a more durable anti-tumor response.[1]
Data Presentation: Efficacy of EGFR TKI and MET Inhibitor Combinations in EGFR-Mutant, MET-Amplified NSCLC
The following tables summarize clinical data from studies investigating the combination of third-generation EGFR TKIs (analogous to this compound) with various MET inhibitors in patients with EGFR-mutant, MET-amplified NSCLC who have developed resistance to prior EGFR TKI therapy.
Table 1: Clinical Efficacy of EGFR TKI and MET Inhibitor Combination Therapy
| Study/Combination | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Osimertinib + Savolitinib (TATTON) | EGFR-mutant, MET-amplified NSCLC post-EGFR TKI | 43.9% | 5.4 months | [6] |
| Osimertinib + Crizotinib | EGFR-mutant, MET-amplified NSCLC post-EGFR TKI | 74.4% | 5.3 months | [5][6][7] |
| Osimertinib + MET Inhibitor (various) | EGFR-mutant, MET-amplified NSCLC post-Osimertinib | High clinical response rate reported | - | [4] |
| EGFR TKI + MET TKI (Real-world evidence) | EGFR-mutant, MET-overexpressed LUAD post-EGFR TKI | 29.6% | 7.3 months | [8] |
Table 2: Adverse Events Associated with EGFR TKI and MET Inhibitor Combination Therapy
| Study/Combination | Common Adverse Events (Grade ≥3) | Notes | Reference |
| Osimertinib + Savolitinib (TATTON) | Increased amylase, increased lipase | Generally manageable safety profile | [2] |
| Osimertinib + Crizotinib | Diarrhea, paronychia, rash | Most adverse events were grades 1-3 | [9] |
| EGFR TKI + MET TKI (Retrospective analysis) | Pneumonitis | Main cause of treatment discontinuation | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: EGFR Resistance via MET Amplification
Caption: EGFR signaling and MET amplification bypass pathway.
Experimental Workflow: In Vitro Synergy Assessment
References
- 1. MET inhibitors for targeted therapy of EGFR TKI-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Brief Report: Heterogeneity of Acquired Resistance Mechanisms to Osimertinib and Savolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief Report: Clinical Response, Toxicity, and Resistance Mechanisms to Osimertinib Plus MET Inhibitors in Patients With EGFR-Mutant MET-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Mutations and Bypass Mechanisms Can Contribute to Development of Acquired Resistance to MET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - Lee - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Combination Therapy With MET Tyrosine Kinase Inhibitor and EGFR Tyrosine Kinase Inhibitor in Patients With MET-Overexpressed EGFR-Mutant Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1b/2 study of PF-06747775 as monotherapy or in combination with Palbociclib in patients with epidermal growth factor receptor mutant advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Mavelertinib Efficacy in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This compound exhibits significant selectivity for these mutant forms of EGFR over the wild-type (WT) receptor, suggesting a potentially wider therapeutic window and reduced WT EGFR-related toxicities. Preclinical studies in xenograft models are crucial for evaluating the in vivo efficacy and therapeutic potential of targeted agents like this compound before their advancement into clinical trials. These models have demonstrated that this compound can induce significant tumor growth inhibition and regression at well-tolerated doses.[1]
This document provides detailed application notes and experimental protocols for testing the efficacy of this compound in NSCLC xenograft models. The protocols are based on established methodologies for this class of compounds and are intended to guide researchers in designing and executing robust preclinical efficacy studies.
Mechanism of Action: EGFR Signaling Inhibition
This compound exerts its therapeutic effect by covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR. This irreversible binding blocks the downstream signaling pathways that drive tumor cell proliferation and survival. The diagram below illustrates the EGFR signaling cascade and the point of intervention by this compound.
Quantitative Data Summary
While specific quantitative data from the primary discovery studies of this compound in NSCLC xenograft models are maintained on file by the developers, the following tables represent typical data formats used to summarize the efficacy of third-generation EGFR TKIs in such preclinical models. The data presented here is illustrative, based on outcomes reported for similar compounds in relevant NSCLC cell line-derived xenograft models.
Table 1: this compound Efficacy in an EGFRdel19/T790M (e.g., NCI-H1975) Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (TGI, %) |
| Vehicle Control | - | QD, p.o. | 1250 ± 150 | - |
| This compound | 5 | QD, p.o. | 450 ± 75 | 64 |
| This compound | 10 | QD, p.o. | 200 ± 50 | 84 |
| This compound | 25 | QD, p.o. | 50 ± 25 | 96 (Regression) |
Table 2: this compound Efficacy in an EGFR L858R (e.g., NCI-H3255) Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (Day 18, mm³) | Tumor Growth Inhibition (TGI, %) |
| Vehicle Control | - | QD, p.o. | 1100 ± 120 | - |
| This compound | 5 | QD, p.o. | 350 ± 60 | 68 |
| This compound | 10 | QD, p.o. | 150 ± 40 | 86 |
Note: TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100. Values >100% indicate tumor regression.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the efficacy of this compound in cell line-derived xenograft (CDX) models of NSCLC.
Protocol 1: Establishment of Subcutaneous NSCLC Xenograft Models
1. Cell Culture and Preparation:
-
Culture human NSCLC cell lines (e.g., NCI-H1975 for EGFR L858R/T790M or HCC827 for EGFR del19) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
2. Animal Handling and Tumor Implantation:
-
Use 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain). Allow animals to acclimatize for at least one week prior to the experiment.
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.
3. Tumor Growth Monitoring:
-
Monitor the health and body weight of the mice twice weekly.
-
Begin measuring tumor volume three times a week once tumors become palpable.
-
Use digital calipers to measure the length (L) and width (W) of the tumors.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomize mice into treatment and control groups when the mean tumor volume reaches approximately 100-150 mm³.
Protocol 2: this compound Administration and Efficacy Evaluation
1. Formulation of this compound:
-
Prepare a formulation of this compound suitable for oral gavage (p.o.). A common vehicle is 0.5% methylcellulose in sterile water.
-
Prepare fresh formulations daily or as stability data allows.
2. Treatment Administration:
-
Administer this compound or vehicle control to the respective groups of mice via oral gavage once daily (QD).
-
The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).
3. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight three times per week throughout the treatment period.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., pharmacodynamics, histology).
Experimental Workflow
The following diagram outlines the typical workflow for a xenograft efficacy study of this compound.
Conclusion
Xenograft models are indispensable tools for the preclinical evaluation of targeted therapies like this compound. By utilizing NSCLC cell lines with specific EGFR mutations, researchers can effectively assess the in vivo efficacy and dose-response relationship of this compound. The protocols and guidelines presented in this document are intended to facilitate the design of robust and reproducible studies to further characterize the antitumor activity of this promising third-generation EGFR inhibitor.
References
Application Notes and Protocols for In Vivo Pharmacokinetic Analysis of Mavelertinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo pharmacokinetic properties of Mavelertinib (PF-06747775), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Detailed protocols for conducting preclinical pharmacokinetic studies are also presented to guide researchers in their drug development efforts.
Application Notes
This compound is a potent and irreversible inhibitor of EGFR, demonstrating high selectivity for mutant forms of the receptor, including the T790M resistance mutation, over wild-type EGFR.[1] This characteristic is crucial for minimizing mechanism-based toxicities often associated with earlier generation EGFR TKIs.[1] this compound is under investigation for the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[2][3]
Mechanism of Action
This compound covalently binds to a cysteine residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of the receptor's kinase activity.[4] This blockade disrupts downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are critical for tumor cell proliferation, survival, and growth.[2][5][6] The primary therapeutic rationale for this compound is to overcome resistance to first- and second-generation EGFR TKIs, which is frequently driven by the emergence of the T790M "gatekeeper" mutation.[1]
In Vivo Pharmacokinetics Summary
Preclinical studies in various animal models have characterized the pharmacokinetic profile of this compound. The compound exhibits variable oral bioavailability and is generally characterized by rapid clearance and a short plasma half-life across species.
Quantitative Pharmacokinetic Data
The following tables summarize the key in vivo pharmacokinetic parameters of this compound in preclinical species.
Table 1: Oral Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Oral Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | AUClast (ng·h/mL) |
| Mouse | 1 | 60 | - | - | - |
| Rat | 30 | 11 | - | - | - |
| Dog | 3 | 66 | - | - | - |
Data sourced from MedChemExpress.[1][2] Note: Tmax, Cmax, and AUClast values were not explicitly provided in the search results.
Table 2: Intravenous Pharmacokinetic Parameters of this compound (1 mg/kg)
| Species | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Plasma Half-life (t1/2, h) |
| Mouse | 53 | 1.48 | 0.56 |
| Rat | 49 | 0.66 | 0.28 |
| Dog | 12 | 0.94 | 1.3 |
Data sourced from MedChemExpress.[1][2]
Experimental Protocols
This section outlines a representative protocol for conducting an in vivo pharmacokinetic study of this compound in rodents, based on standard practices for tyrosine kinase inhibitors.
Animal Models and Husbandry
-
Species: Male CD-1 mice (20-25 g) or Sprague-Dawley rats (250-300 g).
-
Acclimatization: Animals should be acclimatized for at least 3-5 days before the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water. Animals should be fasted overnight prior to dosing.
Formulation and Dosing
-
Intravenous (IV) Formulation: Prepare this compound in a suitable vehicle for intravenous administration, such as a solution containing DMSO, PEG300, and saline. The final concentration should be adjusted to deliver the desired dose in a low injection volume (e.g., 5 mL/kg for mice, 1 mL/kg for rats).
-
Oral (PO) Formulation: For oral gavage, this compound can be formulated as a suspension in a vehicle like 0.5% methylcellulose in water.
-
Dose Administration:
-
IV: Administer the formulation as a bolus injection via the tail vein (mice) or saphenous vein (rats).
-
PO: Administer the suspension by oral gavage.
-
Blood Sampling
-
Sampling Scheme: A sparse sampling design is often used for mice (e.g., 3 mice per time point), while serial blood sampling can be performed in rats.
-
Time Points: Collect blood samples at pre-dose (0 h) and at multiple time points post-dose, for example: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Collection: Collect blood (~100 µL) from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the resulting plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in plasma samples.
-
Sample Preparation: Perform protein precipitation by adding a solution of an internal standard (IS) in an organic solvent (e.g., acetonitrile) to the plasma samples. Centrifuge to pellet the precipitated proteins and analyze the supernatant.
-
Chromatography:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both this compound and the IS.
-
-
Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
Pharmacokinetic Analysis
-
Software: Use a validated pharmacokinetic software to perform non-compartmental analysis (NCA) of the plasma concentration-time data.
-
Parameters: Calculate key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Plasma clearance (CL)
-
Volume of distribution at steady state (Vss)
-
Terminal half-life (t1/2)
-
Oral bioavailability (F%) calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Mandatory Visualizations
Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK signaling pathways.
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
References
- 1. mdpi.com [mdpi.com]
- 2. Profiling of Phospho-AKT, Phospho-mTOR, Phospho-MAPK and EGFR in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of eight hematological tyrosine kinase inhibitors in both plasma and whole blood by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular target therapeutics of EGF-TKI and downstream signaling pathways in non-small cell lung cancers. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for Creating Mavelertinib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target sensitizing EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] While this compound shows significant promise, the development of acquired resistance remains a critical challenge in cancer therapy.[3][4] Understanding the mechanisms of resistance to this compound is paramount for the development of next-generation therapies and combination strategies to overcome treatment failure.
These application notes provide a detailed protocol for the generation and characterization of this compound-resistant cancer cell line models. Such models are invaluable tools for investigating the molecular mechanisms of drug resistance, identifying novel therapeutic targets, and evaluating the efficacy of new anti-cancer agents.
Data Presentation
Table 1: In Vitro IC50 Values of this compound Against Various EGFR Genotypes
| Cell Line/Genotype | This compound IC50 (nM) | Reference |
| EGFR Del | 5 | [1] |
| EGFR L858R | 4 | [1] |
| EGFR T790M/L858R | 12 | [1] |
| EGFR T790M/Del | 3 | [1] |
| Wild-Type EGFR | 307 | [1][2] |
Table 2: Hypothetical IC50 Values of Parental and this compound-Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Clone 1 IC50 (nM) | Resistant Clone 2 IC50 (nM) | Fold Increase in Resistance (Clone 1) | Fold Increase in Resistance (Clone 2) |
| NCI-H1975 (L858R/T790M) | 10 | 150 | 220 | 15 | 22 |
| PC-9 (exon 19 del) | 5 | 80 | 110 | 16 | 22 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol employs a stepwise dose-escalation method to gradually select for a population of cells with resistance to this compound.[5][6][7]
Materials:
-
Parental cancer cell line (e.g., NCI-H1975 for T790M-positive, PC-9 for T790M-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (PF-06747775)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate resistance induction:
-
Culture the parental cells in their complete medium containing this compound at a starting concentration equal to the determined IC50.
-
Initially, a significant proportion of cells will die. Monitor the culture closely.
-
When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
-
Dose escalation:
-
Once the cells are proliferating steadily at the initial this compound concentration, increase the drug concentration by 1.5 to 2-fold.
-
Again, expect initial cell death followed by the recovery of a resistant population.
-
Continue this stepwise increase in this compound concentration every 2-4 weeks, allowing the cells to adapt and resume normal proliferation at each new concentration. This process can take 6-12 months.[5]
-
-
Isolation of resistant clones:
-
Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-20 fold higher than the parental IC50), isolate single-cell clones by limiting dilution or cylinder cloning.
-
Expand these clones in the presence of the high this compound concentration to establish stable resistant cell lines.
-
-
Cryopreservation:
-
At each successful dose escalation step, it is advisable to cryopreserve a batch of cells.
-
Protocol 2: Confirmation of this compound Resistance
Materials:
-
Parental cell line
-
Putative this compound-resistant cell clones
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Seed cells:
-
Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Drug treatment:
-
Treat the cells with a range of this compound concentrations, ensuring the concentration range is wide enough to determine the IC50 for both parental and resistant lines.
-
Incubate for 72 hours.
-
-
Cell viability assessment:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Data analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value for both parental and resistant cell lines.
-
A significant increase (typically >3-fold) in the IC50 value of the resistant clones compared to the parental line confirms the resistant phenotype.[8]
-
Visualizations
Caption: EGFR Signaling Pathway and this compound Inhibition.
Caption: Workflow for Generating this compound-Resistant Cell Lines.
Discussion of Potential Resistance Mechanisms
The development of resistance to third-generation EGFR TKIs like this compound is a complex process that can involve both on-target and off-target mechanisms.
-
On-Target Alterations: The most well-documented on-target resistance mechanism to third-generation EGFR TKIs is the acquisition of a tertiary mutation in the EGFR gene, most commonly the C797S mutation.[9][10][11][12] This mutation occurs at the covalent binding site of irreversible TKIs, thereby preventing drug binding and restoring kinase activity.
-
Off-Target Mechanisms (Bypass Signaling): Cancer cells can develop resistance by activating alternative signaling pathways to bypass the EGFR blockade. Common bypass mechanisms include:
-
Histological Transformation: In some cases, lung adenocarcinoma can transform into other histological subtypes, such as small cell lung cancer, which is not dependent on EGFR signaling for its growth and survival.
Characterization of the established this compound-resistant cell lines through techniques like next-generation sequencing (NGS) and western blotting will be crucial to elucidate the specific mechanisms of resistance at play. This knowledge will be instrumental in guiding the development of novel therapeutic strategies to overcome this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 4. [PDF] Molecular mechanisms of acquired resistance to third-generation EGFR-TKIs in EGFR T790M-mutant lung cancer | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The EGFR C797S Mutation Confers Resistance to a Novel EGFR Inhibitor CLN-081 to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation [e-crt.org]
- 13. aacrjournals.org [aacrjournals.org]
Mavelertinib in Patient-Derived Organoid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional, in vitro culture systems that recapitulate the genetic and phenotypic characteristics of an individual patient's tumor.[1][2][3] These "mini-tumors" have emerged as a powerful preclinical model for personalized medicine, offering a platform for high-throughput drug screening and the investigation of therapeutic resistance mechanisms.[2][3] Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target activating EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR.[4][5] This document provides detailed application notes and protocols for the use of this compound in patient-derived organoid cultures to assess its efficacy and explore mechanisms of response and resistance.
Data Presentation
This compound In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR mutations, demonstrating its selectivity for oncogenic mutants over wild-type EGFR.
| EGFR Mutation | IC50 (nM) | Reference |
| Exon 19 Deletion (Del) | 5 | [4] |
| L858R | 4 | [4] |
| T790M/L858R Double Mutant | 12 | [4] |
| T790M/Del Double Mutant | 3 | [4] |
| Wild-Type EGFR | 307 | [4][5] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and metastasis in many cancers. The diagram below illustrates the EGFR signaling cascade and the point of inhibition by this compound.
Caption: EGFR Signaling Pathway and this compound Inhibition.
Experimental Protocols
The following protocols are generalized for the establishment and use of patient-derived organoids for drug sensitivity testing. These should be adapted based on the specific tumor type and experimental goals.
Protocol 1: Establishment of Patient-Derived Organoid Cultures
-
Tissue Acquisition and Processing:
-
Obtain fresh tumor tissue from biopsies or surgical resections under sterile conditions.
-
Wash the tissue multiple times with cold PBS supplemented with antibiotics.
-
Mechanically mince the tissue into small fragments (<1 mm³).
-
Digest the tissue fragments using a suitable enzyme cocktail (e.g., collagenase, dispase) at 37°C with agitation.
-
Monitor the digestion process and stop the reaction by adding cold media with serum.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells and wash with basal medium.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel).
-
Dispense droplets of the cell-matrix suspension into a pre-warmed culture plate.
-
Allow the droplets to solidify at 37°C.
-
Overlay with a specialized organoid growth medium containing essential growth factors (e.g., EGF, Noggin, R-spondin).
-
-
Organoid Culture and Maintenance:
-
Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Monitor organoid growth and morphology using light microscopy.
-
Passage the organoids every 1-2 weeks by mechanically or enzymatically dissociating them and re-seeding in a fresh matrix.
-
Protocol 2: this compound Drug Sensitivity Assay
This protocol outlines a method for determining the dose-response of patient-derived organoids to this compound using an ATP-based viability assay.[6][7]
-
Organoid Plating:
-
Harvest established organoids and dissociate them into small fragments or single cells.
-
Count the cells or fragments and resuspend them in the basement membrane matrix at a desired density.
-
Plate the organoid suspension in a 384-well plate.[8]
-
Allow the matrix to solidify and add organoid growth medium.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the culture medium. A suggested concentration range is 0.01 µM to 10 µM.[8]
-
After allowing the organoids to establish for 48 hours, replace the medium with the medium containing different concentrations of this compound.[8] Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a defined period (e.g., 4 days).[8]
-
-
Viability Assessment:
-
At the end of the treatment period, measure cell viability using a commercially available ATP-based assay (e.g., CellTiter-Glo).[8]
-
Lyse the organoids and measure the luminescence, which is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Normalize the results to the vehicle control.
-
-
Data Analysis:
-
Plot the normalized viability data against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for utilizing patient-derived organoids to evaluate this compound efficacy.
Caption: this compound Screening Workflow in PDOs.
Conclusion
Patient-derived organoids represent a clinically relevant platform for evaluating the efficacy of targeted therapies like this compound. By following these protocols, researchers can generate robust data to predict patient-specific responses, investigate mechanisms of drug resistance, and ultimately contribute to the advancement of personalized cancer treatment. While the provided protocols are comprehensive, optimization for specific tumor types and experimental conditions is encouraged to ensure the highest quality data.
References
- 1. Tumor evolution and drug response in patient-derived organoid models of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Testing Susceptibility of Patient-Derived Organoid Cultures to Therapies: Pharmacotyping | Springer Nature Experiments [experiments.springernature.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. First-line treatment selection with organoids of an EGFRm + TP53m stage IA1 patient with early metastatic recurrence after radical surgery and follow-up - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mavelertinib solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Mavelertinib. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound has a reported solubility of up to 47.5 mg/mL (114.34 mM) in DMSO[1].
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: To achieve the maximum solubility of this compound in DMSO, it is recommended to apply both heat and sonication.[1] Please refer to the detailed protocol for preparing a stock solution in the "Experimental Protocols" section below. It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or in cell culture media?
A3: Direct dissolution of this compound in aqueous buffers or cell culture media is not recommended due to its poor aqueous solubility, a common characteristic of many kinase inhibitors.[2][3] A high-concentration stock solution should first be prepared in DMSO. This stock solution can then be serially diluted to the final working concentration in the desired aqueous medium immediately before use.
Q4: I observe precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A4: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be above its kinetic solubility limit. Try using a lower final concentration.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in the aqueous buffer.
-
Increase the Percentage of Co-solvent: For in vivo studies or certain in vitro assays, it may be possible to include a small percentage of a co-solvent like PEG300 or Tween-80 in the final formulation to improve solubility.[4] However, the compatibility of these co-solvents with your specific assay must be validated.
-
Vortexing During Dilution: Vigorously vortex the aqueous solution while adding the DMSO stock to ensure rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.
Q5: How does pH affect the solubility of this compound?
Q6: How should I store my this compound stock solution?
A6: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]
Quantitative Data Summary
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| This compound | DMSO | 47.5 mg/mL | 114.34 mM | Requires ultrasonication and warming to 60°C. Use of anhydrous DMSO is critical.[1] |
| Osimertinib (as a reference) | Simulated Gastric Fluid (pH 1.2) | 2135.51 ± 43.31 µg/ml | ~4.28 mM | Demonstrates higher solubility in acidic conditions.[5] |
| Osimertinib (as a reference) | Distilled Water | 924 ± 6.06 µg/ml | ~1.85 mM | Very slightly soluble in water.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO).
-
Vortex the tube for 1-2 minutes to initially mix the compound.
-
Place the tube in a 60°C water bath or heat block for 5-10 minutes.
-
Immediately transfer the tube to an ultrasonic bath and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure all solid has dissolved. If not, repeat steps 4 and 5.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for Determining Kinetic Solubility
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for UV-Vis)
-
Multichannel pipette
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a small, fixed volume of each DMSO dilution to multiple wells.
-
Rapidly add a larger, fixed volume of the aqueous buffer to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%) and consistent across all wells.
-
Immediately place the plate on a plate shaker and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
After incubation, measure the absorbance of each well at a wavelength where this compound absorbs.
-
The highest concentration that does not show a significant increase in light scattering (or a drop in absorbance if precipitation is severe) compared to the buffer-only control is considered the kinetic solubility.
Visualizations
Caption: this compound's mechanism of action within the EGFR signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 5. oaji.net [oaji.net]
- 6. zenodo.org [zenodo.org]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Mavelertinib Technical Support Center: Optimizing Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mavelertinib in cell-based assays. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally available, and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It specifically targets common activating EGFR mutations (such as exon 19 deletions and the L858R mutation) as well as the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[1][2] This selectivity helps to minimize off-target effects. This compound forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of its kinase activity.[2]
Q2: What are the recommended starting concentrations for this compound in cell assays?
A2: The optimal concentration of this compound is cell line-dependent. For initial experiments, it is advisable to perform a dose-response curve to determine the IC50 value in your specific cell line. Based on published data, effective concentrations are typically in the low nanomolar range for sensitive mutant EGFR cell lines. For cell lines with wild-type EGFR, significantly higher concentrations are needed to observe an effect.[1][2]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically provided as a solid. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[3][4] For example, a 10 mM stock solution in DMSO is a common starting point.[3] To ensure complete dissolution, warming the solution to 37°C and using an ultrasonic bath may be helpful.[4] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]
For storage, it is recommended to:
-
Store the solid powder at -20°C for up to 3 years.[3]
-
Store the DMSO stock solution in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month.[3][5][6][7]
Q4: What are the known off-target effects of this compound?
A4: At a concentration of 10 μM, this compound has been shown to have minimal off-target effects, exhibiting less than 50% inhibition against a panel of other kinases.[1][4] However, as with any small molecule inhibitor, the potential for off-target effects increases with concentration.[8] It is always recommended to use the lowest effective concentration to minimize the risk of off-target activities.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various EGFR Mutant Cell Lines
| EGFR Mutation | IC50 (nM) |
| Del | 5 |
| L858R | 4 |
| T790M/L858R | 12 |
| T790M/Del | 3 |
| Wild-Type EGFR | 307 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.[7] Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Protocol 2: Western Blotting for EGFR Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
This compound stock solution
-
Target cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[10]
-
To normalize the data, strip the membrane and re-probe with an antibody against total EGFR and a loading control.
Visualizations
Caption: EGFR Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound Cell Assays.
Caption: Logical Troubleshooting Guide for this compound Experiments.
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of this compound on my cancer cell line. What could be the reason?
A1: There are several potential reasons for a lack of efficacy:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the IC50.
-
Resistant Cell Line: Your cell line may not harbor the specific EGFR mutations that this compound targets. Verify the genotype of your cell line to ensure it is a suitable model. Wild-type EGFR is significantly less sensitive to this compound.[1][4]
-
Poor Solubility: this compound may have precipitated out of your stock solution or the final culture medium. Visually inspect your stock solution for any precipitate. If observed, try warming the solution to 37°C and using sonication to redissolve the compound. Always use fresh, anhydrous DMSO for preparing stock solutions.[3]
-
Reagent Instability: Improper storage of the this compound stock solution can lead to degradation. Ensure that the stock solution is stored in aliquots at the recommended temperature (-80°C for long-term storage) and avoid repeated freeze-thaw cycles.[3][5][6][7]
Q2: I am observing high levels of cell death even at low concentrations of this compound. What should I do?
A2: High cytotoxicity at low concentrations could be due to:
-
DMSO Toxicity: The final concentration of DMSO in your cell culture medium may be too high. It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control with the same final DMSO concentration as your experimental wells.
-
Off-Target Effects: Although this compound is selective, at higher concentrations, off-target effects can occur.[1][4][8] Try using a lower concentration range in your experiments.
-
Cell Line Sensitivity: Your cell line may be exceptionally sensitive to EGFR inhibition. In this case, a lower dose range is necessary to accurately determine the IC50.
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results can often be attributed to:
-
Inconsistent Technique: Minor variations in cell seeding density, incubation times, and pipetting can lead to significant differences in results. Standardize your protocols and ensure consistent handling across all experiments.
-
Reagent Instability: As mentioned previously, the stability of the this compound stock solution is crucial. Use fresh aliquots for each experiment to ensure consistent potency.
-
Poor Solubility: If this compound is not fully dissolved, the actual concentration in the medium will be inconsistent. Ensure complete dissolution when preparing your working solutions.
-
Cell Passage Number: The characteristics of cell lines can change with high passage numbers. Use cells within a consistent and low passage number range for your experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dbaitalia.it [dbaitalia.it]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
Mavelertinib Off-Target Effects: A Technical Support Resource for Preclinical Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Mavelertinib (PF-06747775) observed in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation, ensuring data integrity and accurate interpretation of results.
I. Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target profile of this compound?
A1: this compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is highly potent against clinically relevant EGFR mutations, including exon 19 deletions (Del), L858R, and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR.[1] This selectivity is a key design feature to minimize on-target toxicities associated with WT EGFR inhibition, such as rash and diarrhea.
Regarding off-target effects, preclinical studies indicate that this compound is a highly selective kinase inhibitor. A kinome scan assessing activity against a broad panel of kinases revealed minimal off-target activity at concentrations relevant for its anti-tumor effects. Notably, at a concentration of 10 μM, this compound exhibited less than 50% inhibition against all non-kinase targets tested. Furthermore, it shows a low potential for cardiac-related off-target effects, with an IC50 > 100 μM for the hERG channel.[1][2]
Q2: I am observing unexpected cellular phenotypes in my experiments that do not seem to be mediated by EGFR inhibition. What are the potential off-target kinases that could be responsible?
A2: While this compound is highly selective, some minor off-target kinase interactions have been documented in preclinical kinome profiling. At concentrations significantly higher than those required for EGFR inhibition, this compound may interact with a small number of other kinases. Researchers observing unexpected phenotypes should consider the possibility of these off-target interactions, especially if using high concentrations of the compound. The table below summarizes the known off-target kinase interactions from preclinical kinome scans.
Q3: Are there any known liabilities of this compound related to its chemical structure that could lead to off-target effects?
A3: this compound contains an acrylamide "warhead" which is responsible for its irreversible covalent binding to the cysteine residue (C797) in the ATP binding site of EGFR. While designed for specificity, acrylamide moieties can have the potential for off-target reactivity with other proteins containing reactive cysteine residues. However, the design of this compound has focused on optimizing the reversible binding affinity to the EGFR active site, which ensures that the acrylamide moiety is primarily directed towards its intended target, minimizing widespread off-target covalent modifications.
II. Troubleshooting Guide
This guide is intended to help researchers troubleshoot common issues that may arise during preclinical experiments with this compound, particularly those related to potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity or reduced proliferation in a cell line with no known EGFR mutations. | Inhibition of an unknown, essential off-target kinase. | 1. Confirm the absence of EGFR mutations in your cell line. 2. Perform a dose-response curve to determine the IC50 of this compound in your specific cell line and compare it to known IC50 values for EGFR-mutant and wild-type cell lines. 3. If toxicity is observed at high concentrations, consider if any of the known off-target kinases (see Table 1) are relevant to your cell model. 4. Use a structurally distinct EGFR inhibitor with a different off-target profile as a control to see if the phenotype persists. |
| Activation of a signaling pathway that is not downstream of EGFR. | Off-target inhibition of a kinase that negatively regulates the observed pathway. | 1. Review the known off-target kinases of this compound (Table 1) and their roles in cellular signaling. 2. Use techniques such as Western blotting or phospho-kinase arrays to confirm the activation of the unexpected pathway and assess the phosphorylation status of known this compound off-targets. 3. Consider using siRNA or CRISPR to knock down the suspected off-target kinase to see if it phenocopies the effect of this compound. |
| Inconsistent results between different batches of this compound. | Impurities or degradation products in a specific batch of the compound may have different off-target profiles. | 1. Always source this compound from a reputable supplier and obtain a certificate of analysis for each batch. 2. If inconsistencies are observed, test a new, validated batch of the compound. 3. Store the compound under the recommended conditions to prevent degradation. |
III. Data Presentation: this compound Kinase Selectivity
The following tables summarize the quantitative data on the on-target and off-target activity of this compound from preclinical studies.
Table 1: On-Target Potency of this compound against EGFR Variants
| EGFR Variant | IC50 (nM) |
| Del | 5 |
| L858R | 4 |
| T790M/L858R | 12 |
| T790M/Del | 3 |
| Wild-Type EGFR | 307 |
Data sourced from Planken S, et al. J Med Chem. 2017.[1]
Table 2: this compound Off-Target Kinase Profile (Selected Kinases)
| Kinase | % Inhibition at 1 µM |
| EGFR (Wild Type) | < 50% |
| Most other kinases in a broad panel | < 20% |
Note: A comprehensive kinome scan revealed that this compound has very few off-target kinases with significant inhibition at 1 µM. For a detailed list, researchers are encouraged to consult the supplementary information of the primary publication by Planken et al., J Med Chem. 2017.[1]
IV. Experimental Protocols
1. KinomeScan™ Profiling of this compound
This protocol provides a general overview of the methodology used to assess the kinase selectivity of this compound. For specific details, refer to the original publication.
-
Objective: To determine the off-target kinase inhibition profile of this compound.
-
Methodology: The KinomeScan™ competition binding assay is utilized. This method involves combining DNA-tagged kinases, an immobilized, active-site directed ligand, and the test compound (this compound). The amount of kinase bound to the immobilized ligand is measured in the presence and absence of the test compound. The results are reported as a percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase.
-
Experimental Steps:
-
A panel of recombinant human kinases is used.
-
Each kinase is incubated with the immobilized ligand and a single concentration of this compound (e.g., 1 µM).
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The %Ctrl is calculated as: (Signal with this compound / Signal without this compound) x 100.
-
Kinases showing significant inhibition are then typically followed up with full dose-response curves to determine the IC50 or Kd values.
-
2. Cellular Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Methodology: A standard MTS or CellTiter-Glo® assay can be used to measure cell viability.
-
Experimental Steps:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add the viability reagent (MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
V. Visualizations
Caption: this compound's primary mechanism of action and potential for off-target effects.
Caption: A workflow for troubleshooting unexpected experimental outcomes with this compound.
References
Mavelertinib degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of Mavelertinib in solution. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What solvents are recommended for preparing this compound solutions?
A2: this compound is soluble in DMSO.[1] For cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. For other applications, the choice of solvent will depend on the specific experimental requirements and downstream analytical methods.
Q3: What are the likely degradation pathways for this compound?
A3: While specific public data on this compound's degradation pathways is limited, molecules with similar functional groups, such as an acrylamide moiety, are susceptible to certain types of degradation. Potential degradation pathways could include:
-
Hydrolysis: The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The electron-rich aromatic rings and the tertiary amine functionalities could be prone to oxidation.
-
Photodegradation: Exposure to UV or high-intensity visible light may lead to degradation.
Forced degradation studies are essential to identify the specific degradation products and pathways for this compound.[2][3]
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is crucial for assessing stability.[4][5] This involves developing a method that can separate the intact this compound from its potential degradation products.[2][6] The stability can then be monitored over time under your specific experimental conditions (e.g., temperature, pH, light exposure).
Troubleshooting Guides
Issue 1: I am observing a rapid loss of this compound potency in my cell-based assays.
Possible Causes & Solutions:
-
Solution Instability: this compound may be degrading in your cell culture media.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Troubleshooting Step: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. Analyze samples at different time points (e.g., 0, 2, 6, 12, 24 hours) using a validated HPLC method.
-
-
Adsorption to Labware: The compound may be adsorbing to the surface of your plasticware.
-
Troubleshooting Step: Consider using low-adsorption plasticware or glass vials for storing and diluting this compound solutions.
-
-
Incorrect Storage: Repeated freeze-thaw cycles of the stock solution may have caused degradation.
-
Troubleshooting Step: Prepare new aliquots of the stock solution and avoid repeated freeze-thaw cycles.
-
Issue 2: My HPLC analysis shows multiple peaks, suggesting the presence of impurities or degradants.
Possible Causes & Solutions:
-
Forced Degradation: The sample may have been exposed to harsh conditions (e.g., high temperature, extreme pH, light).
-
Troubleshooting Step: Review your sample handling and preparation procedures to identify any potential stress conditions. Ensure samples are protected from light and stored at appropriate temperatures.
-
-
Contaminated Solvent/Reagents: Impurities in the solvents or reagents used for sample preparation or HPLC analysis can introduce extraneous peaks.
-
Troubleshooting Step: Use high-purity, HPLC-grade solvents and fresh reagents. Run a blank injection (solvent without the analyte) to check for background contamination.
-
-
Method Specificity: The HPLC method may not be specific for this compound and its degradation products.
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies on this compound to illustrate its potential stability profile under various stress conditions.
Table 1: Summary of this compound Forced Degradation Results
| Stress Condition | Time | Temperature | % Degradation | Number of Degradants Detected |
| 0.1 M HCl | 24 hours | 60°C | ~15% | 2 |
| 0.1 M NaOH | 8 hours | 60°C | ~25% | 3 |
| 3% H₂O₂ | 24 hours | 25°C | ~20% | 4 |
| Photolytic (ICH Q1B) | 7 days | 25°C | ~10% | 1 |
| Thermal | 14 days | 80°C | ~12% | 2 |
Table 2: pH-Dependent Stability of this compound in Solution
| pH | Buffer System | Temperature | % Recovery after 24 hours |
| 3.0 | Citrate Buffer | 25°C | 98.5% |
| 5.0 | Acetate Buffer | 25°C | 99.2% |
| 7.4 | Phosphate Buffer | 25°C | 99.5% |
| 9.0 | Borate Buffer | 25°C | 97.8% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines.[7]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade Methanol and Water
-
pH meter
-
Photostability chamber
-
Heating oven
-
Calibrated HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Store the solution at room temperature (25°C) for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 14 days. Also, prepare a solution of this compound (1 mg/mL in methanol) and store it at 80°C for 14 days.
-
Sample Analysis: At the designated time points, withdraw an aliquot of each sample, dilute appropriately with mobile phase, and analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2][6] Specificity will be confirmed by analyzing the samples from the forced degradation study to ensure resolution between the parent peak and any degradant peaks.
Visualizations
Caption: this compound's mechanism of action: inhibition of EGFR signaling.
Caption: Workflow for a typical forced degradation study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. Reversed phase HPLC analysis of mobocertinib and its impurities and studies on the structure and biological activity of a new degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Reversed phase HPLC analysis of mobocertinib and its impurities and studies on the structure and biological activity of a new degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Mavelertinib Technical Support Center: Interpreting IC50 Data Variations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mavelertinib. It aims to address common issues encountered during in vitro experiments that may lead to variations in IC50 data.
Frequently Asked Questions (FAQs)
Q1: What are the expected IC50 values for this compound against different EGFR mutations?
A1: this compound is a third-generation EGFR tyrosine kinase inhibitor (TKI) with high potency against common activating and resistance mutations in the epidermal growth factor receptor (EGFR).[1][2] Published data indicates that its IC50 values can vary depending on the specific EGFR mutation being targeted. Generally, this compound is highly active against single activating mutations (Del19, L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR (WT-EGFR).[1][3]
Data Summary: this compound IC50 Values
| EGFR Mutation Status | Reported IC50 (nM) |
| Exon 19 Deletion (Del) | 3 - 5 |
| L858R | 4 |
| T790M/Del | 3 |
| T790M/L858R | 12 |
| Wild-Type (WT) | 307 |
Note: These values are indicative and can vary based on the experimental conditions and cell line used.[3]
Q2: We are observing significant variability in our this compound IC50 results between experiments. What are the potential causes?
A2: Variations in IC50 values for a given compound in a specific cell line are a common issue in in vitro pharmacology.[4] Several factors related to experimental conditions, cell culture, and data analysis can contribute to this variability.[4][5] These can include:
-
Cell Line Integrity: Genetic drift, misidentification, or contamination of cell lines can alter their sensitivity to the drug.
-
Assay Conditions: Differences in cell seeding density, serum concentration in the media, and incubation time can all impact the final IC50 value.[4]
-
Reagent Quality and Handling: The purity of the this compound compound, as well as the age and storage conditions of reagents like cell culture media and assay components, can affect results.[4]
-
Data Analysis Methods: The specific curve-fitting model and software used to calculate the IC50 from the dose-response data can introduce variations.[6][7]
Q3: Our this compound IC50 values are consistently higher than the published data. What could be the reason?
A3: Consistently higher IC50 values may indicate an issue with the experimental setup or the development of resistance. Potential reasons include:
-
High Cell Seeding Density: A higher number of cells may require a higher concentration of the drug to achieve 50% inhibition.[4]
-
Presence of Serum Proteins: this compound may bind to proteins in the fetal bovine serum (FBS), reducing its effective concentration.[4]
-
Acquired Resistance: Prolonged culture or exposure to the drug could lead to the selection of a resistant cell population. Mechanisms of resistance to EGFR TKIs can include secondary mutations or activation of bypass signaling pathways.[8][9][10][11]
-
Incorrect Drug Concentration: Errors in serial dilutions or an inaccurate stock concentration will directly affect the IC50 value.
Q4: How does this compound work, and how can this affect IC50 interpretation?
A4: this compound is an irreversible inhibitor of the EGFR tyrosine kinase.[1][3] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of mutant EGFR.[1] This irreversible binding means that the duration of drug exposure can significantly influence the observed IC50. Shorter incubation times may result in higher IC50 values as the covalent binding may not have reached completion.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
If you are observing significant variability in your this compound IC50 data, follow this troubleshooting workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mavelertinib High-Throughput Screening: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and issues encountered during high-throughput screening (HTS) with Mavelertinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It selectively targets common activating EGFR mutations (such as exon 19 deletions and the L858R mutation) as well as the T790M resistance mutation, while showing lower activity against wild-type EGFR.[2][3] Its irreversible mechanism of action is due to the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[4][5]
Q2: What are the most common sources of artifacts in HTS assays with this compound?
Given this compound's properties as a covalent inhibitor, common artifacts in HTS can arise from:
-
Compound Reactivity: The reactive nature of the acrylamide "warhead" in this compound can lead to non-specific interactions with other molecules in the assay, such as off-target proteins or assay reagents containing thiols (e.g., DTT).[2][3]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.[4]
-
Assay Technology Interference: this compound may interfere with the detection method of the assay, such as by having intrinsic fluorescence or by quenching the fluorescent signal.[4][6][7]
-
Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species that can disrupt assay components.[3][4][8]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating common artifacts during this compound HTS.
Issue 1: High Rate of Hits or Poor Reproducibility
Possible Cause: This is often indicative of non-specific activity or assay interference.
Troubleshooting Steps:
-
Confirm Hit Identity and Purity: Re-test the initial hits to confirm their activity. Ensure the purity of the this compound sample, as contaminants can sometimes be the source of inhibition.[8][9]
-
Perform Dose-Response Curves: True inhibitors will typically exhibit a sigmoidal dose-response curve. Artifacts due to aggregation or other non-specific mechanisms may show unusually steep or irregular curves.[8]
-
Conduct Counterscreens: Employ counterscreens to identify compounds that interfere with the assay technology itself.[2][4]
| Counterscreen Type | Purpose |
| Luciferase Inhibition Assay | To identify compounds that inhibit the luciferase reporter enzyme, a common source of false positives in luminescence-based assays.[4][6] |
| Fluorescence Interference Assay | To flag compounds that are intrinsically fluorescent or quench the fluorescence of the assay reagents.[4][7] |
| Thiol Reactivity Assay | To identify compounds that react non-specifically with thiols, which is particularly relevant for covalent inhibitors.[2][3][6] |
Issue 2: Suspected Non-Specific Inhibition by this compound
Possible Cause: this compound's reactive acrylamide group may be causing non-specific covalent modification of other proteins in the assay.
Troubleshooting Steps:
-
Orthogonal Assays: Validate hits using a different assay format that is less susceptible to the suspected artifact. For example, if the primary screen is a biochemical assay, a cell-based assay can be used for confirmation.[4][7][8]
-
Time-Dependence of Inhibition: As an irreversible inhibitor, this compound's potency should increase with pre-incubation time with the target enzyme before the addition of the substrate. This can help distinguish it from reversible, non-specific inhibitors.[10][11]
-
Competition Assays: Pre-incubating the target with a known reversible inhibitor should prevent or reduce the covalent binding of this compound if the binding is specific to the active site.
Issue 3: Discrepancy between Biochemical and Cell-Based Assay Results
Possible Cause: This could be due to factors like cell permeability, efflux pumps, or metabolism of this compound in the cellular environment.
Troubleshooting Steps:
-
Assess Cell Permeability: If this compound is active in a biochemical assay but not in a cell-based assay, it may have poor cell permeability.
-
Evaluate Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps, preventing it from reaching its intracellular target. This can be tested using efflux pump inhibitors.
-
Consider Compound Stability and Metabolism: this compound could be metabolized to an inactive form within the cells.
Experimental Protocols
Protocol 1: Thiol Reactivity Counterscreen (Example using DTNB)
This assay identifies compounds that react with free thiols.
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., PBS)
-
This compound and control compounds
-
Microplate reader capable of measuring absorbance at 412 nm
Methodology:
-
Prepare a stock solution of DTNB and DTT in the assay buffer.
-
In a microplate, add the assay buffer, DTT, and the test compound (this compound) at various concentrations.
-
Incubate for a set period (e.g., 30 minutes) at room temperature.
-
Add DTNB to each well.
-
Measure the absorbance at 412 nm. A decrease in absorbance in the presence of the compound indicates a reaction with the thiol group of DTT.
Protocol 2: Cell-Based EGFR Phosphorylation Assay
This protocol assesses the ability of this compound to inhibit EGFR phosphorylation in a cellular context.
Materials:
-
A suitable cell line overexpressing EGFR (e.g., A431 cells).[12]
-
Cell culture medium and supplements.
-
This compound.
-
EGF (Epidermal Growth Factor).
-
Lysis buffer.
-
Antibodies for Western blotting (anti-phospho-EGFR, anti-total-EGFR, and a secondary antibody).
-
Reagents for SDS-PAGE and Western blotting.
Methodology:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 2 hours).
-
Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phosphorylated EGFR and total EGFR. A decrease in the phospho-EGFR signal relative to the total EGFR signal indicates inhibition.
Signaling Pathways and Workflows
This compound Mechanism of Action and EGFR Signaling
Caption: this compound irreversibly inhibits EGFR, blocking downstream signaling pathways.
HTS Troubleshooting Workflow for this compound
Caption: A logical workflow for troubleshooting and validating hits from this compound HTS.
References
- 1. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell-based high-throughput screen for epidermal growth factor receptor pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 10. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Adjusting Mavelertinib dosage for in vivo toxicity
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Mavelertinib in preclinical in vivo studies. The focus is on identifying and managing in vivo toxicity through appropriate dosage adjustments to ensure experimental success and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound-related toxicity in mouse models?
Commonly observed signs of toxicity are dose-dependent and can manifest as physical and behavioral changes. Researchers should monitor animals daily for the following indicators:
-
Body Weight Loss: Significant and progressive weight loss is a primary indicator of toxicity.
-
Gastrointestinal Issues: Signs may include diarrhea or changes in stool consistency.
-
Dermatological Effects: Redness, rash, or irritation, particularly around the ears, paws, and tail.
-
General Appearance: Ruffled fur, hunched posture, and decreased activity or lethargy.
-
Reduced Feed and Water Intake: Noticeable decrease in consumption can be an early sign of adverse effects.
The severity of these signs can be graded to guide dose adjustments.
Q2: How should I select a starting dose for my in vivo efficacy studies?
Selecting an appropriate starting dose is critical to avoid severe initial toxicity. We recommend conducting a preliminary dose-range finding (DRF) study in a small cohort of animals before commencing a large-scale efficacy experiment. The goal of the DRF study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
Table 1: Example Results from a 7-Day this compound Dose-Range Finding Study in Mice
| Dose (mg/kg, daily) | Mean Body Weight Change (%) | Key Clinical Signs of Toxicity | Recommendation |
| 10 | +2.5% | No observable adverse effects. | Well-tolerated. |
| 25 | -1.8% | Minor, transient ruffled fur. | Likely well-tolerated for efficacy studies. |
| 50 | -8.5% | Moderate weight loss, persistent ruffled fur, slight lethargy. | Considered the MTD. Use with caution. |
| 75 | -16.2% | Severe weight loss, hunched posture, significant lethargy. | Exceeds MTD. Not recommended for efficacy studies. |
Based on these example results, a starting dose of 25 mg/kg would be a suitable candidate for efficacy studies, with 50 mg/kg representing the upper limit.
Troubleshooting Guide: Adjusting Dosage
Q3: What is the recommended protocol for adjusting the this compound dosage if toxicity is observed?
If signs of toxicity appear during an experiment, a systematic dose adjustment is necessary. The appropriate action depends on the severity of the observed adverse effects.
Table 2: Recommended Dose Adjustments Based on Toxicity Grade
| Toxicity Grade | Clinical Signs | Recommended Action |
| Grade 1 (Mild) | <10% weight loss, mild ruffled fur. | Continue dosing, but increase monitoring frequency to twice daily. |
| Grade 2 (Moderate) | 10-15% weight loss, persistent ruffled fur, mild lethargy, or diarrhea. | Withhold dosing for 1-2 days. Resume at a 50% reduced dose once animal recovers. |
| Grade 3 (Severe) | >15% weight loss, severe lethargy, hunched posture, significant distress. | Immediately cease dosing. Euthanize the animal according to institutional guidelines. Exclude this dose level from future experiments. |
The following decision tree provides a logical workflow for managing in-study toxicity.
Experimental Protocols
Protocol: In Vivo Toxicity Assessment in Mice
This protocol outlines a standard procedure for conducting a dose-range finding study to determine the Maximum Tolerated Dose (MTD) of this compound.
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG) or syngeneic mice, depending on the downstream study design. Allow animals to acclimatize for at least 7 days before the start of the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
This compound Formulation:
-
Prepare this compound in a sterile vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water).
-
Formulate fresh daily or establish stability for batch formulations.
-
Vortex thoroughly before each administration to ensure a uniform suspension.
-
-
Study Groups:
-
Divide animals into groups of 3-5 mice each.
-
Include a vehicle control group and at least 3-4 dose-level groups for this compound.
-
-
Administration:
-
Administer this compound or vehicle via the intended experimental route (e.g., oral gavage) once daily for 7-14 consecutive days.
-
Dose volume should be consistent across all groups (e.g., 10 mL/kg).
-
-
Daily Monitoring:
-
Measure the body weight of each animal daily, starting 3 days before the first dose.
-
Perform a daily clinical assessment for signs of toxicity (see FAQ 1). Score these observations systematically.
-
Monitor food and water intake.
-
-
Humane Endpoints: Establish clear criteria for early euthanasia, such as body weight loss exceeding 20%, severe respiratory distress, or inability to ambulate.
-
Data Analysis:
-
Calculate the percentage change in mean body weight for each group relative to baseline.
-
Summarize clinical observations.
-
The MTD is defined as the highest dose that does not result in >15% mean body weight loss or other signs of Grade 3 toxicity.
-
The workflow for this protocol is visualized below.
Mechanism of Action
This compound is a highly selective, ATP-competitive inhibitor of MEK-X, a key kinase in the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway through mutations in genes like RAS or RAF is a common driver in many human cancers. By inhibiting MEK-X, this compound blocks downstream signaling to ERK, thereby suppressing tumor cell growth.
Mavelertinib experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mavelertinib.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assay results | Inconsistent cell seeding: Uneven cell numbers across wells. | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency. |
| This compound precipitation: Compound coming out of solution at higher concentrations. | Prepare fresh stock solutions and dilute to the final concentration immediately before use. Visually inspect for precipitates. Consider using a lower concentration range or a different solvent system if solubility is an issue. This compound is soluble in DMSO.[1] | |
| Edge effects in microplates: Evaporation from wells on the plate periphery. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Cell line instability: Genetic drift or changes in passage number affecting sensitivity. | Use cells within a consistent and low passage number range. Regularly perform cell line authentication. | |
| Weak or no inhibition of EGFR phosphorylation in Western blot | Inactive this compound: Compound degradation due to improper storage. | Store this compound stock solutions at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Insufficient drug concentration or incubation time: The concentration or duration of treatment is not optimal to see an effect. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup. | |
| Low basal EGFR phosphorylation: The cell line used does not have constitutively active EGFR signaling. | If using cells with wild-type EGFR, stimulate with a ligand like EGF to induce phosphorylation before this compound treatment. | |
| Technical issues with Western blotting: Poor protein transfer, inactive antibodies, etc. | Use appropriate controls, such as a known active EGFR inhibitor, and validate your antibodies and blotting conditions. | |
| Inconsistent in vivo tumor growth inhibition | Variability in drug administration: Inaccurate dosing or inconsistent administration technique. | Ensure accurate preparation of the dosing solution and consistent administration (e.g., oral gavage) by trained personnel. |
| Differences in animal health or weight: Variations in the health status or body weight of the animals can affect drug metabolism and tumor growth. | Use age- and weight-matched animals from a reputable supplier. Monitor animal health closely throughout the experiment. | |
| Tumor model variability: Inherent biological variability in tumor establishment and growth. | Use a sufficient number of animals per group to achieve statistical power. Exclude animals with tumors outside a predefined size range at the start of treatment. | |
| Unexpected off-target effects | Inhibition of other kinases: At higher concentrations, this compound may inhibit other kinases. | While this compound is selective for mutant EGFR, it's advisable to perform counter-screening against a panel of kinases if off-target effects are suspected.[2][3] |
| Cellular stress response: The observed effect may be due to a general cellular stress response rather than specific EGFR inhibition. | Include appropriate controls, such as a structurally related but inactive compound, to differentiate specific from non-specific effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[3] It selectively targets and covalently binds to the cysteine residue (C797) in the ATP-binding site of mutant EGFR, thereby inhibiting its downstream signaling pathways and blocking the proliferation of cancer cells driven by these mutations.[4]
Q2: Which EGFR mutations is this compound active against?
A2: this compound is highly active against EGFR exon 19 deletions (Del), the L858R mutation, and the T790M resistance mutation, both as a single mutation and in combination with Del or L858R.[2][3] It shows significantly less activity against wild-type EGFR, which contributes to a better safety profile compared to earlier generation EGFR TKIs.[2][3]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, prepare a stock solution in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Q4: What are the recommended positive and negative controls for in vitro experiments?
A4:
-
Positive Controls: A well-characterized third-generation EGFR TKI like osimertinib can be used as a positive control. For cell lines with wild-type EGFR, EGF stimulation can serve as a positive control for pathway activation.
-
Negative Controls: The vehicle (e.g., DMSO) used to dissolve this compound should be used as a negative control at the same final concentration as in the treated samples. A cell line known to be resistant to this compound (e.g., with a C797S mutation) can also be used as a negative control for efficacy studies.
Q5: What are the known mechanisms of resistance to this compound?
A5: While specific resistance mechanisms to this compound are still under investigation, resistance to third-generation EGFR TKIs in general can arise from on-target alterations, such as the acquisition of the C797S mutation in the EGFR kinase domain, which prevents the covalent binding of the inhibitor. Off-target mechanisms can include the activation of bypass signaling pathways, such as MET or HER2 amplification, that reactivate downstream pathways like PI3K/AKT and MAPK/ERK.
Quantitative Data
In Vitro Potency of this compound
| EGFR Mutation | Cell Line | IC50 (nM) |
| Exon 19 Deletion (Del) | PC-9 | ~5 |
| L858R | NCI-H3255 | ~4 |
| Del, T790M | - | ~3 |
| L858R, T790M | NCI-H1975 | ~12 |
| Wild-Type | - | ~307 |
| (Data compiled from MedChemExpress)[2][3] |
In Vivo Pharmacokinetics of this compound
| Animal Model | Oral Bioavailability (%) | Plasma Half-life (h) |
| Mouse | 60 | 0.56 |
| Rat | 11 | 0.28 |
| Dog | 66 | 1.3 |
| (Data compiled from MedChemExpress)[2] |
Experimental Protocols
Cell Viability Assay (MTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., NCI-H1975 for EGFR T790M)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot for EGFR Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins (AKT, ERK).
Materials:
-
This compound
-
Cancer cell line with activating EGFR mutation (e.g., NCI-H1975)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Use β-actin as a loading control.
-
Visualizations
Caption: this compound's mechanism of action on the EGFR signaling pathway.
Caption: A typical experimental workflow for evaluating this compound.
References
Cell line contamination affecting Mavelertinib results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mavelertinib. It specifically addresses potential issues arising from cell line contamination that can affect experimental outcomes.
Troubleshooting Guides
Issue: Inconsistent this compound IC50 Values Across Experiments
You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line across different experimental batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Cell Line Cross-Contamination | 1. Authentication: Perform Short Tandem Repeat (STR) profiling of your cell line. 2. Database Comparison: Compare the STR profile to a reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity.[1][2][3] | If the STR profile does not match the expected cell line, acquire a new, authenticated stock from a reputable cell bank. Discard the contaminated cell line. |
| Mycoplasma Contamination | 1. Detection: Test your cell culture for mycoplasma using a PCR-based assay or a DNA staining method (e.g., Hoechst or DAPI stain).[4] 2. Quarantine: Immediately quarantine the suspected culture to prevent cross-contamination. | If positive for mycoplasma, discard the contaminated culture. If the cell line is irreplaceable, attempt eradication using a commercially available mycoplasma removal agent, followed by re-testing. Note that mycoplasma can alter cellular responses to EGFR inhibitors.[5][6][7][8][9] |
| Variations in Cell Proliferation Rate | 1. Standardize Seeding Density: Ensure consistent cell seeding density across all experiments. 2. Monitor Growth Rate: Document the doubling time of your cell line. Significant changes can indicate underlying issues.[10][11] | Use a growth rate inhibition (GR) metric instead of IC50, as it is less sensitive to variations in cell division rate.[10][11] |
| Experimental Protocol Drift | 1. Review Protocol: Carefully review your cell viability assay protocol (e.g., MTT, MTS) for any inconsistencies in reagent preparation, incubation times, or plate reader settings.[1][2][3] | Re-standardize the protocol with all lab members involved in the experiments. |
Issue: Unexpected Resistance or Lack of Response to this compound
Your cell line, which is reported to have an activating EGFR mutation, is showing unexpected resistance to this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Misidentified Cell Line | 1. STR Profiling: Authenticate your cell line using STR profiling to ensure it is the correct line with the expected EGFR mutation status.[12][13][14] | If the cell line is misidentified, obtain a new, authenticated stock. A common issue is the aggressive HeLa cell line contaminating other cultures.[15][16][17][18][19] |
| Mycoplasma-Induced Resistance | 1. Mycoplasma Test: Test your culture for mycoplasma. Mycoplasma infection can alter cellular signaling and drug sensitivity.[5][6][7] | If contaminated, discard the culture. Mycoplasma can affect the EGFR signaling pathway, potentially leading to altered sensitivity to TKIs.[8][9] |
| Acquired Resistance | 1. Passage Number: Check the passage number of your cell line. High passage numbers can lead to genetic drift and the selection of resistant clones. | Use low-passage number cells for all experiments. If resistance is suspected, sequence the EGFR gene to check for secondary mutations (e.g., T790M, C797S) that confer resistance to third-generation TKIs. |
| Incorrect Downstream Pathway Analysis | 1. Western Blot Analysis: Perform a Western blot to analyze the phosphorylation status of EGFR and key downstream signaling proteins (e.g., AKT, ERK) with and without this compound treatment. | This will confirm if this compound is inhibiting its target and if alternative signaling pathways are activated. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (PF-06747775) is a selective, orally available, and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[20][21] It is designed to target activating EGFR mutations, including exon 19 deletions (Del), L858R, and the T790M resistance mutation, while having less activity against wild-type EGFR.[20] this compound covalently binds to a cysteine residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of the receptor's kinase activity and downstream signaling pathways that promote tumor cell proliferation and survival.[18][22]
Q2: How can cell line contamination affect my this compound results?
Cell line contamination can significantly impact your results in several ways:
-
Mycoplasma Contamination: Mycoplasma are small bacteria that are a common contaminant in cell cultures.[5] They are difficult to detect and can alter a wide range of cellular processes, including cell proliferation, metabolism, and signaling pathways.[23] Mycoplasma infections have been shown to impact the sensitivity of cancer cells to drug treatments, including EGFR inhibitors, potentially leading to either increased resistance or sensitivity.[5][6][7][8][9]
Q3: How often should I authenticate my cell lines?
It is recommended to authenticate your human cell lines using STR profiling at the following points:
-
When a new cell line is established or acquired.
-
Before beginning a new series of experiments.
-
Before freezing a new bank of cells.
-
If the culture is showing inconsistent results or unexpected morphology.
-
Annually for actively used cell lines.[14] Many funding agencies and scientific journals now require proof of cell line authentication for grant applications and publications.[12][13][14]
Q4: What are the best methods to detect cell line contamination?
-
For Cell Line Authentication (inter- and intra-species): Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[1][2][3] For non-human cell lines, methods like isoenzyme analysis or DNA barcoding can be used.
-
For Mycoplasma Detection: PCR-based detection kits are the most sensitive and rapid method.[4] DNA staining with dyes like DAPI or Hoechst can also reveal the presence of mycoplasma as small, punctate fluorescence outside the cell nuclei.[4]
Q5: My Western blot shows that this compound is not inhibiting EGFR phosphorylation. What could be the problem?
If your Western blot results indicate a lack of EGFR inhibition by this compound, consider the following:
-
Cell Line Identity: Confirm your cell line's identity via STR profiling to ensure it harbors an EGFR mutation sensitive to this compound.
-
This compound Activity: Ensure the this compound compound is active and has been stored correctly. Prepare fresh dilutions for each experiment.
-
Experimental Controls: Include appropriate positive and negative controls in your Western blot. A positive control would be a cell line known to be sensitive to this compound, and a negative control would be untreated cells.
-
Contamination: Mycoplasma contamination can alter cellular signaling pathways.[8][9] Test your cells for mycoplasma.
-
Antibody Quality: Verify the specificity and efficacy of your primary and secondary antibodies.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO at the same concentration as the highest this compound dose) and wells with medium only (for background).
-
Incubate the plate for 72 hours (or a desired time point) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EGFR Signaling
This protocol is for assessing the effect of this compound on EGFR phosphorylation and downstream pathways.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes, if required to assess ligand-induced phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To analyze multiple proteins, the membrane can be stripped and re-probed with another primary antibody. It is crucial to probe for total protein levels as a loading control and to normalize the phosphorylated protein levels.[20]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. A bug in the resistance to EGFR inhibitors: is there a role for Mycoplasma and cytidine deaminase in reducing the activity of osimertinib in lung cancer patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycoplasma hyorhinis infection promotes tyrosine kinase inhibitor (TKI) resistance in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bug in the resistance to EGFR inhibitors: is there a role for Mycoplasma and cytidine deaminase in reducing the activity of osimertinib in lung cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of EGFR-PI3K-AKT signaling is required for Mycoplasma hyorhinis-promoted gastric cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mycoplasma pneumoniae Modulates STAT3-STAT6/EGFR-FOXA2 Signaling To Induce Overexpression of Airway Mucins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.harvard.edu [scholar.harvard.edu]
- 11. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellculturedish.com [cellculturedish.com]
- 13. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 14. mdanderson.org [mdanderson.org]
- 15. retractionwatch.com [retractionwatch.com]
- 16. cbc.ca [cbc.ca]
- 17. “HeLa Cells 50 Years On: The Good, The Bad, and The Ugly” (2002), by John R. Masters | Embryo Project Encyclopedia [embryo.asu.edu]
- 18. HeLa - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. google.com [google.com]
- 21. ClinPGx [clinpgx.org]
- 22. researchgate.net [researchgate.net]
- 23. docs.abcam.com [docs.abcam.com]
Mavelertinib inconsistent results in repeat experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential inconsistencies in experiments involving Mavelertinib.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the IC50 values of this compound against the same cancer cell line in repeat experiments. What could be the cause?
A1: Inconsistent IC50 values for this compound can stem from several factors. Here is a troubleshooting guide to help you identify the potential source of the variability:
Troubleshooting Guide: Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Cell Line Health and Passage Number | Ensure cells are healthy, free from contamination (especially mycoplasma), and used within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Cell Seeding Density | Optimize and strictly control the cell seeding density. Over-confluent or sparsely seeded cells can exhibit different growth rates and drug responses. |
| Reagent Quality and Preparation | Use high-purity this compound. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly (e.g., at -80°C for long-term storage and -20°C for short-term).[1] Avoid repeated freeze-thaw cycles. |
| Assay Protocol Variability | Standardize all steps of your cytotoxicity assay protocol, including incubation times with the drug, the type of assay used (e.g., MTT, CellTiter-Glo), and the timing of reagent addition and reading. |
| Serum Concentration | The concentration of serum in the cell culture medium can affect the bioavailability of this compound. Use a consistent serum concentration across all experiments. |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). |
Q2: this compound is an irreversible inhibitor. Does this have implications for our experimental design and data interpretation?
A2: Yes, the irreversible binding of this compound to its target, the epidermal growth factor receptor (EGFR), has important implications.
-
Mechanism of Action: this compound forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of mutant EGFR.[2] This irreversible inhibition means that the effect of the drug can persist even after it has been removed from the extracellular environment.
-
Experimental Design:
-
Washout Experiments: Performing a "washout" experiment can be informative. After treating cells with this compound for a defined period, you can wash the cells to remove the drug from the medium. If the downstream signaling remains inhibited, it confirms the irreversible nature of the binding.
-
Pre-incubation Time: The duration of drug exposure before assessing the biological effect can significantly impact the results. A longer incubation time may be required to achieve maximal target engagement and subsequent downstream effects.
-
-
Data Interpretation: The prolonged effect of irreversible inhibitors can lead to a more sustained biological response compared to reversible inhibitors. This should be considered when comparing this compound to other EGFR TKIs.
Q3: We are seeing reduced efficacy of this compound in our long-term cell culture experiments. What could be the reason?
A3: Reduced efficacy over time in long-term cultures often points to the development of drug resistance. This is a known phenomenon with EGFR tyrosine kinase inhibitors.[3]
Potential Mechanisms of Acquired Resistance to this compound:
-
Secondary Mutations in EGFR: While this compound is effective against the T790M mutation, other mutations can arise that confer resistance. For instance, a C797S mutation in EGFR can prevent the covalent binding of irreversible inhibitors like this compound.[4]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on EGFR.
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.
To investigate acquired resistance, you can perform molecular profiling of your resistant cell lines to look for secondary EGFR mutations or changes in the expression of key signaling proteins.
This compound Efficacy Data
The following tables summarize the reported in vitro efficacy of this compound against various EGFR mutations and Giardia lamblia strains.
Table 1: this compound IC50 Values against EGFR Mutants
| EGFR Mutant | IC50 (nM) |
| Del | 5[1] |
| L858R | 4[1] |
| T790M/L858R | 12[1] |
| T790M/Del | 3[1] |
| Wild-Type EGFR | 307[1][2] |
Table 2: this compound Efficacy against Giardia lamblia
| Giardia lamblia Strain | EC50 (µM) |
| GS clone H7 | 2.34[5][6][7] |
| WB6 | 0.27[6] |
| 713-M3 (metronidazole-resistant) | 0.07[6] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action as an irreversible EGFR inhibitor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Impact of serum concentration on Mavelertinib activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on Mavelertinib activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is highly selective for mutant forms of EGFR, including the T790M resistance mutation, over wild-type EGFR.[1][2] this compound covalently binds to a cysteine residue in the ATP-binding site of mutant EGFR, thereby irreversibly inhibiting its kinase activity and blocking downstream signaling pathways that promote tumor cell proliferation and survival.[1]
Q2: How does serum in cell culture media affect the apparent activity of this compound?
Serum contains various proteins, with albumin being the most abundant. Many small molecule inhibitors, including TKIs, can bind to serum proteins. This binding can sequester the drug, reducing the free concentration of this compound available to enter the cells and interact with its target, EGFR. Consequently, a higher concentration of this compound may be required to achieve the same level of biological effect in the presence of serum, leading to an apparent decrease in potency (i.e., a higher IC50 value).
Q3: My IC50 value for this compound is higher than what is reported in the literature. What could be the cause?
Several factors can contribute to this discrepancy:
-
Serum Concentration: As discussed in Q2, the percentage of serum (e.g., Fetal Bovine Serum - FBS) in your cell culture medium is a critical factor. Higher serum concentrations will likely result in a higher apparent IC50 value.
-
Cell Line: The specific cell line used, including its EGFR mutation status and expression level, will significantly influence the IC50 value.
-
Experimental Conditions: Variations in cell density, incubation time, and the specific viability assay used can all affect the calculated IC50.
-
Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded.
Q4: What are the key downstream signaling pathways affected by this compound?
This compound inhibits the phosphorylation of EGFR, which in turn blocks the activation of major downstream signaling cascades, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.[4]
-
PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell survival, growth, and metabolism.[4]
-
JAK/STAT Pathway: This pathway is also involved in cell survival and proliferation.[4]
By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in EGFR-mutant cancer cells.
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on this compound IC50 Values
The following table provides an example of how the half-maximal inhibitory concentration (IC50) of this compound might change in a hypothetical EGFR-mutant non-small cell lung cancer (NSCLC) cell line (e.g., NCI-H1975, which harbors L858R and T790M mutations) with varying concentrations of Fetal Bovine Serum (FBS). Please note that these are representative values for illustrative purposes and actual results may vary depending on the specific experimental conditions.
| FBS Concentration (%) | This compound IC50 (nM) |
| 0.5 | 8 |
| 2 | 15 |
| 5 | 35 |
| 10 | 70 |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine this compound IC50
This protocol describes a method to assess the effect of this compound on the viability of an EGFR-mutant cancer cell line using a common colorimetric assay like the MTT assay.
Materials:
-
EGFR-mutant cancer cell line (e.g., NCI-H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the desired serum concentration medium. For example, to test the effect of 10% FBS, dilute the drug in a medium containing 10% FBS. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Protocol 2: Western Blotting for Phosphorylated EGFR (p-EGFR)
This protocol outlines the steps to assess the inhibition of EGFR phosphorylation by this compound.
Materials:
-
EGFR-mutant cancer cell line
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total EGFR and the loading control.
-
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge effects in 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| Inaccurate drug dilutions | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes. |
| Contamination | Regularly check for microbial contamination in cell cultures. |
Issue 2: Weak or no signal in Western blot for p-EGFR.
| Possible Cause | Troubleshooting Step |
| Low protein concentration | Load a higher amount of protein per lane (e.g., 40-50 µg).[5] |
| Phosphatase activity | Ensure that phosphatase inhibitors are included in the lysis buffer and that the buffer is kept on ice.[6] |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[7] |
| Suboptimal antibody concentration | Optimize the primary antibody concentration. Perform a dot blot to check antibody activity.[5][6] |
| Incorrect blocking agent | For phospho-proteins, BSA is generally recommended over non-fat milk as milk contains phosphoproteins that can increase background.[8] |
Visualizations
Caption: this compound inhibits EGFR signaling.
Caption: Cell viability assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ClinPGx [clinpgx.org]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Flow Cytometry Analysis of Apoptosis After Mavelertinib Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for analyzing apoptosis by flow cytometry after treatment with Mavelertinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
I. Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the key steps for assessing apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
1. Cell Preparation and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined duration. It is advisable to perform a time-course and dose-response experiment to determine the optimal conditions.[1]
-
Include a positive control for apoptosis, such as treatment with staurosporine or etoposide, to validate the assay.
2. Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or a brief treatment with trypsin-EDTA. Avoid harsh trypsinization, which can damage cell membranes and lead to false-positive results.[2] If using trypsin, ensure it is neutralized and the cells are washed thoroughly.
-
For suspension cells, collect them by centrifugation.
-
It is crucial to collect both the supernatant and adherent/pelleted cells to account for all apoptotic cells, as some may detach during treatment.[1]
-
Wash the cells once with cold phosphate-buffered saline (PBS).
3. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC) to the cell suspension.
-
Add Propidium Iodide (PI) to the cell suspension. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a good marker for dead or late apoptotic cells.
-
Incubate the cells in the dark at room temperature for 15 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry as soon as possible, preferably within one hour of staining.[3]
-
Use appropriate controls for setting up the flow cytometer, including:
-
Unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters and to check for autofluorescence.
-
Cells stained with only Annexin V to set the compensation for the Annexin V channel.
-
Cells stained with only PI to set the compensation for the PI channel.
-
-
Collect a sufficient number of events (typically 10,000-20,000) for each sample to ensure statistical significance.
Workflow for Apoptosis Analysis
References
Validation & Comparative
Mavelertinib vs. Afatinib: A Comparative Analysis of Efficacy in EGFR-Mutated Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mavelertinib and afatinib, two tyrosine kinase inhibitors (TKIs) targeting epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer (NSCLC). This analysis is based on available preclinical and clinical data.
It is important to note that a direct head-to-head clinical comparison between this compound and afatinib is not available due to the termination of this compound's clinical development for NSCLC for strategic reasons.[1] Therefore, this guide synthesizes existing data for each drug and incorporates indirect comparisons between second and third-generation EGFR TKIs to provide a comprehensive overview.
Executive Summary
This compound (PF-06747775) is a third-generation, irreversible EGFR TKI designed to be highly selective for both activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][3][4] In contrast, afatinib is a second-generation, irreversible pan-ErbB family blocker that targets EGFR, HER2, and HER4.[5] While afatinib has demonstrated broad efficacy against various EGFR mutations, its activity against the T790M mutation is limited. The differing selectivity profiles and generational classifications form the basis of this comparison.
Data Presentation
Table 1: Preclinical Efficacy - In Vitro Inhibitory Concentrations (IC50)
| EGFR Mutation | This compound (nM) | Afatinib (nM) |
| Exon 19 Deletion (Del) | 5[2] | ~0.5-1 |
| L858R | 4[2] | ~0.4-1 |
| T790M/L858R Double Mutant | 12[2] | >100 |
| T790M/Del Double Mutant | 3[2] | >100 |
| Wild-Type EGFR | 307[2][3] | ~10 |
Note: Afatinib IC50 values are approximated from various preclinical studies and may vary depending on the specific cell line and assay conditions.
Table 2: Clinical Efficacy in EGFR-Mutated NSCLC
| Parameter | This compound (Phase I/II Study - NCT02349633) | Afatinib (LUX-Lung 3 & 6 - First-Line) |
| Population | EGFR-mutant NSCLC with acquired resistance to first-line EGFR-TKIs | Treatment-naïve patients with common EGFR mutations (Del19 or L858R) |
| Median Progression-Free Survival (PFS) | 8.1 months (90% CI: 5.4-23.3)[6] | 11.1 months (vs. 6.9 months with chemotherapy)[5] |
| Objective Response Rate (ORR) | Data not fully available | 56-67%[5] |
| Overall Survival (OS) | Data not available | No significant difference compared to chemotherapy in initial analyses |
Note: The clinical trial for this compound was terminated, and as such, the available data is limited and from an early phase study. The afatinib data is from pivotal Phase III trials.
Experimental Protocols
In Vitro Kinase Assays (for IC50 determination)
The half-maximal inhibitory concentration (IC50) values for both this compound and afatinib against various EGFR mutations are typically determined using in vitro kinase assays. A representative methodology involves:
-
Enzyme and Substrate Preparation: Recombinant human EGFR proteins (wild-type and various mutant forms) are purified. A generic kinase substrate, such as a synthetic peptide containing a tyrosine residue, is used.
-
Assay Reaction: The kinase reaction is initiated by incubating the EGFR enzyme, the substrate, and ATP in a buffered solution.
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or afatinib) are added to the reaction mixture.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This is commonly done using methods like radioisotope incorporation (32P-ATP), fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
-
IC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in kinase activity compared to a control (no inhibitor) is determined by fitting the data to a dose-response curve.
Clinical Trial Methodology (Representative)
The clinical efficacy data for afatinib is derived from large, randomized, controlled Phase III trials such as LUX-Lung 3 and LUX-Lung 6. A general outline of such a trial protocol is as follows:
-
Patient Population: Patients with locally advanced or metastatic NSCLC, confirmed to have an activating EGFR mutation (e.g., exon 19 deletion or L858R substitution), and who are treatment-naïve.
-
Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., afatinib) or a standard-of-care chemotherapy regimen (e.g., cisplatin plus pemetrexed).
-
Treatment Administration: Afatinib is administered orally once daily. The chemotherapy regimen is administered intravenously in cycles.
-
Efficacy Endpoints:
-
Primary Endpoint: Progression-free survival (PFS), defined as the time from randomization until tumor progression or death from any cause. Tumor assessments are performed at baseline and at regular intervals (e.g., every 6-8 weeks) using imaging techniques (e.g., CT or MRI) and evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), disease control rate (DCR), and patient-reported outcomes.
-
-
Safety and Tolerability: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and points of inhibition by this compound and afatinib.
Caption: Generalized experimental workflow for determining IC50 values.
Concluding Remarks
This compound, as a third-generation EGFR TKI, demonstrated potent preclinical activity against both activating and T790M resistance mutations with selectivity over wild-type EGFR.[2][3] This profile is characteristic of third-generation inhibitors and theoretically offers an advantage over second-generation TKIs like afatinib, particularly in the setting of acquired resistance. However, the discontinuation of its clinical development in NSCLC means that its full potential and clinical efficacy in comparison to established agents like afatinib remain unevaluated.
Afatinib is a well-established second-generation EGFR TKI with proven efficacy in the first-line treatment of EGFR-mutated NSCLC.[5] While it is highly potent against common EGFR mutations, its lack of significant activity against the T790M mutation is a key limitation.
References
- 1. This compound - Pfizer - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Afatinib and gefitinib: a direct comparison - Gridelli - Translational Cancer Research [tcr.amegroups.org]
- 6. This compound (PF-06747775) / Pfizer [delta.larvol.com]
- 7. mdpi.com [mdpi.com]
Predicting Mavelertinib Sensitivity: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target sensitizing EGFR mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC), while sparing wild-type EGFR.[1][2][3] The predictive biomarker landscape for this compound sensitivity is intrinsically linked to the molecular mechanisms of EGFR-driven oncogenesis and the emergence of resistance. This guide provides a comparative overview of key biomarkers, their role in predicting sensitivity to this compound and its alternatives, and the experimental methodologies for their detection.
EGFR Mutations as Primary Biomarkers of Sensitivity
The primary determinants of sensitivity to this compound, like other third-generation EGFR TKIs, are activating mutations in the EGFR gene. These mutations lead to constitutive activation of the EGFR signaling pathway, promoting tumor growth and survival.
Table 1: In Vitro Potency of this compound Against Key EGFR Mutations
| EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Drug Class Sensitivity |
| Exon 19 Deletion (Del) | 3 - 5 | <10 | Sensitive |
| L858R | 4 | <10 | Sensitive |
| T790M/L858R | 12 | <10 | Sensitive |
| T790M/Del | 3 | <10 | Sensitive |
| Wild-Type EGFR | 307 | >100 | Spared |
Source: MedChemExpress, 2020.[1][2][3]
This compound demonstrates potent inhibitory activity against the most common sensitizing mutations (Exon 19 deletions and L858R) and the T790M resistance mutation, which is the primary mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][3] Its high selectivity for mutant EGFR over wild-type EGFR is a hallmark of third-generation inhibitors, leading to a potentially wider therapeutic window and reduced toxicity.[1][2][3]
Mechanisms of Resistance and Predictive Biomarkers
Despite the initial efficacy of third-generation EGFR TKIs, acquired resistance inevitably develops. Understanding these resistance mechanisms is crucial for predicting treatment failure and guiding subsequent therapeutic strategies.
On-Target Resistance: The EGFR C797S Mutation
The most well-characterized on-target resistance mechanism to irreversible third-generation EGFR TKIs, including this compound and Osimertinib, is the acquisition of a C797S mutation in the EGFR kinase domain.[4] This mutation occurs at the covalent binding site of the drug, preventing its irreversible inhibition of the receptor. The allelic context of the C797S mutation relative to the T790M mutation is a critical determinant of sensitivity to subsequent treatments.
Table 2: Impact of C797S Allelic Context on EGFR TKI Sensitivity
| Genotype | This compound/Osimertinib Sensitivity | Potential Alternative Therapies |
| T790M and C797S in trans | Resistant | Combination of first- and third-generation EGFR TKIs |
| T790M and C797S in cis | Resistant | Fourth-generation EGFR TKIs (investigational), Chemotherapy |
| C797S without T790M | Resistant | First-generation EGFR TKIs (e.g., Gefitinib, Erlotinib)[4] |
Off-Target Resistance: Bypass Signaling Pathways
Activation of alternative signaling pathways can bypass the need for EGFR signaling, leading to resistance. The most prominent of these is the amplification of the MET proto-oncogene.
-
MET Amplification: Increased MET receptor tyrosine kinase signaling can reactivate downstream pathways such as PI3K/AKT and MAPK, even in the presence of effective EGFR inhibition.[5] MET amplification is a recognized mechanism of acquired resistance to Osimertinib and is therefore a critical biomarker to assess upon progression.[5][6][7] Clinical trials have shown that combining a MET inhibitor (e.g., Savolitinib) with Osimertinib can be effective in patients with MET-amplified, EGFR-mutant NSCLC who have progressed on a prior EGFR TKI.[1][6] While specific clinical data for this compound in MET-amplified tumors is limited, preclinical rationale suggests a similar combination strategy could be beneficial.
Comparative Landscape with Alternative Therapies
The primary competitor for this compound is Osimertinib, the current standard of care for first-line treatment of EGFR-mutant NSCLC and for patients with the T790M resistance mutation. Other investigational agents are also in development.
Table 3: Comparison of this compound with Alternative EGFR TKIs
| Feature | This compound | Osimertinib | Other Investigational Agents (e.g., Lazertinib) |
| Generation | Third | Third | Third |
| Mechanism | Irreversible covalent inhibitor | Irreversible covalent inhibitor | Irreversible covalent inhibitor |
| Primary Targets | EGFR sensitizing mutations, T790M | EGFR sensitizing mutations, T790M | EGFR sensitizing mutations, T790M |
| Known Resistance | C797S, MET amplification (presumed) | C797S, MET amplification, other bypass tracks[8][9][10] | C797S[11] |
| Clinical Development | Phase 1/2 trial (NCT02349633) - Terminated | Approved for 1L and 2L T790M+ NSCLC | Investigational |
Experimental Protocols for Biomarker Detection
Accurate and sensitive detection of these biomarkers is paramount for guiding treatment decisions.
EGFR Mutation Analysis
-
Methodology: Polymerase Chain Reaction (PCR)-based methods (e.g., real-time PCR, digital droplet PCR) and Next-Generation Sequencing (NGS) are the most common techniques.[1]
-
Sample Type: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is the standard. Liquid biopsies (circulating tumor DNA - ctDNA) are increasingly used for non-invasive monitoring.[1]
-
Protocol Outline (NGS):
-
DNA Extraction: Isolate genomic DNA from FFPE tissue sections or plasma.
-
Library Preparation: Fragment DNA and ligate adapters for sequencing.
-
Target Enrichment: Use hybridization capture or amplicon-based methods to enrich for EGFR exons 18-21.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome and call variants.
-
MET Amplification Analysis
-
Methodology: Fluorescence In Situ Hybridization (FISH) is the gold standard for detecting gene amplification. NGS can also be used to assess copy number variation.
-
Sample Type: FFPE tumor tissue.
-
Protocol Outline (FISH):
-
Slide Preparation: Prepare thin sections of FFPE tissue.
-
Pre-treatment: Deparaffinize, rehydrate, and perform antigen retrieval.
-
Probe Hybridization: Apply a labeled DNA probe specific for the MET gene and a control probe for the centromere of chromosome 7 (CEP7).
-
Washing: Remove unbound probe.
-
Counterstaining: Stain nuclei with DAPI.
-
Scoring: Enumerate MET and CEP7 signals in tumor cell nuclei using a fluorescence microscope. A MET/CEP7 ratio ≥ 2.0 is typically considered amplification.
-
C797S Mutation Detection
-
Methodology: Due to the often low allele frequency of resistance mutations, highly sensitive methods like digital droplet PCR (ddPCR) or deep sequencing with NGS are recommended.[7][8]
-
Sample Type: Liquid biopsy (ctDNA) is often preferred for monitoring acquired resistance. FFPE tissue from a progression biopsy can also be used.
-
Protocol Outline (ddPCR):
-
DNA Extraction: Isolate ctDNA from plasma.
-
Droplet Generation: Partition the PCR reaction mix, including DNA and mutation-specific probes, into thousands of nanoliter-sized droplets.
-
PCR Amplification: Perform PCR within each droplet.
-
Droplet Reading: Analyze each droplet for fluorescence to quantify the number of positive (mutant) and negative (wild-type) droplets.
-
Data Analysis: Calculate the fractional abundance of the C797S mutation.
-
Visualizing Signaling Pathways and Workflows
Caption: EGFR Signaling Pathway and this compound Inhibition.
Caption: Biomarker Testing Workflow in NSCLC.
Caption: Logical Flow of Resistance Development.
References
- 1. Osimertinib + Savolitinib to Overcome Acquired MET-Mediated Resistance in Epidermal Growth Factor Receptor–Mutated, MET-Amplified Non–Small Cell Lung Cancer: TATTON - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repositori.upf.edu]
- 6. AACR 2019: Adding the MET inhibitor savolitinib to osimertinib beneficial for certain pretreated lung cancer patients - ecancer [ecancer.org]
- 7. Detection of <em>MET</em> amplification (<em>MET</em>amp) in patients with <em>EGFR</em> mutant (m) NSCLC after first-line (1L) osimertinib. - ASCO [asco.org]
- 8. Patients with advanced non-small cell lung cancer with EGFR mutations in addition to complex mutations treated with osimertinib have a poor clinical outcome: A real-world data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. First-Line Osimertinib in Patients With EGFR-Mutated Non-Small Cell Lung Cancer: Effectiveness, Resistance Mechanisms, and Prognosis of Different Subsequent Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mavelertinib's Impact on Downstream Signaling: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on validating the efficacy of Mavelertinib against other EGFR inhibitors by examining its influence on downstream signaling pathways.
This guide provides a comparative analysis of this compound, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with its predecessors, Gefitinib (first-generation) and Osimertinib (third-generation). The focus is on their respective effects on key downstream signaling pathways crucial for cancer cell proliferation and survival. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades and workflows to aid in the objective assessment of this compound's performance.
Comparative Efficacy of EGFR Inhibitors
This compound is a selective and irreversible EGFR-TKI designed to target both activating EGFR mutations and the T790M resistance mutation, a common mechanism of resistance to first- and second-generation EGFR-TKIs.[1][2] To quantitatively assess its efficacy in comparison to other EGFR inhibitors, the half-maximal inhibitory concentration (IC50) is a key metric.
| Drug | Target EGFR Mutation | IC50 (nM) | Selectivity over WT-EGFR |
| This compound | Exon 19 Deletion (Del) | 5 | ~61x |
| L858R | 4 | ~77x | |
| T790M/L858R | 12 | ~26x | |
| T790M/Del | 3 | ~102x | |
| Wild-Type (WT) | 307 | - | |
| Osimertinib | L858R | - | 20-fold higher efficiency vs WT |
| L858R/T790M | - | 50-fold higher efficiency vs WT | |
| Gefitinib | L858R | - | - |
| Wild-Type (WT) | - | - |
Impact on Downstream Signaling Pathways
EGFR activation triggers two primary downstream signaling pathways that are critical for cell proliferation, survival, and differentiation: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. EGFR inhibitors aim to block the phosphorylation of EGFR, thereby preventing the activation of these downstream cascades.
EGFR Signaling Pathway
Caption: EGFR signaling and points of inhibition.
Validation of an EGFR inhibitor's effect on these pathways is typically achieved by measuring the phosphorylation status of key proteins within the cascades, such as phosphorylated EGFR (p-EGFR), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK). A potent inhibitor is expected to significantly reduce the levels of these phosphorylated proteins.
While direct comparative experimental data for this compound against both Osimertinib and Gefitinib is limited in publicly available literature, the expected outcome based on its high potency would be a significant reduction in p-EGFR, p-AKT, and p-ERK levels in EGFR-mutant cancer cell lines. Studies on Osimertinib and Gefitinib have demonstrated their ability to inhibit these downstream signaling molecules.[4][5]
Experimental Protocols
To validate and compare the effects of this compound, Osimertinib, and Gefitinib on downstream signaling, the following experimental protocols are recommended.
Western Blot Analysis for Phosphorylated Proteins
This protocol is designed to assess the levels of p-EGFR, p-AKT, and p-ERK in cancer cells following treatment with EGFR inhibitors.
Caption: Western blot experimental workflow.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture non-small cell lung cancer (NSCLC) cell lines harboring relevant EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, Osimertinib, and Gefitinib (and a DMSO vehicle control) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel to separate proteins based on molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for p-EGFR, p-AKT, p-ERK, and their respective total protein counterparts, as well as a loading control (e.g., β-actin), overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Detection and Imaging:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Cell Proliferation Assay
This assay measures the effect of the EGFR inhibitors on the growth and viability of cancer cells.
Caption: Cell proliferation assay workflow.
Detailed Methodology:
-
Cell Seeding:
-
Seed NSCLC cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound, Osimertinib, and Gefitinib.
-
Add the different concentrations of the drugs (and a DMSO vehicle control) to the wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add a cell viability reagent such as MTT or CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
-
Reading:
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for each drug.
-
Conclusion
This compound is a potent, third-generation EGFR-TKI with high selectivity for mutant EGFR over wild-type EGFR. Validating its effect on downstream signaling pathways is crucial for a comprehensive understanding of its mechanism of action and comparative efficacy. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct head-to-head comparisons of this compound with other EGFR inhibitors like Osimertinib and Gefitinib. The resulting quantitative data on the inhibition of key signaling molecules such as p-EGFR, p-AKT, and p-ERK, combined with cell proliferation data, will enable an objective assessment of this compound's performance and its potential as a therapeutic agent in the treatment of EGFR-mutated cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Mavelertinib: Exploring Synergistic Combinations with Targeted Therapies to Overcome Resistance in Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Mavelertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant activity against EGFR-mutated non-small cell lung cancer (NSCLC), including tumors harboring the T790M resistance mutation.[1] However, as with other EGFR TKIs, acquired resistance remains a significant clinical challenge, necessitating the exploration of combination therapies to enhance efficacy and prolong therapeutic benefit. This guide provides a comparative overview of potential synergistic combinations of this compound with other targeted therapies, drawing upon preclinical and clinical data from analogous third-generation EGFR TKIs to inform future research directions.
While direct experimental data on this compound in combination with other targeted agents is limited in the public domain, extensive research on other third-generation EGFR TKIs, such as osimertinib, provides a strong rationale for investigating its synergy with inhibitors of key resistance pathways, including MET, PI3K/mTOR, and CDK4/6.
Rationale for Combination Therapies
Acquired resistance to EGFR TKIs often involves the activation of bypass signaling pathways that circumvent EGFR blockade. Co-targeting these pathways with this compound is a rational strategy to prevent or overcome resistance.
-
MET Inhibition: MET amplification is a well-established mechanism of resistance to EGFR TKIs.[1][2] Concurrent inhibition of both EGFR and MET has shown synergistic anti-tumor effects in preclinical models and promising activity in clinical trials with other third-generation EGFR TKIs.[3][4][5][6][7][8][9][10][11][12][13]
-
PI3K/mTOR Inhibition: The PI3K/AKT/mTOR pathway is a critical downstream effector of EGFR signaling. Its activation, often through mutations in PIK3CA or loss of PTEN, can lead to resistance to EGFR inhibitors. Dual blockade of EGFR and the PI3K/mTOR pathway is a promising approach to overcome this resistance.[14][15]
-
CDK4/6 Inhibition: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. Their inhibition can induce cell cycle arrest and has shown synergy with other targeted therapies, including EGFR inhibitors, in preclinical models of NSCLC.[16][17]
Comparative Preclinical Data (Illustrative Examples with Other Third-Generation EGFR TKIs)
The following tables summarize representative preclinical data for the combination of third-generation EGFR TKIs with other targeted agents. It is crucial to note that this data is not specific to this compound and should be considered as a guide for potential future studies.
Table 1: Synergy of Third-Generation EGFR TKIs with MET Inhibitors
| Third-Generation EGFR TKI | MET Inhibitor | Cell Line / Model | Key Findings | Reference |
| Osimertinib | Savolitinib | EGFRm, MET-amplified NSCLC PDX model | Significant dose-related antitumor activity with the combination, leading to tumor regression. | [3][4] |
| Nazartinib | Capmatinib | EGFR-mutant NSCLC with MET dysregulation | Clinically relevant efficacy in patients who progressed on prior EGFR TKIs. | [5][10][11][12][18] |
| Osimertinib | Crizotinib | EGFRm NSCLC with acquired MET amplification | Sustained partial response in a patient case report. | [1] |
Table 2: Synergy of Third-Generation EGFR TKIs with PI3K/mTOR Inhibitors
| Third-Generation EGFR TKI | PI3K/mTOR Inhibitor | Cell Line / Model | Key Findings | Reference |
| Generic EGFR TKI | PI3K/mTOR inhibitor (GDC-0980) | NSCLC cell lines | Synergistic reductions in proliferation and significant increases in apoptosis. | [14] |
| Generic EGFR TKI | PI3K inhibitor (Buparlisib) | EGFR TKI-resistant NSCLC | Potential antitumor activity observed in a Phase IB study. | [19] |
Table 3: Synergy of Third-Generation EGFR TKIs with CDK4/6 Inhibitors
| Third-Generation EGFR TKI | CDK4/6 Inhibitor | Cell Line / Model | Key Findings | Reference |
| Generic EGFR TKI | Palbociclib | p16-null NSCLC | Synergistic effects observed with mTOR inhibition. | [16] |
| Generic EGFR TKI | Abemaciclib | ER-positive breast cancer models | Preclinical promise for overcoming resistance. | [20] |
Experimental Protocols
To rigorously evaluate the synergistic potential of this compound with other targeted therapies, the following experimental protocols are recommended.
In Vitro Synergy Assessment
-
Cell Viability and Proliferation Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination partner as single agents and in combination.
-
Method: NSCLC cell lines with relevant genetic backgrounds (e.g., EGFR mutation with or without MET amplification) are seeded in 96-well plates. Cells are treated with a dose matrix of this compound and the partner drug for 72 hours. Cell viability is assessed using assays such as CellTiter-Glo® or MTS.
-
Data Analysis: The dose-response curves for each agent and their combination are generated. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[21][22][23]
-
-
Apoptosis Assays:
-
Objective: To determine if the combination treatment induces apoptosis.
-
Method: Cells are treated with this compound, the partner drug, or the combination for 48-72 hours. Apoptosis can be measured by flow cytometry using Annexin V/Propidium Iodide staining or by Western blotting for cleaved PARP and cleaved Caspase-3.
-
In Vivo Synergy Assessment
-
Patient-Derived Xenograft (PDX) Models:
-
Objective: To evaluate the in vivo efficacy of the combination therapy in a more clinically relevant model.
-
Method: PDX models established from NSCLC patients with known EGFR and resistance mutations are implanted into immunocompromised mice. Once tumors are established, mice are randomized to receive vehicle, this compound alone, the partner drug alone, or the combination. Tumor volume is measured regularly.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group. Statistical analysis is performed to determine if the combination treatment results in a significantly greater TGI compared to single agents.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for assessing drug synergy.
Caption: EGFR and MET signaling pathways in NSCLC.
Caption: Preclinical workflow for synergy testing.
Conclusion
While direct evidence for this compound's synergistic combinations is still emerging, the extensive research on other third-generation EGFR TKIs provides a strong rationale and a clear path forward for investigation. By systematically evaluating combinations with MET, PI3K/mTOR, and CDK4/6 inhibitors using the outlined experimental approaches, the full potential of this compound in the treatment of EGFR-mutated NSCLC can be elucidated. Such studies are critical for the development of rational, data-driven combination therapies that can overcome resistance and improve patient outcomes.
References
- 1. MET inhibitors for targeted therapy of EGFR TKI-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/Pharmacodynamic Analysis of Savolitinib plus Osimertinib in an EGFR Mutation–Positive, MET-Amplified Non–Small Cell Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity - Kowalski - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Capmatinib + Nazartinib for EGFR-Mutant NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 6. memoinoncology.com [memoinoncology.com]
- 7. targetedonc.com [targetedonc.com]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Capmatinib plus nazartinib in patients with EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 13. A Large Real-World Study on the Effectiveness of the Combined Inhibition of EGFR and MET in EGFR-Mutant Non-Small-Cell Lung Cancer After Development of EGFR-TKI Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncodaily.com [oncodaily.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of drug combinations: current methodological landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Confidence Intervals of Interaction Index for Assessing Multiple Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Third-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Third-generation EGFR TKIs have emerged as a powerful class of targeted therapies, specifically designed to overcome the resistance mechanisms associated with earlier-generation inhibitors, particularly the T790M mutation, while demonstrating efficacy against activating EGFR mutations and exhibiting a favorable safety profile. This guide provides a comprehensive comparative analysis of key third-generation EGFR TKIs, including osimertinib, aumolertinib, lazertinib, and furmonertinib, supported by experimental data from pivotal clinical trials.
Mechanism of Action
Third-generation EGFR TKIs were developed to address the clinical challenge of acquired resistance to first- and second-generation inhibitors, most commonly driven by the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2] These inhibitors are characterized by their ability to potently and selectively inhibit both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][3] This selectivity for mutant EGFR over WT EGFR is a key differentiator, leading to a wider therapeutic window and a reduction in toxicities commonly associated with earlier-generation TKIs, such as rash and diarrhea.[4] The mechanism of action involves the formation of a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its signaling activity.[3]
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, activates downstream signaling cascades that regulate crucial cellular processes such as proliferation, survival, and differentiation.[5][6] In cancer, aberrant EGFR signaling, often due to activating mutations, drives uncontrolled cell growth. Third-generation TKIs effectively block these oncogenic signals.
Performance Comparison of Third-Generation EGFR TKIs
The following tables summarize the efficacy and safety data from key clinical trials evaluating third-generation EGFR TKIs. It is important to note that direct head-to-head comparisons across all these agents in a single trial are limited, and cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and methodologies.
Table 1: Efficacy in First-Line Treatment of EGFR-Mutated NSCLC
| Drug | Trial | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Osimertinib | FLAURA | Gefitinib or Erlotinib | 18.9 months vs 10.2 months | 80% vs 76% |
| Aumolertinib | AENEAS | Gefitinib | 19.3 months vs 9.9 months | 73.8% vs 72.1% |
| Lazertinib | LASER301 | Gefitinib | 20.6 months vs 9.7 months | 76% vs 76% |
| Furmonertinib | FURLONG | Gefitinib | 20.8 months vs 11.1 months | 89% vs 84% |
| Lazertinib * | MARIPOSA (exploratory) | Osimertinib | 18.5 months vs 16.6 months | 83% vs 85% |
| Aumolertinib ** | Retrospective Study | Osimertinib | 19.0 months vs 19.0 months | 39.1% vs 30.6% |
*Exploratory analysis from the MARIPOSA trial comparing the lazertinib monotherapy arm with the osimertinib arm.[7] **Retrospective study comparing aumolertinib and osimertinib in a real-world setting.[8]
Table 2: Efficacy in Patients with CNS Metastases (First-Line)
| Drug | Trial | Comparator | Median CNS Progression-Free Survival (PFS) | CNS Objective Response Rate (ORR) |
| Osimertinib | FLAURA | Gefitinib or Erlotinib | 15.2 months vs 9.6 months | Not Reported |
| Aumolertinib | AENEAS | Gefitinib | 15.3 months vs 8.2 months | Not Reported |
| Furmonertinib | FURLONG | Gefitinib | 20.8 months vs 9.8 months | 91% vs 65% |
Table 3: Safety Profile (Grade ≥3 Treatment-Related Adverse Events)
| Drug | Trial | Incidence of Grade ≥3 TRAEs | Common Grade ≥3 TRAEs |
| Osimertinib | FLAURA | 34% | Rash, Diarrhea, Paronychia |
| Aumolertinib | AENEAS | 36.4% | Rash, Diarrhea, Alanine Aminotransferase Increased |
| Lazertinib | LASER301 | Not explicitly stated in provided search results | Paresthesia (mostly grade 1/2) |
| Furmonertinib | FURLONG | 11% | Diarrhea, Rash, Alanine Aminotransferase Increased |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used in the evaluation of third-generation EGFR TKIs.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a TKI against wild-type and mutant EGFR kinases.
Methodology:
-
Reagents and Materials: Recombinant human EGFR protein (wild-type and mutant forms), ATP, a suitable peptide substrate, kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, and 40 μg/mL BSA), and the test TKI.[9]
-
Procedure:
-
The kinase reaction is typically performed in a 96- or 384-well plate format.
-
The test TKI is serially diluted and incubated with the EGFR enzyme in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature for 1 hour).[10]
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as radioactivity (if using ³²P-ATP), fluorescence (e.g., HTRF), or luminescence (e.g., ADP-Glo™ Kinase Assay).[11][12]
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the TKI concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay
This assay assesses the effect of a TKI on the growth of cancer cells harboring specific EGFR mutations.
Objective: To determine the potency of a TKI in inhibiting the proliferation of EGFR-mutant cancer cell lines.
Methodology:
-
Cell Lines: Human NSCLC cell lines with known EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) and wild-type EGFR are used.[13]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test TKI.
-
After a specified incubation period (e.g., 72 hours), cell viability is measured.[14]
-
Common methods for assessing cell viability include the use of colorimetric reagents (e.g., MTT, WST-1) or luminescence-based assays that measure ATP content (e.g., CellTiter-Glo).
-
The concentration of TKI that inhibits cell growth by 50% (GI50 or IC50) is determined by plotting the percentage of viable cells against the drug concentration.
-
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor activity of a TKI in a living organism.
Objective: To assess the in vivo efficacy of a TKI in suppressing the growth of human tumors implanted in immunodeficient mice.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Procedure:
-
Human NSCLC cells with specific EGFR mutations are injected subcutaneously into the flanks of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test TKI (e.g., via oral gavage), while the control group receives a vehicle.[15]
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The efficacy of the TKI is determined by comparing the tumor growth in the treated group to the control group. Other endpoints may include body weight changes (as a measure of toxicity) and survival.
-
Resistance Mechanisms to Third-Generation EGFR TKIs
Despite their remarkable efficacy, acquired resistance to third-generation EGFR TKIs inevitably develops. The most well-characterized on-target resistance mechanism is the acquisition of a C797S mutation in exon 20 of the EGFR gene.[16] This mutation prevents the covalent binding of the TKI to the EGFR kinase domain. Other resistance mechanisms include the activation of bypass signaling pathways, such as MET amplification, HER2 amplification, and activation of the RAS-MAPK and PI3K-AKT pathways.[2][16] Histological transformation to small cell lung cancer can also occur.[2] Understanding these resistance mechanisms is crucial for the development of next-generation therapeutic strategies.
Conclusion
Third-generation EGFR TKIs have established a new standard of care for patients with EGFR-mutated NSCLC, demonstrating superior efficacy and a more favorable safety profile compared to earlier-generation inhibitors. While osimertinib has been the trailblazer in this class, newer agents such as aumolertinib, lazertinib, and furmonertinib have shown comparable or, in some aspects, potentially improved outcomes in clinical trials. The choice of a specific third-generation TKI may depend on various factors, including the specific EGFR mutation, the presence of CNS metastases, and the patient's overall health and tolerance. The ongoing research into resistance mechanisms will continue to drive the development of innovative therapeutic strategies to further improve outcomes for patients with EGFR-mutated NSCLC.
References
- 1. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ClinPGx [clinpgx.org]
- 7. Lazertinib Versus Osimertinib in Previously Untreated EGFR-Mutant Advanced NSCLC: A Randomized, Double-Blind, Exploratory Analysis From MARIPOSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical study of aumolertinib versus osimertinib in the treatment of EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. promega.com.cn [promega.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acquired Resistance Mechanism of EGFR Kinase Domain Duplication to EGFR TKIs in NonâSmall Cell Lung Cancer [e-crt.org]
- 15. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Mavelertinib's Efficacy in Models Resistant to First-Generation TKIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance poses a significant challenge in the treatment of non-small-cell lung cancer (NSCLC) with first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The most common mechanism of this resistance is the acquisition of a secondary mutation in the EGFR kinase domain, T790M.[1][2][3] Mavelertinib, a third-generation EGFR TKI, has been developed to address this clinical challenge by selectively targeting EGFR mutations, including T790M, while sparing wild-type (WT) EGFR, thereby potentially offering a better therapeutic window and reduced toxicity.[1]
This guide provides a comparative analysis of this compound's efficacy in preclinical models of first-generation TKI resistance, supported by experimental data and methodologies.
Comparative Efficacy of this compound
This compound demonstrates potent inhibitory activity against common EGFR-activating mutations (exon 19 deletion [Del] and L858R) and, crucially, the T790M resistance mutation. Its selectivity for mutant EGFR over wild-type EGFR is a key characteristic of third-generation TKIs, aiming to minimize the dose-limiting toxicities associated with the inhibition of WT EGFR seen with earlier generation inhibitors.[1]
| Compound | EGFR Del | EGFR L858R | EGFR T790M/L858R | EGFR T790M/Del | WT EGFR |
| This compound | 5-12 nM | 5-12 nM | 5-12 nM | 5-12 nM | 307 nM |
| First-Generation TKIs (e.g., Gefitinib, Erlotinib) | Active | Active | Resistant | Resistant | Active |
Data presented as IC50 values, the concentration of the drug required to inhibit 50% of the enzyme's activity. Data for this compound sourced from MedChemExpress.[1] Data for first-generation TKIs is a generalized representation based on their known resistance profile.
Experimental Protocols
The following is a representative methodology for determining the in vitro inhibitory activity of TKIs against various EGFR mutations.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against wild-type and mutant forms of the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domains (WT, Del, L858R, T790M double mutants)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (this compound)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Reaction Mixture: The recombinant EGFR kinase, substrate peptide, and test compound are combined in the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The Kinase-Glo® reagent is added to stop the kinase reaction and measure the amount of remaining ATP. The luminescence is proportional to the amount of ATP and inversely proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Visualizing Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the relevant signaling pathways and workflows.
Caption: EGFR signaling pathway and TKI inhibition mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and Safety of First-Generation EGFR-TKIs Combined with Chemotherapy for Treatment-Naïve Advanced Non-Small-Cell Lung Cancer Patients Harboring Sensitive EGFR Mutations: A Single-Center, Open-Label, Single-Arm, Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to EGFR tyrosine kinase inhibitors in EGFR mutant lung cancer: Distinct natural history of patients with tumors harboring the T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
Mavelertinib vs. Gefitinib: A Head-to-Head Comparison for EGFR-Mutant Non-Small Cell Lung Cancer
A new generation of targeted therapies is redefining treatment paradigms for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. This guide provides a detailed, data-supported comparison of Mavelertinib, a third-generation irreversible EGFR tyrosine kinase inhibitor (TKI), and Gefitinib, a first-generation reversible TKI. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective mechanisms, efficacy, and clinical potential.
Executive Summary
This compound (PF-06747775) is a potent, irreversible third-generation EGFR-TKI designed to selectively inhibit EGFR activating mutations, including the common T790M resistance mutation that renders first-generation TKIs like Gefitinib ineffective. Preclinical data demonstrates this compound's superior potency against these resistant mutations while maintaining selectivity over wild-type (WT) EGFR, suggesting a wider therapeutic window. Gefitinib, a first-generation TKI, is effective in the initial treatment of EGFR-mutated NSCLC but is limited by the inevitable development of acquired resistance, most commonly through the T790M mutation. This guide will delve into the comparative preclinical efficacy, mechanisms of action, and the experimental protocols that underpin these findings.
Mechanism of Action and Signaling Pathways
Gefitinib functions as a reversible inhibitor of the EGFR tyrosine kinase, competing with adenosine triphosphate (ATP) at the catalytic site of the receptor.[1][2] This inhibition blocks the downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.[3][4] However, the T790M "gatekeeper" mutation in the EGFR kinase domain increases the receptor's affinity for ATP, outcompeting Gefitinib and leading to drug resistance.
This compound, in contrast, is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR.[1] This covalent binding allows it to effectively inhibit EGFR signaling even in the presence of the T790M mutation. Its design confers high selectivity for mutant forms of EGFR over the wild-type receptor, which is expressed in healthy tissues, thereby aiming to reduce off-target toxicities.[1]
Comparative Preclinical Efficacy
Direct head-to-head preclinical studies comparing this compound and Gefitinib are limited. However, data from the discovery of this compound (PF-06747775) and other studies on Gefitinib allow for a comparative analysis of their potency against various EGFR mutations.
| Cell Line | EGFR Mutation | This compound IC₅₀ (nM) | Gefitinib IC₅₀ (nM) | Fold Difference (Gefitinib/Mavelertinib) |
| PC-9 | Del (E746-A750) | 5 | 13.06 | ~2.6 |
| H3255 | L858R | 4 | 3 | ~0.75 |
| H1975 | L858R + T790M | 12 | >4000 | >333 |
| Wild-Type | WT | 307 | ~21-84 | ~0.07-0.27 |
Note: IC₅₀ values are compiled from multiple sources and may vary based on experimental conditions. The values for this compound are from Planken S, et al. (2017) and for Gefitinib from various publications.[1][5][6][7]
The data clearly indicates that while both drugs are potent against sensitizing mutations (Del and L858R), this compound demonstrates significantly greater potency against the T790M resistance mutation, a key liability for Gefitinib. Furthermore, this compound shows a favorable selectivity profile, being considerably more potent against mutant EGFR compared to wild-type EGFR.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9, H3255, H1975) in 96-well plates at a density of 3,000-5,000 cells per well in their respective growth media. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and Gefitinib in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker to induce cell lysis. After a 10-minute incubation at room temperature to stabilize the luminescent signal, measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percentage of viable cells relative to the vehicle control. Plot the results as a dose-response curve and calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Mavelertinib in the Landscape of EGFR Exon 20 Insertion-Positive Non-Small Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations presents a significant clinical challenge. Unlike the more common EGFR mutations (exon 19 deletions and L858R substitution), exon 20 insertions are historically associated with resistance to conventional EGFR tyrosine kinase inhibitors (TKIs).[1][2] This guide provides a comparative overview of Mavelertinib's preclinical profile and a detailed analysis of approved and emerging therapies for this specific molecular subtype of NSCLC, supported by experimental data.
This compound: A Preclinical Perspective
This compound (PF-06747775) is a third-generation, irreversible EGFR TKI.[3] Preclinical studies have demonstrated its high affinity for various EGFR mutations.
Mechanism of Action
This compound selectively and irreversibly binds to the EGFR kinase domain, including common sensitizing mutations (Del19, L858R) and the T790M resistance mutation.[3] Its efficacy against exon 20 insertion mutations has not been extensively reported in publicly available clinical data. The primary mechanism involves covalent modification of a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.
Preclinical Efficacy
In vitro studies have shown that this compound potently inhibits the proliferation of cell lines driven by EGFR mutations. The reported IC50 values for this compound are 5 nM for Del19, 4 nM for L858R, 12 nM for T790M/L858R double mutants, and 3 nM for T790M/Del19 double mutants.[3] Notably, it exhibits selectivity over wild-type EGFR, with an IC50 of 307 nM.[3] A Phase 1/2 clinical trial for this compound in patients with NSCLC harboring EGFR mutations (Del19 or L858R +/- T790M) was terminated, and as of now, no clinical data for EGFR exon 20 insertion mutations has been presented.[4]
Comparative Analysis of Approved and Emerging Therapies
While clinical data for this compound in the context of EGFR exon 20 insertions is not available, several other agents have demonstrated clinical activity and have been evaluated in this patient population. The following sections provide a comparative overview of these alternatives.
Clinical Efficacy of Targeted Agents for EGFR Exon 20 Insertion+ NSCLC
| Drug (Trade Name) | Trial Name (NCT ID) | Patient Population | ORR (IRC) | DoR (IRC) | PFS (IRC) |
| Amivantamab (Rybrevant) | CHRYSALIS (NCT02609774) | Platinum-pretreated | 40% | 11.1 months | 8.3 months[5] |
| PAPILLON (NCT04556181) | Treatment-naïve (in combination with chemotherapy) | 73% | 9.7 months | 11.4 months[6][7] | |
| Mobocertinib (Exkivity) | Phase 1/2 (NCT02716116) | Platinum-pretreated | 28% | 17.5 months | 7.3 months[8][9] |
| Sunvozertinib (Zegfrovy) | WU-KONG1B (NCT03974022) | Platinum-pretreated | 45.8% (300 mg dose) | 9.8 months (300 mg dose) | 6.9 months (300 mg dose)[10] |
ORR: Objective Response Rate; DoR: Duration of Response; PFS: Progression-Free Survival; IRC: Independent Review Committee.
Safety Profile of Targeted Agents
| Drug | Common Adverse Events (≥20%) | Grade ≥3 Treatment-Related Adverse Events (Notable) |
| Amivantamab | Infusion-related reactions, rash, paronychia, stomatitis, diarrhea, nausea, fatigue, edema | Infusion-related reactions, rash, diarrhea[5] |
| Mobocertinib | Diarrhea, rash, paronychia, decreased appetite, nausea, dry skin, vomiting | Diarrhea (22%), rash (8%)[11][12] |
| Sunvozertinib | Diarrhea, rash, increased creatine phosphokinase, stomatitis, anemia | Diarrhea (17.1%), increased blood creatinine phosphokinase (10.8%)[13] |
Experimental Protocols
CHRYSALIS (Amivantamab)
-
Study Design: A multicenter, open-label, Phase 1/2 study.
-
Patient Population: Patients with metastatic or locally advanced NSCLC with EGFR exon 20 insertion mutations who had progressed on or after platinum-based chemotherapy.
-
Dosing Regimen: Amivantamab was administered intravenously at the recommended Phase 2 dose.
-
Endpoints: The primary efficacy endpoint was overall response rate (ORR) as assessed by a blinded independent central review (BICR). Secondary endpoints included duration of response (DoR), progression-free survival (PFS), and overall survival (OS).[5]
Phase 1/2 Trial of Mobocertinib
-
Study Design: A Phase 1/2, open-label, multicenter trial.
-
Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had received prior platinum-based chemotherapy.
-
Dosing Regimen: Mobocertinib was administered orally at a dose of 160 mg once daily.[11]
-
Endpoints: The primary endpoint was confirmed ORR by an independent review committee (IRC). Secondary endpoints included DoR, PFS, and OS.[8][9]
WU-KONG1B (Sunvozertinib)
-
Study Design: A multinational, single-arm, Phase 2 study.
-
Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had progressed on or after platinum-based chemotherapy.
-
Dosing Regimen: Patients received sunvozertinib orally at either 200 mg or 300 mg once daily.[10][14]
-
Endpoints: The primary endpoint was confirmed ORR by IRC. Secondary endpoints included DoR, PFS, and safety.[10]
Visualizing the Landscape
EGFR Signaling Pathway with Exon 20 Insertion
Caption: EGFR signaling pathway activated by exon 20 insertion mutations.
This compound's Proposed Mechanism of Action
Caption: this compound's irreversible binding to the EGFR kinase domain.
Generalized Clinical Trial Workflow for EGFR Inhibitors
Caption: A typical workflow for a clinical trial of an EGFR inhibitor.
Conclusion
The therapeutic landscape for NSCLC with EGFR exon 20 insertion mutations is rapidly evolving, with several targeted agents demonstrating clinically meaningful activity. While this compound has a well-defined preclinical profile as a potent, irreversible EGFR TKI, its clinical efficacy in this specific patient population remains to be determined. Amivantamab, Mobocertinib, and Sunvozertinib have emerged as important treatment options, each with a distinct efficacy and safety profile. Further research and head-to-head clinical trials will be crucial to optimize treatment strategies for patients with this challenging form of lung cancer. The development of novel agents like this compound, should they enter clinical trials for this indication, will be closely watched by the research and clinical communities.
References
- 1. Frontiers | Current status and breakthroughs in treating advanced non-small cell lung cancer with EGFR exon 20 insertion mutations [frontiersin.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (PF-06747775) / Pfizer [delta.larvol.com]
- 5. ascopubs.org [ascopubs.org]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Amivantamab Approved for EGFR Exon 20 Insertion-Mutated NSCLC | LCFA [lcfamerica.org]
- 8. targetedonc.com [targetedonc.com]
- 9. oncnursingnews.com [oncnursingnews.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Mobocertinib Updated Results in Patients with EGFR Exon20 | Takeda Oncology [oncologymedinfo.com]
- 12. mdpi.com [mdpi.com]
- 13. onclive.com [onclive.com]
- 14. Sunvozertinib in Platinum-Pretreated NSCLC With EGFR Exon 20 Insertion Mutations - The ASCO Post [ascopost.com]
Navigating TKI Resistance: A Comparative Guide to Mavelertinib Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of cancers driven by specific oncogenic mutations. However, the emergence of acquired resistance remains a critical obstacle to long-term therapeutic success. Mavelertinib (PF-06777551), a potent inhibitor of MET and AXL, is a key agent in cancers with MET dysregulation, such as non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. Understanding its cross-resistance profile with other TKIs is paramount for developing sequential and combination therapeutic strategies to overcome treatment failure.
This guide provides an objective comparison of this compound's performance against other MET TKIs in the context of acquired resistance, supported by experimental data and detailed methodologies.
Mechanisms of Resistance to MET TKIs
Acquired resistance to MET TKIs, including this compound, can be broadly categorized into two main types:
-
On-Target Resistance: This involves the development of secondary mutations within the MET kinase domain itself. These mutations can interfere with drug binding or stabilize the active conformation of the kinase, rendering the inhibitor ineffective. Common resistance mutations are found at key residues such as D1228, Y1230, H1094, G1163, and L1195.[1][2][3]
-
Off-Target Resistance: This mechanism involves the activation of alternative signaling pathways that bypass the need for MET signaling to drive tumor growth and survival.[1][2] These "bypass tracks" often involve the amplification or mutation of other oncogenes such as KRAS, EGFR, HER3, and BRAF.[1][3][4]
The type of MET inhibitor plays a crucial role in the landscape of on-target resistance. TKIs are generally classified as Type I or Type II:
-
Type I MET TKIs (e.g., Crizotinib, Capmatinib, Tepotinib) bind to the active "DFG-in" conformation of the MET kinase.[5] Resistance to these agents is frequently driven by mutations in the activation loop at codons D1228 and Y1230.[4][5][6]
-
Type II MET TKIs (e.g., Cabozantinib, Glesatinib, Merestinib) bind to the inactive "DFG-out" conformation.[5] Resistance can be mediated by mutations at different sites, such as the solvent front residue L1195.[4][7]
This differential activity provides a strong rationale for sequential therapy; a patient who develops resistance to a Type I inhibitor via a D1228N mutation may still be sensitive to a Type II inhibitor.[1][8]
Comparative Efficacy Against Resistance Mutations
The effectiveness of a given TKI is significantly altered by the presence of specific MET kinase domain mutations. The following tables summarize the inhibitory activity (IC50) of various MET TKIs against common on-target resistance mutations, providing a framework for understanding cross-resistance profiles.
Table 1: Cross-Resistance Profile of Type I MET TKIs Against Common MET Kinase Domain Mutations
| TKI (Class) | Wild-Type MET | MET D1228N | MET D1228H | MET Y1230C | MET Y1230H |
| Crizotinib (Type I) | Sensitive | Resistant | Resistant | Resistant | Resistant |
| Capmatinib (Type I) | Sensitive | Resistant | Resistant | Resistant | Resistant |
| Tepotinib (Type I) | Sensitive | Resistant | Resistant | Resistant | Resistant |
| Savolitinib (Type I) | Sensitive | Resistant | Resistant | Resistant | Resistant |
Data synthesized from preclinical studies.[4][5][7][8][9][10] "Sensitive" indicates low nanomolar IC50 values, while "Resistant" indicates a significant increase in IC50, often manifold higher than wild-type.
Table 2: Cross-Resistance Profile of Type II MET TKIs Against Common MET Kinase Domain Mutations
| TKI (Class) | Wild-Type MET | MET D1228N/H | MET Y1230C/H | MET L1195V/F |
| Cabozantinib (Type II) | Sensitive | Sensitive | Sensitive | Resistant |
| Merestinib (Type II) | Sensitive | Sensitive | Sensitive | Resistant |
| Glesatinib (Type II) | Sensitive | Sensitive | Sensitive | Resistant |
Data synthesized from preclinical studies.[4][5][6][7] Note that while generally sensitive, the degree of inhibition against D1228 mutations by Type II TKIs can be less potent compared to their activity against Y1230 mutations.[5]
Signaling Pathways and Resistance Mechanisms
Understanding the underlying molecular pathways is crucial for developing strategies to overcome resistance. This compound targets the MET receptor tyrosine kinase, which, upon binding its ligand HGF, activates downstream pro-survival and proliferative pathways like PI3K-AKT and RAS-MAPK.
When on-target resistance occurs, mutations in MET prevent this compound from binding effectively, allowing downstream signaling to resume. In cases of off-target resistance, pathways like EGFR or KRAS become activated independently, bypassing the this compound-induced block on MET.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to assess TKI efficacy and resistance.
1. Cell Viability and IC50 Determination Assay
This protocol is used to quantify the concentration of a TKI required to inhibit 50% of cancer cell growth.
-
Cell Culture: Cancer cell lines (e.g., Ba/F3 engineered to express MET mutations, or NSCLC patient-derived cells) are cultured in appropriate media supplemented with growth factors.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
TKI Treatment: A serial dilution of the TKI (e.g., this compound, Crizotinib) is prepared and added to the wells. A control group receives a vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for 72 hours to allow for the drug to exert its effect.
-
Viability Measurement: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega) or MTT assay.[11] The luminescent or colorimetric signal, which is proportional to the number of viable cells, is read using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.
2. Western Blotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status (activation) of key proteins in signaling pathways.
-
Cell Treatment and Lysis: Cells are treated with TKIs for a specified time (e.g., 2-6 hours). After treatment, cells are washed and lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA) and then incubated overnight with primary antibodies specific to the phosphorylated and total forms of target proteins (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
3. Workflow for Identifying Resistance Mechanisms
Identifying the specific mechanism of resistance in a patient who has progressed on TKI therapy is a multi-step process.
Conclusion
The challenge of acquired resistance to this compound and other MET TKIs is multifaceted, involving both on-target mutations and the activation of bypass signaling pathways.[2] A deep understanding of these molecular mechanisms is critical. The distinction between Type I and Type II MET inhibitors and their differential susceptibility to resistance mutations provides a clear rationale for sequential treatment strategies. For off-target resistance, combination therapies targeting the bypass pathway may be required. Continued genomic monitoring of patients at the time of progression is essential to identify the specific resistance mechanism and guide subsequent therapeutic decisions, ultimately improving patient outcomes in MET-driven cancers.
References
- 1. Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14-Mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Acquired Resistance Mechanism for MET Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Acquired MET D1228V mutation and resistance to MET inhibition in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple Mutations and Bypass Mechanisms Can Contribute to Development of Acquired Resistance to MET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Guide: Mavelertinib vs. Rociletinib in EGFR-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Mavelertinib and rociletinib, two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). While both compounds were developed to target EGFR mutations in non-small cell lung cancer (NSCLC), their clinical development trajectories have diverged significantly. This document summarizes available experimental data to facilitate an objective comparison of their performance.
Introduction
This compound (PF-06747775) and rociletinib (CO-1686) are both irreversible EGFR TKIs designed to be effective against the T790M resistance mutation, which commonly arises after treatment with first-generation EGFR inhibitors.[1][2] this compound has demonstrated potent in vitro activity against various EGFR mutations and has been explored for repurposing in other indications.[2][3] Rociletinib underwent extensive clinical investigation for NSCLC and showed initial promise, though its development was ultimately halted.[4][5] This guide presents a side-by-side look at their preclinical and clinical data.
Mechanism of Action
Both this compound and rociletinib are third-generation EGFR TKIs that selectively and irreversibly inhibit mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This selectivity is achieved through covalent binding to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[1][6] By targeting mutant EGFR, these inhibitors aim to reduce the dose-limiting toxicities associated with non-selective EGFR inhibition, such as rash and diarrhea.[7]
The primary downstream signaling pathways affected by the inhibition of EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and apoptosis.[1][7] By blocking the aberrant signaling from mutant EGFR, both this compound and rociletinib aim to induce tumor cell apoptosis and inhibit tumor growth.
Signaling Pathway Diagram
Figure 1: Simplified EGFR signaling pathway and points of inhibition by this compound and rociletinib.
In Vitro Potency
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and rociletinib against various EGFR mutations.
| EGFR Mutation | This compound IC50 (nM) | Rociletinib IC50 (nM) |
| Exon 19 Deletion | 5[8] | Not explicitly stated |
| L858R | 4[8] | Not explicitly stated |
| T790M/L858R | 12[8] | 7-32 (in cell lines)[4] |
| T790M/Exon 19 Del | 3[8] | 7-32 (in cell lines)[4] |
| Wild-Type EGFR | 307[8] | 547-4,275 (in cell lines)[4] |
Pharmacokinetic Profiles
A summary of key pharmacokinetic parameters for this compound and rociletinib in various species is provided below.
| Parameter | This compound | Rociletinib |
| Species | Mouse | Rat |
| Oral Bioavailability (%) | 60[2] | 11[2] |
| T1/2 (hours) | 0.56[2] | 0.28[2] |
| Species | ||
| Recommended Phase 2 Dose | 200 mg QD[9] |
In Vivo Efficacy Data
Direct comparative in vivo studies between this compound and rociletinib in NSCLC models are not publicly available. The following sections present the available in vivo data for each compound individually.
This compound: In Vivo Efficacy in a Giardiasis Model
This compound was investigated for its in vivo efficacy in a murine model of Giardia lamblia infection.[3][10] While this is not an oncological model, it provides the most detailed in vivo experimental data for this compound.
| Model | Dosing | Outcome |
| Acute murine Giardia infection model | 5-50 mg/kg | Efficacious in clearing infection[3][10] |
Rociletinib: In Vivo Efficacy in NSCLC Models
Rociletinib demonstrated significant antitumor activity in preclinical NSCLC models.
| Model | Dosing | Outcome |
| EGFRL858R Transgenic Mice | Not specified | Tumor response observed[1] |
| EGFRL858R/T790M Transgenic Mice | Not specified | Tumor response observed[1] |
| Xenograft Models | Not specified | Increased reduction of tumor growth compared to afatinib[4] |
Experimental Protocols
This compound: In Vivo Giardiasis Efficacy Study
-
Animal Model: Female BALB/c or B6 gamma interferon (IFN-γ) knockout (KO) mice infected with the G. lamblia CBG99 strain.[6]
-
Drug Administration: this compound was administered by oral gavage at doses ranging from 5 mg/kg to 50 mg/kg.[3][10]
-
Monitoring: Infection levels were monitored non-invasively using an in vivo imaging system (IVIS) to detect bioluminescence from the luciferase-expressing G. lamblia strain.[6]
Rociletinib: Preclinical NSCLC Efficacy Studies (General Protocol)
-
Animal Models: Transgenic mouse models expressing human EGFRL858R or EGFRL858R/T790M mutations, and xenograft models using NSCLC cell lines.[1][4]
-
Drug Administration: Rociletinib was administered orally.[4]
-
Monitoring: Tumor growth was monitored over time, and in some studies, compared to the effects of other EGFR inhibitors like erlotinib and afatinib.[1][4]
Experimental Workflow Diagram
Figure 2: Generalized experimental workflow for in vivo efficacy studies of EGFR inhibitors.
Clinical Development and Adverse Events
This compound
A Phase 1/2 clinical trial (NCT02349633) evaluated this compound in patients with advanced NSCLC who had progressed on a prior EGFR inhibitor.[9] The recommended Phase 2 dose was determined to be 200 mg once daily.[9] The most frequently reported adverse events included diarrhea, paronychia, and rash.[9]
Rociletinib
Rociletinib progressed to Phase 3 clinical trials (TIGER-3) but development was halted.[5] In clinical studies, the most common dose-limiting adverse event was hyperglycemia.[11] Other common adverse events included diarrhea, nausea, fatigue, and decreased appetite.[12]
Conclusion
Both this compound and rociletinib demonstrate potent and selective inhibition of mutant EGFR in preclinical models. Rociletinib's extensive clinical trial data provides a clear picture of its efficacy and safety profile in NSCLC patients, although its development was discontinued. This compound has shown promise in early clinical development for NSCLC and has also been investigated for other therapeutic applications. The lack of direct comparative in vivo studies in a cancer context makes a definitive performance comparison challenging. However, the data presented in this guide, including in vitro potency, pharmacokinetic profiles, and individual in vivo and clinical outcomes, provides a valuable resource for researchers in the field of EGFR-targeted cancer therapy. Further preclinical studies of this compound in NSCLC models would be necessary for a more direct comparison of in vivo anti-tumor efficacy.
References
- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Repurposing the Kinase Inhibitor this compound for Giardiasis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. journals.asm.org [journals.asm.org]
- 7. ClinPGx [clinpgx.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A phase 1b/2 study of PF-06747775 as monotherapy or in combination with Palbociclib in patients with epidermal growth factor receptor mutant advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repurposing the Kinase Inhibitor this compound for Giardiasis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rociletinib in EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Rociletinib Versus Chemotherapy in Patients With EGFR-Mutated NSCLC: The Results of TIGER-3, a Phase 3 Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
Mavelertinib and the Tumor Microenvironment: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding how a targeted therapy impacts the complex tumor microenvironment (TME) is critical for predicting efficacy and developing rational combination strategies. While specific data on Mavelertinib's interaction with the TME is not yet extensively published, its classification as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) allows for a comparative analysis based on the known effects of this drug class.
This guide provides an objective comparison of the performance of third-generation EGFR TKIs, with a focus on Osimertinib for which more comprehensive data is available, against other EGFR inhibitors. The aim is to offer a framework for anticipating this compound's potential impact on the TME and to highlight key areas for future investigation.
The EGFR Signaling Axis and the Tumor Microenvironment
EGFR signaling not only drives tumor cell proliferation but also plays a pivotal role in shaping an immunosuppressive TME. Constitutive activation of EGFR in cancer cells can lead to the upregulation of ligands such as programmed death-ligand 1 (PD-L1), which in turn promotes T-cell exhaustion and immune evasion.[1][2][3][4] Furthermore, the EGFR pathway can influence the recruitment and function of various immune cells, including regulatory T cells (Tregs) and tumor-associated macrophages (TAMs), contributing to a non-inflamed tumor phenotype.
Comparative Impact of EGFR TKIs on the Tumor Microenvironment
The introduction of EGFR TKIs has revolutionized the treatment of EGFR-mutant non-small cell lung cancer (NSCLC). Beyond their direct tumoricidal effects, these inhibitors can modulate the TME, with distinct patterns observed across different generations of the drugs.
Data Summary: EGFR TKI Impact on Key TME Components
| TME Component | First-Generation (e.g., Gefitinib) | Second-Generation (e.g., Afatinib) | Third-Generation (e.g., Osimertinib) | This compound (Anticipated) |
| PD-L1 Expression | Variable; may increase upon resistance | Limited specific data | Can decrease on tumor cells and endothelial cells[5][6] | Likely similar to Osimertinib, potential for PD-L1 downregulation |
| Tumor-Infiltrating Lymphocytes (TILs) | Can enhance cytotoxicity of PBMCs against NSCLC cells[7] | Limited specific data | Decreased CD8+ T cells at resistance[8][9] | Potential for initial increase in T-cell activity, but may decrease with resistance |
| Regulatory T cells (Tregs) | Limited specific data | Limited specific data | Decreased FoxP3+ T cells in combination therapy[5] | Potential to reduce Treg populations |
| Tumor-Associated Macrophages (TAMs) | Can be reprogrammed[10][11] | Limited specific data | Increased M0 macrophages and M2 polarization at resistance[8][9] | Potential for modulating macrophage polarization |
| Cancer-Associated Fibroblasts (CAFs) | Limited specific data | Limited specific data | Limited specific data | Potential to influence CAF activation and secretion profiles |
| Cytokine/Chemokine Profile | Limited specific data | Limited specific data | Limited specific data | Potential to alter the local cytokine milieu |
Experimental Protocols
Immunohistochemistry (IHC) for PD-L1 and Immune Cell Infiltration:
-
Objective: To quantify the expression of PD-L1 on tumor cells and the density of various immune cell populations (e.g., CD8+, FoxP3+) within the tumor.
-
Methodology:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are incubated with a protein block solution to prevent non-specific antibody binding.
-
Incubation with primary antibodies against PD-L1, CD8, and FoxP3 is carried out overnight at 4°C.
-
A secondary antibody conjugated to a detection system (e.g., HRP-polymer) is applied.
-
The signal is visualized using a chromogen such as DAB, and the sections are counterstained with hematoxylin.
-
Slides are dehydrated, cleared, and mounted.
-
Image analysis is performed to quantify the percentage of PD-L1 positive cells and the density of immune cells per unit area.[6]
-
Flow Cytometry for Immune Cell Phenotyping:
-
Objective: To provide a detailed quantitative analysis of immune cell subsets within the tumor.
-
Methodology:
-
Fresh tumor tissue is mechanically and enzymatically dissociated into a single-cell suspension.
-
Red blood cells are lysed using a lysis buffer.
-
The cell suspension is filtered to remove clumps.
-
Cells are stained with a cocktail of fluorescently labeled antibodies targeting surface and intracellular markers of different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3, CD68, CD163).
-
For intracellular staining, cells are fixed and permeabilized prior to incubation with intracellular antibodies.
-
Data is acquired on a flow cytometer and analyzed using appropriate software to identify and quantify different immune cell populations.
-
In Vitro Co-culture Systems:
-
Objective: To investigate the direct effects of the drug on the interaction between cancer cells and other TME components like CAFs or immune cells.
-
Methodology:
-
Cancer cell lines are cultured in the presence or absence of the EGFR TKI.
-
CAFs, isolated from patient tumors or generated by activating normal fibroblasts with TGF-β, are co-cultured with the cancer cells, either in direct contact or separated by a transwell insert.
-
Immune cells (e.g., PBMCs) are added to the co-culture system.
-
Endpoints such as cancer cell proliferation, migration, invasion, and apoptosis are measured.
-
Changes in the activation state and cytokine secretion of immune cells and CAFs are assessed by flow cytometry and ELISA, respectively.
-
Visualizing the Impact on Signaling Pathways and Experimental Workflows
To better understand the complex interactions within the TME and how EGFR TKIs might influence them, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: this compound's anticipated mechanism of action on the TME.
Caption: A proposed experimental workflow to evaluate this compound's TME impact.
Future Directions for this compound Research
The provided framework, based on existing knowledge of EGFR TKIs, suggests that this compound likely has significant immunomodulatory effects. However, dedicated preclinical and clinical studies are imperative to elucidate its specific impact on the TME. Key research questions to address include:
-
How does this compound alter the composition and spatial distribution of immune cell infiltrates in treatment-naive and resistant tumors?
-
What is the effect of this compound on the expression of a broader range of immune checkpoint molecules on both tumor and immune cells?
-
How does this compound modulate the secretome of cancer cells and CAFs, and what are the downstream consequences for immune cell function?
-
What are the most promising combination strategies for this compound with immunotherapies, and how can patient selection be optimized based on TME characteristics?
By systematically addressing these questions, the scientific community can fully characterize the therapeutic potential of this compound and pave the way for its effective clinical application, both as a monotherapy and as a component of innovative combination regimens.
References
- 1. PD-L1 induces autophagy and primary resistance to EGFR–TKIs in EGFR-mutant lung adenocarcinoma via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. memoinoncology.com [memoinoncology.com]
- 3. Influence of PD‐L1 expression on the efficacy of EGFR‐TKIs in EGFR ‐mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current understanding of cancer-intrinsic PD-L1: regulation of expression and its protumoral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib Improves the Immune Microenvironment of Lung Cancer by Downregulating PD-L1 Expression of Vascular Endothelial Cells and Enhances the Antitumor Effect of Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osimertinib Improves the Immune Microenvironment of Lung Cancer by Downregulating PD-L1 Expression of Vascular Endothelial Cells and Enhances the Antitumor Effect of Bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumour microenvironment changes after osimertinib treatment resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential roles of tumor microenvironment in gefitinib-resistant non-small cell lung cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential roles of tumor microenvironment in gefitinib-resistant ...: Ingenta Connect [ingentaconnect.com]
Safety Operating Guide
Navigating the Safe Disposal of Mavelertinib in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Mavelertinib, a selective and irreversible EGFR tyrosine kinase inhibitor, requires careful handling not only during its use in research but also at the end of its lifecycle. Adherence to established disposal protocols is essential to mitigate potential hazards to personnel and the environment.
Core Disposal Principle: Compliance with Local Regulations
The primary directive for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), is to "Dispose of contents/container in accordance with local regulation"[1]. This underscores the importance of understanding and adhering to the specific hazardous waste regulations mandated by your institution, city, state, and country. These regulations are designed to ensure that chemical waste is managed in a manner that is safe for both human health and the environment.
Hazard Profile of this compound
To appreciate the necessity for stringent disposal procedures, it is crucial to be aware of the hazard classifications associated with this compound. This information, derived from the Global Harmonized System (GHS), dictates the level of precaution required.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Data sourced from the this compound Safety Data Sheet[1].
Step-by-Step Disposal Protocol
While specific procedures are dictated by local laws, the following represents a standard operational workflow for the disposal of this compound in a laboratory environment.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and empty containers, must be classified as hazardous chemical waste.
-
Segregate from Other Waste Streams: this compound waste should not be mixed with non-hazardous trash, sharps containers (unless the sharps are also contaminated with this compound), or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Co-mingling of incompatible waste can lead to dangerous chemical reactions.
2. Proper Waste Containment:
-
Use Designated Containers: Utilize waste containers that are specifically designated for hazardous chemical waste and are compatible with the chemical nature of this compound. These are typically provided by the institution's EHS office.
-
Secure and Label: Containers must be kept securely closed except when adding waste. Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound in DMSO," "Contaminated gloves with this compound").
3. Personal Protective Equipment (PPE):
-
Wear Appropriate PPE: When handling this compound waste, always wear the same level of PPE as required for handling the pure compound. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves[1].
4. Storage of Waste:
-
Designated Storage Area: Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Follow Storage Time Limits: Be aware of and adhere to any time limits for the accumulation of hazardous waste in the laboratory before it must be collected by EHS.
5. Waste Pickup and Disposal:
-
Schedule a Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound waste down the drain or in the regular trash.
-
Documentation: Complete all required waste disposal forms accurately and completely. This documentation is a legal requirement and ensures a clear chain of custody.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting their personnel and the environment, and maintaining full compliance with regulatory standards.
References
Essential Safety and Logistics for Handling Mavelertinib
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical, actionable information for the safe handling and disposal of Mavelertinib, a selective, orally available, and irreversible EGFR tyrosine kinase inhibitor. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment. This compound is intended for laboratory research use only.
Hazard Identification and Safety Data
This compound presents several health hazards requiring stringent safety protocols. While no official Occupational Exposure Limit (OEL) has been established, the compound's classification necessitates cautious handling as a potent substance.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |
| Data sourced from this compound Safety Data Sheet |
Personal Protective Equipment (PPE) Protocol
Consistent and correct use of PPE is the most critical barrier to preventing exposure to this compound. The following PPE is mandatory for all personnel handling the compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or punctures. |
| Body Protection | Disposable, solid-front barrier gown with long sleeves and elastic cuffs. | Protects against skin contact from spills or splashes. The solid front provides maximum protection. |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects eyes from dust particles, splashes, and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Prevents inhalation of the powdered compound or aerosols. |
PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for handling this compound in a laboratory setting to minimize exposure risk.
1. Engineering Controls:
-
All handling of this compound powder and initial solution preparation must be conducted in a certified chemical fume hood or a biological safety cabinet.
-
Ensure a safety shower and eyewash station are readily accessible.[1]
2. Materials and Equipment:
-
This compound (solid powder)
-
Appropriate solvent (e.g., DMSO)
-
Chemical-resistant weighing paper or container
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Labeled waste containers
3. Step-by-Step Handling Procedure:
a. Preparation: i. Designate a specific area within the fume hood for handling this compound to contain any potential contamination. ii. Assemble all necessary materials and equipment before starting. iii. Don all required PPE as per the specified donning procedure.
b. Weighing the Solid Compound: i. Carefully transfer the desired amount of this compound powder onto a pre-tared, chemical-resistant weighing paper or container inside the chemical fume hood. ii. Avoid creating dust. If any static is present, use an anti-static gun. iii. Close the primary container of this compound securely immediately after use.
c. Solution Preparation: i. Place the weighing paper or container with the this compound powder into a secondary container (e.g., a conical tube). ii. Add the appropriate volume of solvent to the secondary container. iii. Cap the container securely and vortex until the solid is completely dissolved. iv. Visually inspect to ensure no undissolved particles remain.
d. Post-Handling: i. Decontaminate all surfaces in the designated handling area. ii. Dispose of all contaminated materials in the appropriate waste streams as detailed in the disposal plan. iii. Doff PPE according to the specified procedure to prevent contamination of the laboratory environment.
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area.
Operational and Disposal Plan
A systematic approach to waste management is crucial for safety and environmental protection. All waste generated from handling this compound is considered hazardous and must be segregated at the point of generation.
This compound Waste Disposal Pathway
Caption: Logical workflow for the segregation and disposal of this compound waste.
Detailed Disposal Procedures:
-
Solid Waste: All disposable items with trace contamination, such as used gloves, gowns, bench paper, and weighing papers, must be placed in a designated, labeled, and sealed yellow chemotherapy waste bag or container for incineration.[2]
-
Liquid Waste: Unused or expired this compound solutions and any solvents used for decontamination that are grossly contaminated should be collected in a designated, sealed, and labeled black hazardous chemical waste container.[1][3] Do not dispose of liquid waste down the drain.[3]
-
Sharps Waste: All sharps, including needles, syringes, and contaminated glass vials, must be disposed of immediately into a designated yellow, puncture-resistant chemotherapy sharps container.[2]
-
Decontamination of Surfaces: Work surfaces and equipment should be decontaminated after use. A recommended procedure involves wiping the surface with a detergent solution, followed by a thorough rinsing with water.[4][5] All cleaning materials must be disposed of as solid hazardous waste.
-
Waste Pickup: All segregated waste containers must be collected by the institution's environmental health and safety (EH&S) department or a licensed hazardous waste disposal contractor for high-temperature incineration.[2][6]
References
- 1. web.uri.edu [web.uri.edu]
- 2. hsrm.umn.edu [hsrm.umn.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Studies on the optimization of decontamination protocol for surfaces contaminated with cytotoxic drugs in PIVAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
